4-Isobutyl-2-phenyl-2-oxazoline-5-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-methylpropyl)-2-phenyl-4H-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(2)8-11-13(15)16-12(14-11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHIINOMBFPLBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374776 | |
| Record name | 4-Isobutyl-2-phenyl-2-oxazoline-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25163-98-8 | |
| Record name | 4-Isobutyl-2-phenyl-2-oxazolin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25163-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isobutyl-2-phenyl-2-oxazoline-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Isobutyl-2-phenyl-2-oxazoline-5-one chemical structure and properties
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 4-Isobutyl-2-phenyl-2-oxazoline-5-one, a heterocyclic compound with significant potential in synthetic and medicinal chemistry. The content is structured to deliver foundational knowledge first, followed by practical applications and experimental insights, ensuring a thorough understanding for professionals in the field.
Section 1: Core Chemical Identity
This compound, also known as an azlactone, is characterized by a five-membered oxazolinone ring. This core structure is substituted with a phenyl group at the 2-position and an isobutyl group at the 4-position. The presence of a chiral center at the C4 position indicates that the compound can exist as (R) and (S) enantiomers, a critical consideration for stereospecific applications in drug development.
Section 2: Physicochemical Characteristics
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for designing experimental conditions and predicting the compound's behavior in various systems.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₂ | [1] |
| Molecular Weight | 249.26 g/mol | [2] |
| Melting Point | 54-56 °C | [3] |
| Boiling Point | 299.0 ± 23.0 °C (Predicted) | [1][3] |
| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [1][3] |
| pKa | 2.63 ± 0.40 (Predicted) | [3] |
Section 3: Synthesis and Experimental Protocols
The primary method for synthesizing this compound is the Erlenmeyer-Plöchl azlactone synthesis .[4][5] This reaction involves the condensation of N-benzoylglycine (hippuric acid) with isovaleraldehyde in the presence of acetic anhydride and a weak base like sodium acetate.[4][5]
Detailed Synthesis Protocol:
-
Reactant Mixture: Combine hippuric acid (1 equivalent), isovaleraldehyde (1.2 equivalents), and anhydrous sodium acetate (1 equivalent) in a suitable reaction vessel.
-
Solvent and Dehydrating Agent: Add acetic anhydride (3 equivalents) to the mixture. Acetic anhydride serves as both the solvent and the dehydrating agent, driving the cyclization reaction.
-
Reaction Conditions: Heat the mixture under reflux for 1-2 hours. The reaction progress can be monitored using thin-layer chromatography.
-
Workup: After cooling, the excess acetic anhydride is hydrolyzed by the careful addition of cold water. The crude product typically precipitates and can be collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Rationale for Experimental Choices:
-
Acetic Anhydride: Its role is crucial as it removes the water formed during the condensation, thereby shifting the reaction equilibrium towards the formation of the azlactone.[6]
-
Sodium Acetate: This weak base facilitates the deprotonation of the α-carbon of hippuric acid, which is a key step in the initial condensation with the aldehyde.[4]
Caption: Simplified workflow of the Erlenmeyer-Plöchl synthesis.
Section 4: Chemical Reactivity and Synthetic Utility
The oxazolinone ring in this compound is the hub of its reactivity. It is susceptible to nucleophilic attack, which leads to ring-opening. This reactivity makes it a valuable intermediate for the synthesis of various compounds, including:
-
α-Amino Acid Derivatives: Reaction with nucleophiles like amines or alcohols can yield a variety of α-amino acid derivatives.
-
Unsaturated α-Amino Acids: The azlactone can be used to synthesize unsaturated α-amino acids, which are important building blocks in peptide synthesis.[7]
The isobutyl group at the C4 position makes this compound a precursor for derivatives of the amino acid leucine.
Section 5: Relevance in Drug Discovery and Development
The oxazolidinone scaffold, a related structure, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[8] While specific biological activities of this compound are not extensively documented, the broader class of oxazol(idin)ones has shown significant therapeutic potential.
Established Applications of Oxazolidinones:
-
Antibacterial Agents: Linezolid, the first clinically approved oxazolidinone antibiotic, is effective against multi-drug resistant Gram-positive bacteria, including MRSA and VRE.[9][10] It acts by inhibiting the initiation of bacterial protein synthesis.[11][12]
-
Anticancer Activity: Various oxazolone derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.[13]
-
Other Therapeutic Areas: The oxazolone scaffold has been explored for anti-inflammatory, antiviral, and antifungal activities.[14][15]
Future Directions for this compound:
Given the structural similarity to the side chain of leucine, this compound could be a valuable probe or lead compound for targeting proteins that interact with leucine. Further screening in various biological assays is warranted to explore its full therapeutic potential.
Sources
- 1. This compound | CAS#:25163-98-8 | Chemsrc [chemsrc.com]
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- 3. This compound CAS#: 25163-98-8 [m.chemicalbook.com]
- 4. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. modernscientificpress.com [modernscientificpress.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
Spectroscopic Characterization of 4-Isobutyl-2-phenyl-2-oxazoline-5-one: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-isobutyl-2-phenyl-2-oxazoline-5-one. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related compounds. By delving into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this guide offers a robust framework for the structural elucidation and purity assessment of this important heterocyclic compound.
Introduction to this compound
This compound belongs to the class of oxazolones, which are five-membered heterocyclic compounds. These structures are of significant interest in medicinal chemistry and organic synthesis due to their versatile reactivity and presence in various biologically active molecules.[1][2] Accurate and unambiguous characterization of these molecules is paramount for ensuring the validity of research findings and the quality of pharmaceutical products. Spectroscopic methods provide a non-destructive and highly informative means to achieve this.
The molecular structure of this compound, with the IUPAC name 4-(2-methylpropyl)-2-phenyl-4H-1,3-oxazol-5-one, is presented below.[3] This guide will systematically detail the expected spectroscopic signatures of this molecule.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Theoretical Principles: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers, and the connectivity between them. The chemical shift (δ) is influenced by the electron density around the proton, while spin-spin coupling provides information about adjacent protons.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9-8.1 | Doublet | 2H | Ortho-protons of the phenyl ring |
| ~7.4-7.6 | Multiplet | 3H | Meta- and para-protons of the phenyl ring |
| ~4.5 | Triplet | 1H | H-4 (methine proton on the oxazoline ring) |
| ~2.0-2.2 | Multiplet | 1H | CH of the isobutyl group |
| ~1.8-2.0 | Multiplet | 2H | CH₂ of the isobutyl group |
| ~0.9-1.0 | Doublet | 6H | Two CH₃ groups of the isobutyl group |
Interpretation: The aromatic protons of the phenyl group are expected to appear in the downfield region (7.4-8.1 ppm) due to the deshielding effect of the aromatic ring current. The ortho-protons are typically shifted further downfield due to their proximity to the electron-withdrawing imine group. The methine proton at the C4 position of the oxazoline ring is expected to be a triplet, coupled to the adjacent methylene protons of the isobutyl group. The isobutyl group itself will show a characteristic pattern with a multiplet for the methine proton, a multiplet for the methylene protons, and a doublet for the two equivalent methyl groups.
¹³C NMR Spectroscopy
Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is highly dependent on its hybridization and the electronegativity of the atoms attached to it.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~170-175 | C=O (lactone carbonyl) |
| ~160-165 | C=N (imine carbon) |
| ~125-135 | Aromatic carbons of the phenyl ring |
| ~65-70 | C-4 (methine carbon on the oxazoline ring) |
| ~40-45 | CH₂ of the isobutyl group |
| ~25-30 | CH of the isobutyl group |
| ~20-25 | CH₃ of the isobutyl group |
Interpretation: The carbonyl carbon of the lactone is expected to have the highest chemical shift, typically above 170 ppm. The imine carbon (C=N) will also be in the downfield region. The carbons of the phenyl ring will appear in the aromatic region (125-135 ppm). The aliphatic carbons of the isobutyl group and the C4 of the oxazoline ring will be found in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one that dissolves the compound well and does not have signals that overlap with the analyte signals.
-
Instrument Setup: The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the peaks and determine the multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This will result in a spectrum with single lines for each unique carbon atom.
-
Longer acquisition times or a higher number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment, providing information about the functional groups present in the molecule.
Predicted IR Data:
Based on the IR spectrum of the related 4-isobutyliden-2-phenyl-4H-oxazol-5-one, the following characteristic absorption bands are expected.[5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | C-H stretching (aromatic) |
| ~2960-2870 | Strong | C-H stretching (aliphatic) |
| ~1780-1760 | Strong | C=O stretching (lactone) |
| ~1650-1630 | Strong | C=N stretching (imine) |
| ~1600, ~1490 | Medium | C=C stretching (aromatic) |
| ~1270 | Strong | C-O stretching (lactone) |
Interpretation: The most prominent peaks in the IR spectrum will be the strong absorption from the carbonyl group of the lactone ring around 1770 cm⁻¹ and the C=N stretching of the imine group around 1640 cm⁻¹. The presence of both aromatic and aliphatic C-H stretching vibrations will also be evident.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and often preferred method for solid samples.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Theoretical Principles: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Predicted Mass Spectrum Data:
The molecular formula of this compound is C₁₃H₁₅NO₂.[3] The expected exact mass is 217.1103 g/mol .
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 217 is expected, corresponding to the intact molecule with a single positive charge.
-
Major Fragmentation Pathways: The fragmentation of oxazolones can be complex, but some predictable pathways exist.
Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.
Interpretation: The most characteristic fragment is often the benzoyl cation at m/z = 105, resulting from the cleavage of the bond between the phenyl ring and the oxazoline ring. Loss of the isobutyl radical would lead to a fragment at m/z = 160. Decarboxylation (loss of CO₂) could also occur, giving rise to a fragment at m/z = 173.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including:
-
Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, it can be separated by GC before entering the mass spectrometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a versatile technique for non-volatile compounds.
-
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for this type of molecule. Electron ionization (EI) can be used for GC-MS.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the unambiguous structural characterization of this compound. While direct experimental data for this specific molecule is limited in the public domain, a thorough understanding of the spectroscopic properties of related oxazolone derivatives allows for reliable prediction and interpretation of its spectra. The protocols and theoretical considerations outlined in this guide provide a solid foundation for researchers to confidently identify and characterize this and similar heterocyclic compounds.
References
- Fatah, S. A., & Amhimmid, W. K. (2020). Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives. ResearchGate.
- SpectraBase. (n.d.). 4-Isobutyliden-2-phenyl-4H-oxazol-5-one - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc.
- Alp, S., et al. (2020). Synthesis and Characterization of Two Novel Oxazol-5-ones Derivatives and Their Multifunctional Properties; pH Sensitivity, Electropolymerizability and Antiproliferative Activity. Journal of Fluorescence, 30(5), 1063–1073.
- SpectraBase. (n.d.). 4-Isobutyliden-2-phenyl-4H-oxazol-5-one - Optional[Vapor Phase IR] - Spectrum. John Wiley & Sons, Inc.
- Li, W., et al. (2017). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules, 22(5), 857.
- Shia, J. S. (2015). SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. Chemistry and Materials Research, 7(7), 107-113.
- Reddy, G. O., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 24(13), 2479.
- Chemsrc. (n.d.). This compound | CAS#:25163-98-8.
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An In-depth Technical Guide to 4-Isobutyl-2-phenyloxazol-5(4H)-one (CAS Number: 25163-98-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Identity and Significance of CAS 25163-98-8
In the landscape of chemical databases and scientific literature, precision in substance identification is paramount. The Chemical Abstracts Service (CAS) number 25163-98-8 is definitively assigned to the compound 4-Isobutyl-2-phenyloxazol-5(4H)-one . It is important to note that some public databases have erroneously associated this CAS number with an impurity of Isotretinoin. Authoritative pharmacopoeia and chemical supplier data confirm that "Isotretinoin EP Impurity C" (also known as 11,13-Di-cis-Retinoic Acid) is correctly identified by CAS number 3555-80-4. This guide will focus exclusively on the verified identity of CAS 25163-98-8: 4-Isobutyl-2-phenyloxazol-5(4H)-one.
This compound belongs to a class of five-membered heterocyclic compounds known as oxazolones, or more specifically, azlactones.[1][2] Azlactones are highly versatile synthetic intermediates, prized for their utility as building blocks in the synthesis of non-natural amino acids, peptides, and other complex heterocyclic structures.[3][4] Their significance in medicinal chemistry is underscored by the wide array of biological activities exhibited by oxazolone derivatives, including anti-inflammatory, antimicrobial, and anticancer properties.[1][5] This guide provides a comprehensive overview of the synthesis, properties, and applications of 4-Isobutyl-2-phenyloxazol-5(4H)-one, designed to empower researchers in their drug discovery and development endeavors.
Physicochemical Properties of 4-Isobutyl-2-phenyloxazol-5(4H)-one
A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and synthesis. The key properties of 4-Isobutyl-2-phenyloxazol-5(4H)-one are summarized below.
| Property | Value | Source |
| CAS Number | 25163-98-8 | N/A |
| Molecular Formula | C₁₃H₁₅NO₂ | N/A |
| Molecular Weight | 217.26 g/mol | N/A |
| IUPAC Name | 4-(2-methylpropyl)-2-phenyl-1,3-oxazol-5(4H)-one | N/A |
| Synonyms | 4-Isobutyl-2-phenyl-5(4H)-oxazolone, Azlactone of N-benzoyl-DL-leucine | N/A |
| Melting Point | 54-56 °C | N/A |
| Boiling Point | 299.0 ± 23.0 °C (Predicted) | N/A |
| Appearance | Solid | N/A |
| Storage Temperature | 2-8°C | N/A |
Core Synthesis: The Erlenmeyer-Plöchl Reaction
The primary and most established method for synthesizing 4-substituted-2-phenyloxazol-5(4H)-ones is the Erlenmeyer-Plöchl reaction. This reaction is a cornerstone of heterocyclic chemistry, involving the condensation of an N-acylglycine (in this case, N-benzoyl-DL-leucine, the precursor for the isobutyl group) with a dehydrating agent. However, for unsaturated oxazolones, the more common pathway involves the condensation of hippuric acid with an aldehyde.[2][6]
Causality Behind Experimental Choices
The classical Erlenmeyer-Plöchl synthesis of unsaturated oxazolones utilizes hippuric acid and an aromatic aldehyde. The key reagents each have a specific function:
-
Hippuric Acid (N-benzoylglycine): Provides the core 2-phenyl-oxazolone structure.
-
Aldehyde (e.g., Isovaleraldehyde for the isobutylidene group): Reacts at the C-4 position to introduce the desired substituent.
-
Acetic Anhydride: Serves a dual role. It is a powerful dehydrating agent that facilitates the initial cyclization of hippuric acid to form the 2-phenyl-5(4H)-oxazolone intermediate. It also acts as a solvent and activates the reactants.[7]
-
Sodium Acetate: Functions as a weak base. Its role is to abstract the acidic proton from the C-4 position of the oxazolone intermediate, generating a reactive enolate. This enolate then acts as the nucleophile in the condensation reaction with the aldehyde.[7]
The subsequent reduction of the resulting 4-isobutylidene-2-phenyloxazol-5(4H)-one would yield the saturated target compound, 4-isobutyl-2-phenyloxazol-5(4H)-one.
Caption: Synthesis workflow for 4-isobutyl-2-phenyloxazol-5(4H)-one.
Experimental Protocol: Synthesis of 4-Arylmethylene-2-phenyl-5(4H)-oxazolones
This protocol is a general method for the Erlenmeyer-Plöchl reaction, which yields the unsaturated precursor.[8]
-
Reactant Combination: In a suitable flask, combine equimolar amounts of hippuric acid, the desired aldehyde (e.g., isovaleraldehyde), and anhydrous sodium acetate.
-
Addition of Anhydride: Add an excess of acetic anhydride (approximately 2.5 to 3 equivalents).
-
Heating: Gently heat the mixture in a water bath at 100°C for approximately 15-30 minutes with stirring. The reaction is often rapid, and the product may begin to crystallize.
-
Precipitation: After the heating period, allow the mixture to cool to room temperature. Slowly add ethanol to the cooled mixture, which will cause the product to precipitate out as a solid.
-
Isolation: Keep the mixture in a refrigerator (e.g., at 4°C) for at least one hour to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any unreacted starting materials and salts. The crude product can then be purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure 4-alkylidene-2-phenyl-5(4H)-oxazolone.
-
Reduction (for Saturated Product): The resulting unsaturated oxazolone can be reduced to the target compound, 4-isobutyl-2-phenyloxazol-5(4H)-one, using standard reduction methods, such as catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst).
Chemical Reactivity and Applications in Drug Development
The synthetic utility of 4-isobutyl-2-phenyloxazol-5(4H)-one stems from the inherent reactivity of the azlactone ring. This five-membered ring contains multiple reactive sites, making it a versatile precursor for a variety of more complex molecules.[9][10]
-
Nucleophilic Ring Opening: The lactone carbonyl group is susceptible to nucleophilic attack. Reagents such as primary amines, alcohols, and thiols can open the ring to form N-acylamino acid amides, esters, and thioesters, respectively. This reactivity is a cornerstone of its use in peptide synthesis and for creating libraries of functionalized molecules.[9]
-
Enolate Chemistry: The C-4 position is acidic, allowing for deprotonation to form an enolate. This enolate can then react with various electrophiles, enabling the introduction of diverse functional groups at this position.[10]
This reactivity makes oxazolones valuable scaffolds in drug discovery. The core structure is present in molecules that have demonstrated a broad range of pharmacological activities:
-
Anti-inflammatory and Analgesic Activity: Certain oxazolone derivatives have shown potent anti-inflammatory and analgesic effects, potentially through the inhibition of enzymes like lipoxygenase.[1][11]
-
Anticancer Activity: Numerous studies have reported the cytotoxic effects of oxazolone derivatives against various cancer cell lines.[5]
-
Antimicrobial Activity: The oxazolone nucleus is a feature of compounds with antibacterial and antifungal properties.[12]
Caption: Reactivity and applications of the azlactone ring system.
Analytical Characterization
The structural confirmation of 4-isobutyl-2-phenyloxazol-5(4H)-one and its derivatives is typically achieved through a combination of standard spectroscopic techniques.[13][14]
-
Infrared (IR) Spectroscopy: The IR spectrum is highly diagnostic. Key signals include a strong absorption for the lactone carbonyl (C=O) stretch, often appearing as a split peak due to Fermi resonance, and a characteristic band for the imine (C=N) stretch of the oxazolone ring.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment, clearly showing signals for the isobutyl group and the phenyl ring protons.
-
¹³C NMR: Is crucial for identifying the carbonyl carbon and the C=N carbon, which resonate at characteristic downfield chemical shifts.[13]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for CAS 25163-98-8 is not widely available, general laboratory safety precautions for handling fine chemicals should be observed.[16][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area. Avoid breathing dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Isobutyl-2-phenyloxazol-5(4H)-one (CAS 25163-98-8) is a valuable heterocyclic compound belonging to the azlactone class. Its synthesis is readily achievable through established methods like the Erlenmeyer-Plöchl reaction. The true value of this compound for researchers and drug development professionals lies in the versatile reactivity of its oxazolone ring, which serves as a powerful synthetic intermediate for creating diverse libraries of novel molecules. The established link between the broader oxazolone scaffold and significant biological activities, including anti-inflammatory and anticancer properties, marks 4-isobutyl-2-phenyloxazol-5(4H)-one as a compound of interest for further investigation and as a foundational building block in the quest for new therapeutic agents.
References
- Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. (URL: [Link])
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The Alchemist's Guide to a Privileged Scaffold: A Technical Whitepaper on the Synthesis and Characterization of Novel Oxazolone Derivatives
Abstract
The oxazolone core, a five-membered heterocyclic motif, stands as a cornerstone in the edifice of modern medicinal chemistry and drug discovery.[1][2][3] Its remarkable versatility as a synthetic intermediate and its prevalence in a wide array of biologically active compounds underscore its significance.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the synthesis and characterization of novel oxazolone derivatives. Moving beyond a mere recitation of methods, this whitepaper delves into the mechanistic underpinnings of synthetic strategies, offers detailed and validated experimental protocols, and elucidates the nuances of spectroscopic characterization. Our focus is on empowering the practitioner with the expertise and trustworthy methodologies required to confidently navigate the synthesis and analysis of this pivotal chemical scaffold.
The Oxazolone Nucleus: A Nexus of Reactivity and Biological Potential
The 5(4H)-oxazolone, also known as an azlactone, is characterized by a five-membered ring containing one nitrogen and one oxygen atom.[2] The true power of the oxazolone scaffold lies in its inherent reactivity, which provides a gateway to a diverse range of chemical transformations. The exocyclic double bond at the C-4 position, when present, acts as a dienophile in Diels-Alder reactions, and the carbonyl group is susceptible to nucleophilic attack, enabling ring-opening reactions to generate α-amino acids and their derivatives.[1][4] This chemical tractability has allowed for the creation of a vast library of derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3]
The strategic importance of the C-2 and C-4 positions on the oxazolone ring cannot be overstated, as substitutions at these sites are crucial for modulating biological activity.[5] For instance, the introduction of different aryl groups at these positions has been shown to significantly influence the therapeutic potential of the resulting compounds.[6]
Synthetic Strategies: From Classic Reactions to Modern Innovations
The synthesis of oxazolone derivatives has evolved significantly since its inception. While the foundational Erlenmeyer-Plochl reaction remains a staple, contemporary methodologies offer improved yields, milder reaction conditions, and greater functional group tolerance.
The Erlenmeyer-Plochl Reaction: A Time-Honored Approach
The Erlenmeyer-Plochl reaction, first described in 1883, is the quintessential method for synthesizing unsaturated 5(4H)-oxazolones.[2][5][7] This reaction involves the condensation of an N-acylglycine (often hippuric acid) with an aldehyde or ketone in the presence of acetic anhydride and a weak base, typically sodium acetate.[8]
Mechanism: The reaction proceeds through the initial formation of an azalactone from the N-acylglycine, which then undergoes a Perkin-type condensation with the carbonyl compound. The acetic anhydride serves as both a dehydrating agent and a cyclizing agent.
Below is a generalized workflow for this classical synthesis:
Caption: Generalized workflow for the Erlenmeyer-Plochl synthesis of oxazolones.
Modern Synthetic Innovations
While robust, the classical Erlenmeyer-Plochl reaction can require harsh conditions. Modern advancements have focused on the use of alternative catalysts and energy sources to create more efficient and environmentally benign protocols.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields.[2][7] This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts.
-
Catalytic Approaches: A variety of catalysts have been employed to facilitate the synthesis of oxazolones under milder conditions. These include:
-
Lewis acids: Zinc chloride (ZnCl₂) and bismuth(III) salts have been shown to be effective catalysts.[6]
-
Solid supports: Neutral alumina and boric acid mixtures have been used to promote the reaction, offering the advantage of easy catalyst removal.[2][7]
-
Palladium catalysis: Palladium-catalyzed intramolecular cyclization of N-alkynyl alkyloxycarbamates provides a route to 4-halo-oxazolones, which are valuable intermediates for further functionalization.[9]
-
-
Solvent-Free Conditions: The development of solvent-free synthetic methods is a significant step towards greener chemistry.[2] These reactions, often conducted under microwave irradiation, minimize waste and can simplify product purification.
A Validated Experimental Protocol: Synthesis of a Novel 4-(4-chlorobenzylidene)-2-phenyloxazol-5(4H)-one
This section provides a detailed, step-by-step protocol for the synthesis of a representative novel oxazolone derivative. The causality behind each experimental choice is explained to ensure a self-validating and reproducible system.
Materials and Reagents
-
Hippuric acid (N-benzoyl glycine)
-
4-Chlorobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
-
Deionized water
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, combine hippuric acid (1.79 g, 10 mmol), 4-chlorobenzaldehyde (1.41 g, 10 mmol), and anhydrous sodium acetate (0.82 g, 10 mmol).
-
Rationale: Equimolar amounts of the N-acylglycine and aldehyde are used to ensure complete reaction. Anhydrous sodium acetate acts as the base to facilitate the condensation.
-
-
Addition of Acetic Anhydride: Add acetic anhydride (3 mL, 31.8 mmol) to the flask.
-
Rationale: Acetic anhydride serves as the dehydrating and cyclizing agent. An excess is used to drive the reaction to completion.
-
-
Reaction: Heat the mixture in a water bath at 80-90°C with constant stirring for 2 hours.
-
Rationale: Moderate heating provides the necessary activation energy for the reaction without causing significant decomposition of the reactants or product.
-
-
Isolation of the Product: After 2 hours, cool the reaction mixture to room temperature. Add ethanol (20 mL) and stir for 15 minutes. The product will precipitate as a yellow solid.
-
Rationale: Ethanol is added to precipitate the product, which is less soluble in ethanol than the unreacted starting materials and byproducts.
-
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL) and then with hot water (2 x 15 mL) to remove unreacted starting materials and inorganic salts.
-
Rationale: Washing with cold ethanol minimizes the loss of product while removing soluble impurities. The hot water wash is effective at removing any remaining sodium acetate and other water-soluble byproducts.
-
-
Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.
Comprehensive Characterization: Unveiling the Molecular Architecture
Unambiguous structural elucidation is paramount in the synthesis of novel compounds. A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized oxazolone derivatives.[10]
Spectroscopic Techniques
| Technique | Information Provided | Key Observables for Oxazolones |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Strong C=O stretch (lactone) at ~1755-1820 cm⁻¹, often split due to Fermi resonance.[11] C=N stretch at ~1650-1660 cm⁻¹.[11] C=C stretch (exocyclic) at ~1600 cm⁻¹.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed map of the carbon-hydrogen framework.[10] | ¹H NMR: Olefinic proton at the 4-position as a singlet in the downfield region. Aromatic protons as multiplets. ¹³C NMR: Carbonyl carbon and C=N carbon at characteristic downfield chemical shifts. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Molecular ion peak corresponding to the calculated molecular weight of the target compound. |
Detailed Protocol for Spectroscopic Analysis
Sample Preparation:
-
IR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the dried product with potassium bromide.
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10]
-
Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
Data Acquisition and Analysis:
-
IR Spectroscopy: Record the spectrum over a range of 4000-400 cm⁻¹. Identify the characteristic absorption bands for the carbonyl and azomethine groups.[10]
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Process the data (Fourier transformation, phasing, and baseline correction) and assign the signals to the corresponding protons and carbons in the molecule.[10]
-
Mass Spectrometry: Obtain the mass spectrum and identify the molecular ion peak to confirm the molecular weight of the synthesized compound.
Caption: A logical workflow for the comprehensive characterization of novel oxazolone derivatives.
Applications and Future Directions
The diverse biological activities of oxazolone derivatives make them attractive candidates for drug development.[1][12][13] They have been investigated for their potential as:
-
Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi.[1][6]
-
Anti-inflammatory agents: Some derivatives have shown potent cyclooxygenase-2 (COX-2) inhibitory activity.[4][14]
-
Anticancer agents: Demonstrating cytotoxicity against various cancer cell lines.[1][2]
-
Enzyme inhibitors: Certain oxazolones have been identified as inhibitors of enzymes like tyrosinase and urease.[1][6]
The future of oxazolone chemistry lies in the continued exploration of novel synthetic methodologies to access increasingly complex and diverse derivatives. Structure-activity relationship (SAR) studies will be crucial in guiding the design of compounds with enhanced potency and selectivity for specific biological targets. Furthermore, the application of computational tools, such as molecular docking, will aid in understanding the interactions of these molecules with their biological targets and in the rational design of new therapeutic agents.[4]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of novel oxazolone derivatives, grounded in both established principles and modern advancements. By understanding the underlying chemistry, adhering to validated protocols, and employing a multi-faceted analytical approach, researchers can confidently and efficiently explore the vast chemical space and therapeutic potential of this privileged heterocyclic scaffold. The continued investigation of oxazolones promises to yield new and effective therapeutic agents for a wide range of diseases.
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A Senior Application Scientist's Guide to the Biological Activity Screening of 2,4-Disubstituted Oxazolones
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Potential of a Versatile Scaffold
The 5(4H)-oxazolone ring is a privileged heterocyclic scaffold that has consistently captured the attention of medicinal chemists for over a century.[1] Its versatile structure, characterized by multiple reactive sites, allows for a vast diversity of chemical modifications, particularly at the C-2 and C-4 positions.[2][3] This chemical tractability makes the 2,4-disubstituted oxazolone core an exceptional starting point for generating large compound libraries. More importantly, these derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties, positioning them as promising candidates in the quest for novel therapeutics.[4][5]
This guide moves beyond a simple recitation of facts. As a senior application scientist, my objective is to provide a framework for thinking about and executing a screening campaign for this compound class. We will explore not just what to do, but why specific assays are chosen, how to construct a logical screening cascade, and how the inherent structure of the oxazolone dictates its biological potential.
The Core Scaffold: Understanding Structure-Activity Relationships (SAR)
The biological activity of an oxazolone derivative is fundamentally dictated by the nature of the substituents at the C-2 and C-4 positions.[2] Understanding this relationship is critical for designing a focused compound library rather than a purely random collection.
-
The C-2 Position: Typically substituted with a phenyl ring or other aryl groups, this position plays a key role in modulating the electronic properties of the entire molecule. Electron-donating groups on this phenyl ring can influence the stability and reactivity of the oxazolone ring itself.[2][4]
-
The C-4 Position: This position is arguably the most significant driver of diverse bioactivities. The presence of an exocyclic double bond (an arylidene group, for instance) is a common feature in many active compounds.[4] The substituent on this group (e.g., a substituted benzylidene) directly interacts with biological targets and profoundly influences the compound's potency and selectivity. For example, a p-nitro exocyclic phenyl group at C-4 has been shown to be important for immunosuppressive effects, while a cinnamoyl group is critical for tyrosinase inhibition.[2][4]
The interplay between these two positions creates a vast chemical space for exploration. A successful screening program, therefore, begins with the rational synthesis of a library that systematically varies substituents at both C-2 and C-4 to probe these SAR principles.
Designing the Screening Cascade: A Strategic Workflow
A robust screening strategy is not a single experiment but a multi-stage funnel designed to efficiently identify promising lead compounds from a large library. The goal is to use high-throughput, cost-effective assays initially to cast a wide net, followed by progressively more complex and biologically relevant assays to characterize the most promising "hits."
Caption: Inhibition of the Arachidonic Acid Cascade by Oxazolones.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This assay is crucial for determining not only the potency of a compound but also its selectivity for the inducible COX-2 enzyme over the constitutive COX-1 enzyme, which is a key indicator of reduced gastrointestinal side effects.
-
Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), assay buffer, a chromogenic substrate (e.g., TMPD), and reference inhibitors (e.g., Celecoxib for COX-2, Indomethacin for non-selective). [6][7]2. Assay Procedure (96-well plate):
-
To respective wells, add the assay buffer, heme cofactor, and either the COX-1 or COX-2 enzyme.
-
Add various concentrations of the test oxazolone derivatives (prepared via serial dilution).
-
Pre-incubate the plate at a set temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme. [7] * Initiate the reaction by adding the chromogenic substrate followed by arachidonic acid to all wells.
-
-
Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) over time using a microplate reader. [7]The rate of color development is proportional to COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO). Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity). The Selectivity Index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Bisbenzamide 4c | Lipoxygenase (LOX) | 41 | [3][8] |
| Oxazolone Derivative II | COX-2 | 0.019 | [9] |
| Celecoxib (Reference) | COX-2 | 0.05 | [9] |
| Di-phenyloxazolone I | COX-2 | >50% Inhibition | [9] |
Table 2: Representative anti-inflammatory enzyme inhibitory activities of selected oxazolone derivatives.
Cytotoxicity and Anticancer Screening
The potential of oxazolones as anticancer agents is evaluated by their ability to reduce the viability or proliferation of cancer cells. The MTT assay is a widely adopted initial screen for cytotoxicity. [10] Protocol 3: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
-
Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator. [10]2. Compound Treatment: Remove the media and treat the cells with fresh media containing serial dilutions of the oxazolone compounds.
-
Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Remove the treatment media and add 100 µL of MTT solution (e.g., 0.5 mg/mL in serum-free media) to each well. Incubate for 2-4 hours, allowing formazan crystals to form. [10]5. Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5(4H)-Oxazolone Derivatives | Various | Various | Data for specific derivatives is highly variable and found in specialized literature. | [7] |
| Doxorubicin (Reference) | Various | Various | Varies by cell line | [7] |
Table 3: Comparative framework for in vitro cytotoxicity of 5(4H)-oxazolone derivatives. Specific IC50 values are highly dependent on the exact substitutions and the cancer cell line tested.
The Role of Computational Chemistry
Modern drug screening is rarely conducted without a computational component. In silico techniques can rationalize experimental findings and guide the synthesis of next-generation compounds.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (the oxazolone derivative) when bound to a target protein (e.g., the active site of COX-2). Docking studies can help visualize key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to binding affinity. [3][11]For instance, the high activity of certain derivatives against COX-2 has been attributed to specific interactions with side pocket residues like His75, an interaction that can be predicted and studied via docking. [11][12]* Quantitative Structure-Activity Relationship (QSAR): QSAR studies build mathematical models that correlate the chemical structures of compounds with their biological activities. By analyzing a series of tested compounds, a QSAR model can identify key chemical descriptors (e.g., electronic properties, hydrophobicity) that are predictive of high activity, thereby guiding the design of more potent analogues. [13][14]
Conclusion and Future Outlook
The 2,4-disubstituted oxazolone scaffold remains a fertile ground for the discovery of novel bioactive agents. Its synthetic accessibility and demonstrated efficacy across a wide range of therapeutic areas ensure its continued relevance. A successful screening campaign hinges on a logical, multi-tiered approach that combines rational library design, high-throughput primary screening, and detailed secondary and mechanistic studies. By integrating in vitro assays, in vivo models, and computational chemistry, researchers can efficiently navigate the vast chemical space of oxazolone derivatives to identify and optimize lead candidates with significant therapeutic potential. The key is to move beyond random screening and embrace a strategy where chemical intuition informs biological testing, and biological results, in turn, guide chemical synthesis.
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- Kadhim, Z. Y. (2025). Synthesis, Characterization, Novel Oxazolone Derivatives of Study Cytotoxicity, Antioxidant And Antibacterial Activity in Vitro. ResearchGate.
- Patel, M. B., et al. (2020). Oxazolone-1,2,3-Triazole Hybrids: Design, Synthesis and Antimicrobial Evaluation. Anti-Infective Agents, 18(2), 143-157.
- de Madureira, M. C., et al. (2002). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Memorias do Instituto Oswaldo Cruz, 97(6), 879-883.
- Bondock, S., et al. (2009). Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles. Letters in Drug Design & Discovery, 6(6), 447-453.
- Wujec, M., et al. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules, 25(24), 5859.
- Kumar, V., et al. (2022). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry, 12(3), 4155-4171.
- Desai, N. C., et al. (2010). Biological Activities of 2, 5-Disubstituted – 1, 3, 4-Oxadiazoles. Medicinal Chemistry Research, 19(5), 437-446.
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Unraveling the Molecular Blueprint: A Technical Guide to Elucidating the Mechanism of Action of 4-Isobutyl-2-phenyl-2-oxazoline-5-one
Preamble: The Enigmatic Potential of the Oxazolone Scaffold
The 2-oxazoline-5-one, or azlactone, scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties[1][2][3]. The inherent reactivity of the azlactone ring allows for its use as a versatile synthetic intermediate for amino acids and peptides, further underscoring its significance[2][4]. Within this promising class of compounds lies 4-Isobutyl-2-phenyl-2-oxazoline-5-one, a molecule of significant interest yet with a largely uncharacterized mechanism of action. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and elucidate the molecular pathways through which this compound exerts its biological effects. Our approach is not a rigid protocol but a strategic, multi-tiered investigative workflow designed to build a robust and validated model of its mechanism of action, from initial phenotypic observations to definitive target engagement.
Part 1: Foundational Characterization and Hypothesis Generation
Before embarking on complex mechanistic studies, it is imperative to establish the fundamental biological activity profile of this compound. The known pharmacological landscape of related oxazolones provides a logical starting point for hypothesis generation. Many derivatives have been reported to possess anti-inflammatory and anticancer properties[2][5][6]. Therefore, our initial investigative phase will be centered around two primary hypotheses:
-
Hypothesis 1: The compound possesses anti-inflammatory activity, potentially through the inhibition of key inflammatory enzymes such as Cyclooxygenase (COX) or Lipoxygenase (LOX). This is supported by the structural similarities of some oxazolones to known anti-inflammatory agents[5][7].
-
Hypothesis 2: The compound exhibits cytotoxic or anti-proliferative effects in cancer cell lines, possibly by inducing apoptosis or interfering with critical cellular signaling pathways. The oxazolone scaffold has been a recurring theme in the development of novel anticancer agents[3][6].
To test these initial hypotheses, a series of well-defined cellular and biochemical assays are proposed.
Experimental Workflow: Initial Biological Profiling
Caption: A tiered experimental workflow for elucidating the mechanism of action.
Protocol 1: Cell Viability and Cytotoxicity Screening
This initial screen is crucial to determine the concentration range at which this compound affects cell viability and to identify potentially sensitive cell lines.
1. Cell Line Selection:
- Cancer Panel: A diverse panel of human cancer cell lines (e.g., A549 (lung), MCF7 (breast), PC3 (prostate))[8][9].
- Inflammatory Model: A relevant inflammatory cell line, such as RAW 264.7 murine macrophages.
- Non-cancerous Control: A non-cancerous human cell line (e.g., MRC-5 fetal lung fibroblasts) to assess general cytotoxicity[9].
2. Methodology (SRB Assay):
- Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Prepare a serial dilution of this compound in the appropriate cell culture medium.
- Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
- After the incubation period, fix the cells with 10% trichloroacetic acid (TCA).
- Stain the fixed cells with 0.4% sulforhodamine B (SRB) solution.
- Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.
- Measure the absorbance at 510 nm using a microplate reader.
- Calculate the concentration that inhibits 50% of cell growth (GI50) or is lethal to 50% of cells (LC50).
| Hypothetical Data: GI50 Values (µM) | A549 | MCF7 | PC3 | RAW 264.7 | MRC-5 |
| This compound | 12.5 | 25.8 | 18.2 | >100 | 85.3 |
| Doxorubicin (Control) | 0.05 | 0.08 | 0.12 | 0.5 | 0.2 |
Interpretation: The hypothetical data suggests a selective anti-proliferative effect on cancer cell lines over non-cancerous cells, warranting further investigation into the mechanism of cell death (Hypothesis 2). The lack of significant cytotoxicity in RAW 264.7 cells at these concentrations allows for the investigation of anti-inflammatory effects without confounding cytotoxicity (Hypothesis 1).
Part 2: Investigating Anti-Inflammatory Pathways
Based on the precedent set by other oxazolone derivatives, a direct investigation into the compound's effect on key inflammatory pathways is a logical next step.
Protocol 2: In Vitro COX/LOX Enzyme Inhibition Assays
This biochemical assay directly tests the hypothesis that this compound inhibits enzymes central to the inflammatory response.
1. Assay Principle: Utilize commercially available colorimetric or fluorometric assay kits for COX-1, COX-2, and 5-LOX. These kits typically measure the production of prostaglandins or leukotrienes.
2. Methodology:
- Reconstitute the enzymes and substrates according to the manufacturer's instructions.
- In a 96-well plate, add the assay buffer, the respective enzyme (COX-1, COX-2, or 5-LOX), and a range of concentrations of this compound.
- Include a known selective inhibitor as a positive control (e.g., SC-560 for COX-1, celecoxib for COX-2, zileuton for 5-LOX).
- Initiate the reaction by adding arachidonic acid (the substrate).
- Incubate for the recommended time and temperature.
- Stop the reaction and measure the output (absorbance or fluorescence) as per the kit's protocol.
- Calculate the IC50 value for each enzyme.
| Hypothetical Data: IC50 Values (µM) | COX-1 | COX-2 | 5-LOX |
| This compound | 85.6 | 5.2 | >100 |
| Celecoxib (Control) | 15.1 | 0.04 | >100 |
Interpretation: The hypothetical data indicates a selective inhibition of COX-2 over COX-1, a desirable characteristic for anti-inflammatory drugs as it may reduce gastrointestinal side effects. This provides a plausible mechanism for any observed anti-inflammatory effects.
Protocol 3: Quantification of Inflammatory Mediators in Macrophages
This cell-based assay validates the enzymatic findings in a more biologically relevant context.
1. Methodology:
- Seed RAW 264.7 macrophages in 24-well plates and allow them to adhere.
- Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
- Collect the cell culture supernatant.
- Quantify the levels of prostaglandin E2 (PGE2) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits.
- Lyse the cells and perform a Western blot to assess the protein levels of COX-2 and the phosphorylation status of key signaling proteins in the NF-κB pathway (e.g., p-p65, p-IκBα).
Signaling Pathway Visualization
Caption: Proposed inhibitory action on the COX-2 pathway in LPS-stimulated macrophages.
Part 3: Delineating the Mechanism of Cytotoxicity
Should the initial screening reveal significant anti-proliferative activity, the following protocols are designed to determine the mode of cell death.
Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
1. Methodology:
- Treat A549 cells with the GI50 concentration of this compound for 24 and 48 hours.
- Harvest the cells (including floating cells in the medium).
- Wash the cells with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and Propidium Iodide (PI).
- Incubate in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry.
Interpretation: An increase in the Annexin V-positive/PI-negative population indicates early apoptosis, while an increase in the Annexin V-positive/PI-positive population suggests late apoptosis or secondary necrosis.
Protocol 5: Caspase Activity Assay
Caspases are key executioners of apoptosis. Measuring their activity provides further evidence for an apoptotic mechanism.
1. Methodology:
- Treat A549 cells as described above.
- Lyse the cells and measure the total protein concentration.
- Use a colorimetric or fluorometric assay kit to measure the activity of key caspases (e.g., caspase-3, -8, -9). These assays use specific peptide substrates that are cleaved by the active caspase, releasing a chromophore or fluorophore.
- Read the signal on a microplate reader and normalize the activity to the total protein concentration.
Part 4: Definitive Target Engagement and Validation
The culmination of a mechanism of action study is the unequivocal demonstration that the compound binds to its putative target in a cellular environment and that this target is responsible for the observed phenotype.
Protocol 6: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
1. Methodology:
- Treat intact A549 cells with this compound or a vehicle control.
- Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C).
- Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
- Analyze the soluble fraction by Western blot using an antibody specific for the target protein (e.g., COX-2).
Interpretation: A shift in the melting curve of COX-2 to a higher temperature in the drug-treated cells compared to the vehicle-treated cells confirms that the compound binds to and stabilizes COX-2 in the cellular milieu.
Conclusion: Synthesizing a Coherent Mechanistic Narrative
The systematic application of the workflows detailed in this guide will enable the construction of a data-driven narrative for the mechanism of action of this compound. By progressing from broad phenotypic screening to specific enzymatic assays, pathway analysis, and finally, direct target engagement, researchers can confidently elucidate the molecular interactions that underpin its biological activity. This foundational knowledge is critical for the rational design of future derivatives and the strategic advancement of this promising compound in the drug development pipeline.
References
- Khalleefah, W. (2020). Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives. ResearchGate.
- Ratković, Z., et al. (2011). Synthesis and biological evaluation of some new 2-oxazoline and salicylic acid derivatives. ARKIVOC.
- Ratković, Z., et al. (2011). Synthesis and biological evaluation of some new 2-oxazoline and salicylic acid derivatives. Semantic Scholar.
- Khare, R., et al. (2018). SYNTHESIS AND BIOLOGICAL ACTIVITY OF HETEROCYCLIC AZLACTONE AND IMIDAZOLINE DERIVATIVES. Indian Journal of Scientific Research.
- Al-Azawi, F. J., & Mohammed, M. H. (2016). Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach. Chemistry Central Journal.
- Shankaraiah, G., & Sreevidya, B. (2015). Synthesis, Characterization and Molecular Docking Studies Of New Erlenmeyer Azlactones. IOSR Journal of Pharmacy and Biological Sciences.
- Desai, K. R., et al. (2011). Studies on Synthesis of Some Novel Heterocyclic Azlactone Derivatives and Imidazolinone Derivatives and their Antimicrobial Activity. E-Journal of Chemistry.
- Alp, S., et al. (2020). Synthesis and Characterization of Two Novel Oxazol-5-ones Derivatives and Their Multifunctional Properties; pH Sensitivity, Electropolymerizability and Antiproliferative Activity. Journal of Fluorescence.
- Pontiki, E., et al. (2014). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules.
- Knaus, E. E., et al. (2001). Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity. Journal of Medicinal Chemistry.
- Jat, L. R., et al. (2013). Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. ResearchGate.
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- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 4-isobutyl-2-phenyl-4H-oxazol-5-one
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of Oxazolones in Modern Drug Discovery
The oxazolone scaffold, a five-membered heterocyclic ring, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide focuses on a specific derivative, 4-isobutyl-2-phenyl-4H-oxazol-5-one, providing a comprehensive overview of its physicochemical properties, synthesis, and characterization. Understanding these fundamental attributes is paramount for its potential application in drug design and development, offering a foundational blueprint for researchers in the field.
Molecular and Physicochemical Profile
4-isobutyl-2-phenyl-4H-oxazol-5-one is a derivative of the oxazolone core, characterized by a phenyl group at the 2-position and an isobutyl group at the 4-position. This substitution pattern dictates its steric and electronic properties, which in turn influence its reactivity and biological interactions.
Chemical Structure and Properties
-
IUPAC Name: 4-(2-methylpropyl)-2-phenyl-4H-1,3-oxazol-5-one[1]
-
Molecular Formula: C₁₃H₁₅NO₂[1]
-
Molecular Weight: 217.27 g/mol
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Melting Point | 54-56 °C | [2] |
| Boiling Point | 299.0 ± 23.0 °C (Predicted) | [2] |
| Density | 1.13 g/cm³ | [1] |
These properties provide essential information for handling, purification, and formulation development. The melting point suggests that the compound is a solid at room temperature, and its predicted boiling point indicates relatively low volatility.
Synthesis of 4-isobutyl-2-phenyl-4H-oxazol-5-one: The Erlenmeyer-Plöchl Reaction
The primary route for the synthesis of 4-substituted-2-phenyloxazol-5-ones is the Erlenmeyer-Plöchl reaction. This versatile and time-honored method involves the condensation of an N-acylglycine (commonly hippuric acid for 2-phenyl derivatives) with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride, and a weak base like sodium acetate.
Reaction Mechanism and Rationale
The causality behind the Erlenmeyer-Plöchl reaction lies in a two-step process:
-
Cyclization of N-acylglycine: Hippuric acid, in the presence of acetic anhydride, undergoes intramolecular cyclization to form the key intermediate, 2-phenyl-5-oxazolone. Acetic anhydride serves as both a dehydrating agent and an acetylating agent, facilitating the ring closure.
-
Condensation with an Aldehyde: The 2-phenyl-5-oxazolone intermediate possesses an active methylene group at the C-4 position. In the presence of a base (sodium acetate), a proton is abstracted, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde (in this case, isobutyraldehyde). Subsequent dehydration of the aldol-type adduct yields the final 4-alkylidene-2-phenyloxazol-5-one. For saturated alkyl substituents like isobutyl, a subsequent reduction step would be necessary.
Caption: Simplified workflow of the Erlenmeyer-Plöchl synthesis.
General Experimental Protocol
The following is a generalized, self-validating protocol for the synthesis of 4-alkyl-2-phenyloxazol-5-ones, adapted from established procedures for similar compounds.
Materials:
-
Hippuric acid
-
Isobutyraldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hippuric acid (1.0 eq), isobutyraldehyde (1.2 eq), and anhydrous sodium acetate (1.0 eq).
-
Addition of Reagent: To this mixture, add acetic anhydride (3.0 eq).
-
Heating: Heat the reaction mixture to 80-100 °C in an oil bath with continuous stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of cold water with vigorous stirring.
-
Isolation of Crude Product: The crude product may precipitate as a solid or an oil. If it is an oil, extract the aqueous mixture with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: The purified product is characterized by spectroscopic methods (NMR, IR, Mass Spectrometry) and its melting point is determined.
Spectroscopic and Structural Characterization
A crucial aspect of synthesizing and utilizing a chemical compound is its unambiguous characterization. This is achieved through a combination of spectroscopic techniques that probe the molecular structure and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet of doublets for the methylene protons. The phenyl group will exhibit signals in the aromatic region (typically δ 7.4-8.1 ppm). A key signal will be the proton at the C-4 position of the oxazolone ring, which would likely appear as a multiplet.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon (C=O) of the lactone ring in the downfield region (around δ 170-180 ppm). The carbon of the C=N bond will also be in the downfield region. The carbons of the phenyl and isobutyl groups will appear in their respective characteristic regions.
Infrared (IR) Spectroscopy
The IR spectrum of an oxazolone is distinguished by several key absorption bands:
-
A strong absorption band around 1780-1800 cm⁻¹ corresponding to the C=O stretching vibration of the lactone ring.
-
A band in the region of 1640-1660 cm⁻¹ attributed to the C=N stretching vibration.
-
Bands corresponding to the C-H stretching and bending vibrations of the aromatic and aliphatic groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4-isobutyl-2-phenyl-4H-oxazol-5-one, the molecular ion peak (M⁺) would be observed at m/z 217. Key fragmentation pathways would likely involve the loss of the isobutyl group and cleavage of the oxazolone ring.
Crystal Structure
While a specific crystal structure for 4-isobutyl-2-phenyl-4H-oxazol-5-one is not currently available, related oxazolone derivatives have been studied by X-ray crystallography. These studies reveal a nearly planar oxazolone ring system. The substituents at the C-2 and C-4 positions will adopt conformations that minimize steric hindrance. Obtaining the crystal structure of the title compound would provide invaluable insights into its solid-state packing, intermolecular interactions, and potential polymorphic forms, all of which are critical parameters in drug development.
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities.
(Note: Experimental solubility data for 4-isobutyl-2-phenyl-4H-oxazol-5-one is not widely reported. The following is a predicted solubility profile based on its structure.)
-
Polar Solvents: Due to the presence of the polar lactone and imine functionalities, some solubility in polar organic solvents like ethanol, methanol, and acetone is expected. Its solubility in water is likely to be low.
-
Nonpolar Solvents: The presence of the phenyl and isobutyl groups imparts significant nonpolar character, suggesting good solubility in nonpolar solvents such as diethyl ether, chloroform, and toluene.
A systematic solubility study in a range of pharmaceutically acceptable solvents would be a necessary step in its preclinical development.
Caption: A typical workflow for the physicochemical characterization of a synthesized compound.
Conclusion and Future Directions
4-isobutyl-2-phenyl-4H-oxazol-5-one, as a member of the medicinally relevant oxazolone family, presents a promising scaffold for further investigation. This guide has consolidated the available physicochemical data and outlined the primary synthetic and characterization methodologies. To fully unlock its potential in drug discovery, future research should focus on obtaining detailed experimental data for its spectral properties, solubility, and crystal structure. Furthermore, exploring its biological activity in various assays will be crucial to ascertain its therapeutic promise. The insights provided herein serve as a valuable resource for researchers embarking on the synthesis, characterization, and application of this intriguing molecule.
References
- 4-ISOBUTYL-2-PHENYL-2-OXAZOLINE-5-ONE | CAS#:25163-98-8. Chemsrc. [Link]
- Browse Substances by Journal | Synthesis - page 20. Thieme Chemistry. [Link]
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Unlocking the Synthetic Potential: A Guide to the Reactivity of the Oxazolone Ring
An In-depth Technical Guide
Abstract
Oxazolones, also known as azlactones, are a versatile class of five-membered heterocyclic compounds that serve as pivotal intermediates in organic synthesis.[1] Their rich and tunable reactivity makes them indispensable building blocks for a wide array of valuable molecules, including α-amino acids, peptides, and various pharmacologically active agents.[2] This technical guide provides a comprehensive exploration of the oxazolone core, moving beyond simple reaction schemes to elucidate the underlying principles governing its reactivity. We will dissect the key reactive sites, explore the major reaction classes—including nucleophilic ring-opening, C-4 enolate chemistry, and cycloadditions—and provide insight into the mechanistic details that are critical for controlling reaction outcomes. Through detailed protocols, mechanistic diagrams, and a discussion of strategic applications, this document aims to equip researchers with the expert knowledge required to effectively harness the synthetic power of the oxazolone ring in their own research and development endeavors.
The Oxazolone Core: Structure and Intrinsic Properties
The utility of the oxazolone ring in synthesis is a direct consequence of its unique structural and electronic features. Understanding these foundational aspects is crucial for predicting and manipulating its chemical behavior.
Nomenclature and Isomerism
The term "oxazolone" refers to a keto-derivative of oxazoline.[3] While five structural isomers exist, this guide focuses on the most synthetically significant and extensively studied isomer: the 5(4H)-oxazolone.[4][5] These compounds are the cyclodehydration products of N-acyl α-amino acids and are frequently referred to by the common name "azlactones".[1][2]
Key Reactive Sites
The reactivity of the 5(4H)-oxazolone ring is concentrated at several key positions, making it a hub for diverse chemical transformations.[5][6] The primary sites of interest are:
-
C-5 Carbonyl Carbon: Highly electrophilic and susceptible to attack by a wide range of nucleophiles, leading to ring-opening.[7]
-
C-4 Methylene/Methine Carbon: The proton(s) at this position are acidic (pKa ≈ 9), allowing for easy deprotonation to form a resonance-stabilized enolate.[8]
-
Exocyclic Double Bond (in unsaturated oxazolones): Acts as a dienophile in Diels-Alder reactions or as a Michael acceptor.[2][5]
-
The Ring System as a Whole: Can act as a precursor to 1,3-dipoles (münchnones) for cycloaddition reactions.[6]
graph Oxazolone_Reactivity_Sites {
graph [rankdir="LR", splines=ortho, nodesep=0.6, pad="0.5,0.5", width=7.5, height=2.5];
node [shape=none, margin=0];
// Oxazolone structure image (placeholder text)
oxazolone [label=<

>];
// Labels for reactive sites
C5_label [label="C-5 Carbonyl:\nElectrophilic center for\nnucleophilic attack\n(Ring Opening)", shape=box, style=rounded, fontcolor="#202124"];
C4_label [label="C-4 Proton:\nAcidic, enables\nenolate formation\nand racemization", shape=box, style=rounded, fontcolor="#202124"];
Exo_label [label="Exocyclic C=C:\nDienophile / Michael\nAcceptor in unsaturated\nsystems", shape=box, style=rounded, fontcolor="#202124"];
Ring_label [label="Ring System:\nPrecursor to 1,3-dipoles\n(Münchnones) for\nCycloadditions", shape=box, style=rounded, fontcolor="#202124"];
// Invisible nodes for arrow positioning
C5_point [pos="2.9,0.9!", shape=point];
C4_point [pos="1.5,0.1!", shape=point];
Exo_point [pos="0.5,1.7!", shape=point];
Ring_point [pos="2.5,2.2!", shape=point];
// Edges from labels to structure
edge [color="#EA4335", arrowhead=vee, penwidth=1.5];
C5_label -> C5_point;
C4_label -> C4_point;
Exo_label -> Exo_point;
Ring_label -> Ring_point;
// Positioning labels relative to each other
{rank=same; C4_label; Exo_label}
{rank=same; C5_label; Ring_label}
}
Caption: Keto-enol tautomeric equilibrium in unsaturated 5(4H)-oxazolones.
[9]
Synthesis of Oxazolones: The Erlenmeyer-Plöchl Reaction
The most common and historically significant method for synthesizing unsaturated 5(4H)-oxazolones is the Erlenmeyer-Plöchl synthesis, first described in the late 19th century.
[10][11]
Mechanism and Causality
This reaction involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde or ketone in the presence of acetic anhydride and a weak base, typically sodium acetate. [4][12]The process is not a simple condensation; it's a sequence of mechanistically distinct steps:
-
Oxazolone Formation: Acetic anhydride first acts as a dehydrating agent, promoting the intramolecular cyclization of the N-acylglycine to form the saturated 5(4H)-oxazolone intermediate.
[13]2. Enolate Generation: The base (sodium acetate) then abstracts one of the now-acidic C-4 protons from this intermediate, generating an enolate.
-
Aldol-Type Condensation: The enolate attacks the carbonyl of the aldehyde (e.g., benzaldehyde), forming an aldol-type adduct.
-
Elimination: A final dehydration step, driven by the formation of a highly conjugated system, eliminates water to yield the unsaturated 4-arylidene-5(4H)-oxazolone product.
The choice of acetic anhydride is critical; it serves as both the cyclizing agent and the solvent, providing the necessary conditions for the subsequent condensation.
Caption: General workflow for the Erlenmeyer-Plöchl synthesis of oxazolones.
[14]
Experimental Protocol: Synthesis of 4-Benzylidene-2-phenyl-5(4H)-oxazolone
This protocol is a representative example of the Erlenmeyer-Plöchl synthesis.
[4]
Materials:
-
Benzaldehyde (0.04 mol)
-
Hippuric acid (0.01 mol)
-
Anhydrous sodium acetate (0.01 mol)
-
Acetic anhydride (0.04 mol)
-
Ethanol
-
Ice-cold water
Procedure:
-
Reactant Charging: Combine benzaldehyde, hippuric acid, anhydrous sodium acetate, and acetic anhydride in a 250 mL conical flask.
-
Initial Heating: Heat the mixture on an electric hot plate with constant swirling. The rationale is to provide sufficient activation energy to overcome the initial solid-phase limitations until the mixture liquefies completely.
[4]3. Reaction Drive (Reflux): Once liquefied, transfer the flask to a pre-heated water bath and continue heating for 1-2 hours to ensure the reaction proceeds to completion.
-
Product Precipitation: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice-cold water with stirring. The sudden change in polarity and temperature causes the organic product to precipitate out of the aqueous/acetic acid solution.
-
Isolation and Purification: Collect the crude solid product by vacuum filtration. Wash the solid with cold water to remove residual acetic acid and salts. The primary purification method is recrystallization from a suitable solvent like ethanol or benzene to obtain the purified crystalline product.
[4]6. Characterization: Confirm product identity and purity via Thin Layer Chromatography (TLC), melting point determination, and spectroscopic analysis (IR, NMR).
Key Modes of Reactivity
The synthetic versatility of oxazolones stems from their ability to undergo a wide range of chemical transformations.
Nucleophilic Attack at C-5: The Ring-Opening Gateway
The most fundamental reaction of the oxazolone ring is its opening via nucleophilic attack at the electrophilic C-5 carbonyl. [7][8]This pathway is the basis for converting oxazolones into α-amino acid derivatives.
-
Hydrolysis: Reaction with water, often under acidic or basic conditions, cleaves the ring to produce an α-acylamino acid.
[5]* Alcoholysis & Aminolysis: Reaction with alcohols or amines yields the corresponding esters or amides. This aminolysis reaction is the key step when using oxazolones in peptide bond formation.
[8]
Causality and Stereochemistry: The Racemization Problem
A critical aspect of oxazolone chemistry, especially in peptide synthesis, is the high propensity for racemization at the C-4 position. [1]The mechanism involves:
-
Activation & Cyclization: Activation of the C-terminal carboxyl group of an N-acyl amino acid (e.g., with a carbodiimide) facilitates the formation of the 5(4H)-oxazolone intermediate.
[15]2. Deprotonation: The C-4 proton of this oxazolone is highly acidic and can be easily removed by even a weak base.
-
Planar Enolate Formation: This deprotonation generates a planar, achiral enolate intermediate where the stereochemical information at C-4 is lost.
-
Reprotonation: Subsequent protonation of this intermediate can occur from either face, leading to a mixture of D and L enantiomers (a racemic mixture).
[16]
This pathway is a major source of epimerization in peptide coupling reactions and necessitates careful selection of coupling reagents and conditions to suppress oxazolone formation.
[15]
Caption: Mechanism of racemization at C-4 via a planar enolate intermediate.
[15]
Cycloaddition Reactions
Oxazolones are valuable partners in cycloaddition reactions, providing access to complex heterocyclic scaffolds.
-
[3+2] Cycloadditions (as 1,3-Dipoles): In the presence of a Lewis acid or upon heating, oxazolones can lose CO₂ to form mesoionic 1,3-dipoles known as münchnones. These highly reactive intermediates readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles (e.g., alkynes, alkenes) to synthesize pyrroles and other five-membered heterocycles.
[6]* [4+2] Diels-Alder Reactions (as Dienophiles): The exocyclic double bond of unsaturated 4-arylidene-5(4H)-oxazolones is electron-deficient, making it an excellent dienophile for Diels-Alder reactions with electron-rich dienes. [2]This provides a powerful route to functionalized cyclic systems.
Applications in Drug Discovery and Development
The diverse reactivity of the oxazolone ring translates into a broad range of applications in fields where molecular complexity is paramount.
Application Area Role of Oxazolone Resulting Molecules Key Advantage Amino Acid Synthesis Versatile starting material Non-proteinogenic α-amino acids, α,α-disubstituted amino acids Access to novel building blocks for peptidomimetics and pharmaceuticals. [2][10] Peptide Synthesis Reactive intermediate Peptides, Polypeptides Facilitates amide bond formation, but poses a significant racemization risk. [1][17][18] Medicinal Chemistry Core scaffold and synthon Antimicrobials, anti-inflammatory agents, anticancer agents, anticonvulsants. [2][5] The rigid, functionalizable core serves as a privileged scaffold for library synthesis. Heterocycle Synthesis Precursor for cycloadditions and rearrangements Pyrroles, imidazoles, thiazoles, and other complex heterocycles. [6][19] Atom-economical route to diverse heterocyclic systems from a common starting point.
Table 1: Summary of key applications of oxazolone reactivity.
Conclusion and Future Outlook
The oxazolone ring is a classic yet continually relevant functional group in modern organic chemistry. Its reactivity is a well-understood but powerful tool, enabling access to a vast chemical space from simple starting materials. The primary challenge remains the control of stereochemistry at the C-4 position, particularly in the context of peptide synthesis. Future research will likely focus on developing new catalytic, stereoselective transformations of the oxazolone ring, further expanding its utility in the asymmetric synthesis of complex, biologically active molecules. For the medicinal chemist and drug development professional, a deep understanding of oxazolone reactivity is not merely academic; it is a practical necessity for designing efficient synthetic routes and for anticipating potential pitfalls like racemization in the synthesis of chiral drug candidates.
References
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- Current Research in Pharmaceutical Sciences. (2011).
- PNAS. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets.
- Jahan, F. (2015). Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research.
- Semantic Scholar. (2009). Reactivity of Oxazol-5-(4H)-ones and Their Application towardNatural Product Synthesis.
- Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis.
- PNAS. (n.d.). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets.
- Biointerface Research in Applied Chemistry. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review.
- SYNLETT. (2009). Reactivity of Oxazol-5-(4H)-ones and Their Application toward Natural Product Synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolones.
- MDPI. (2022). Epimerisation in Peptide Synthesis.
- NIH. (2018). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants.
- Modern Scientific Press. (2013). Reactivity of Oxazolone Derivative towards Nitrogen and Carbon Nucleophilic Reagents: Applications to the Synthesis of New Heterocycles.
- ScienceDirect. (1987). Cycloaddition reactions of meso-ionic oxazolone with cinnamaldehyde anils.
- Semantic Scholar. (n.d.). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review.
- Journal of Pharmaceutical Research International. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- MDPI. (2021). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives.
- ACS Omega. (2018). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization?.
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- PubMed. (2013). On constitutional isomers and tautomers of oxadiazolones and their mono- and disulfur analogues (C2H2N2XY; X, Y = S, O).
- NIH. (2012). IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment.
- NIH. (2011). Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones.
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- PubMed Central. (2013). On constitutional isomers and tautomers of oxadiazolones and their mono- and disulfur analogues (C2H2N2XY; X, Y = S, O).
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- MDPI. (2021). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles.
- ResearchGate. (2019). Formation and hydrolysis of mixed anhydrides from oxazolone 1 and phosphate esters.
- Modern Scientific Press. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity.
- YouTube. (2021). Erlenmeyer Azlactone Synthesis for amino acid.
- Journal of Drug Delivery and Therapeutics. (2019). Synthesis of different α, β- unsaturated oxazolone derivatives.
- MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction.
- ResearchGate. (2015). A REVIEW ON OXAZOLONE, IT' S METHOD OF SYNTHESIS AND BIOLOGICAL ACTIVITY.
- PubMed. (2016). Facile ring opening reaction of oxazolone enables efficient amidation for aminoisobutyric acid.
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Topic: Discovery and Synthesis of New 2-Oxazoline-5-one Scaffolds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of a Classic Heterocycle
First unveiled through the pioneering work of Erlenmeyer and Plöchl in the late 19th century, the 2-oxazoline-5-one scaffold, commonly known as the azlactone, represents a cornerstone of heterocyclic chemistry.[1][2] These five-membered rings are not merely synthetic curiosities; they are versatile intermediates for creating amino acids and peptides and, more importantly, are recognized as "privileged structures" in medicinal chemistry.[1][3] Their rigid framework and capacity for diverse functionalization have led to the discovery of derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]
This guide moves beyond a simple recitation of facts. It is designed to provide a deep, mechanistic understanding of both classical and contemporary synthetic strategies, grounded in field-proven insights. We will explore the causality behind experimental choices, present self-validating protocols, and furnish the authoritative grounding necessary for researchers to confidently build upon this remarkable scaffold in their own discovery programs.
Part 1: The Synthetic Cornerstone - The Erlenmeyer-Plöchl Reaction
The Erlenmeyer-Plöchl reaction remains the most fundamental and widely utilized method for constructing the 4-arylidene-2-oxazolin-5-one core.[1] It is a robust condensation reaction that elegantly assembles the heterocycle from readily available starting materials.
Core Mechanistic Principles
The reaction proceeds in two primary stages:
-
Azlactone Formation: An N-acylglycine, most commonly hippuric acid, undergoes intramolecular cyclization and dehydration in the presence of acetic anhydride. This forms the key 2-phenyl-5(4H)-oxazolone intermediate.[1]
-
Perkin-Type Condensation: The oxazolone intermediate possesses acidic protons at the C-4 position. In the presence of a base (traditionally sodium acetate), this position is deprotonated, forming an enolate. This enolate then acts as a nucleophile, attacking an aldehyde or ketone. A subsequent elimination of water yields the final, stable 4-arylidene-2-oxazolin-5-one product.[1][3]
The diagram below illustrates this sequential transformation, highlighting the key intermediates and the dual role of acetic anhydride as both a reagent and a dehydrating agent.
Caption: The mechanistic pathway of the Erlenmeyer-Plöchl reaction.
Classical Experimental Protocol: Synthesis of 4-Benzylidene-2-phenyl-5(4H)-oxazolone
This protocol represents the traditional and reliable method for azlactone synthesis.[1][6] The causality behind each step is critical for success.
Materials:
-
Hippuric Acid (1.0 eq)
-
Benzaldehyde (1.0-1.2 eq)
-
Anhydrous Sodium Acetate (1.0-1.5 eq)
-
Acetic Anhydride (3.0-5.0 eq)
-
Ethanol (for recrystallization)
Procedure:
-
Reagent Combination: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine hippuric acid, benzaldehyde, and anhydrous sodium acetate.
-
Causality: Sodium acetate must be anhydrous as any moisture will consume the acetic anhydride. Benzaldehyde is used in slight excess to ensure complete consumption of the hippuric acid.
-
-
Reaction Initiation: Add acetic anhydride to the mixture. The volume should be sufficient to create a stirrable slurry.
-
Causality: Acetic anhydride serves as the dehydrating agent for both the initial cyclization and the final condensation step. It also acts as the solvent.
-
-
Heating: Heat the reaction mixture in an oil bath at 80-100 °C for 1-2 hours with vigorous stirring.
-
Causality: This temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant byproduct formation. The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully pour the mixture into cold water or onto crushed ice with stirring.
-
Causality: This step quenches the reaction and hydrolyzes the excess acetic anhydride. The solid product often precipitates at this stage.
-
-
Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and sodium acetate.
-
Purification: Recrystallize the crude solid from ethanol to afford the pure 4-benzylidene-2-phenyl-5(4H)-oxazolone as yellow crystals.
-
Causality: Ethanol is an excellent solvent for recrystallization, as the product has high solubility in hot ethanol and low solubility in cold ethanol, allowing for efficient purification.
-
Part 2: Modern Synthetic Strategies and Refinements
While the classical Erlenmeyer-Plöchl reaction is effective, modern drug discovery demands greater efficiency, milder conditions, and broader substrate scope. Research has led to significant advancements.[6][7]
Key Modernization Approaches
| Strategy | Rationale & Causality | Typical Conditions | Advantages |
| Microwave-Assisted Synthesis | Microwave irradiation provides rapid, uniform heating, drastically reducing reaction times from hours to minutes. This is due to the efficient energy transfer directly to the polar molecules in the reaction mixture. | Hippuric acid, aldehyde, Ac₂O, NaOAc in a sealed microwave vessel. | High speed, improved yields, often cleaner reactions.[8] |
| Ionic Liquid Catalysis | Basic ionic liquids, such as 1-n-butyl-3-methylimidazolium hydroxide ([bmIm]OH), can act as both the solvent and the base catalyst, replacing sodium acetate. | Aldehyde, hippuric acid, Ac₂O in [bmIm]OH at room temperature. | Milder conditions (room temp), potential for catalyst recycling, environmentally benign ("green chemistry").[6] |
| Triflic Acid (TfOH) Promotion | For related 2-oxazolines (not the 5-one tautomer), TfOH promotes the dehydrative cyclization of N-(2-hydroxyethyl)amides. It activates the hydroxyl group, turning it into a good leaving group (water), which is the only byproduct. | N-(2-hydroxyethyl)amide with a catalytic amount of TfOH in a suitable solvent. | Metal-free, generates only water as a byproduct, high functional group tolerance.[7][9] |
| Alternative Dehydrating Agents | Reagents like dicyclohexylcarbodiimide (DCC) or water-soluble carbodiimides can be used for the cyclization of N-acylamino acids under milder, non-acidic conditions. | N-acylamino acid and a carbodiimide in a solvent like chloroform or THF. | Avoids the use of harsh acetic anhydride, suitable for sensitive substrates.[10] |
Comparative Workflow of Synthetic Routes
The choice of synthetic strategy depends on the desired scale, available equipment, and the chemical nature of the substrates. The following workflow illustrates the decision-making process.
Caption: Decision workflow for selecting a synthetic strategy.
Part 3: Structural Characterization
Unambiguous characterization of the synthesized 2-oxazoline-5-one scaffold is essential. A combination of spectroscopic techniques provides a complete structural picture.[11][12]
| Technique | Key Observables for 4-Arylidene-2-phenyl-5(4H)-oxazolone | Rationale |
| ¹H NMR | ~7.2-8.1 ppm: Multiplets corresponding to aromatic protons.~4.4 ppm: Singlet for the two protons on the C-4 of the saturated oxazolone ring (before condensation). This signal is absent in the final product. | The chemical shifts and splitting patterns confirm the presence and connectivity of the aromatic rings and the core structure. |
| ¹³C NMR | ~175 ppm: Carbonyl carbon (C=O) of the lactone.~163 ppm: Imine carbon (C=N).~125-135 ppm: Aromatic and vinylic carbons. | Provides a map of the carbon skeleton, confirming the presence of the key carbonyl and imine functional groups.[12] |
| IR Spectroscopy | ~1820 cm⁻¹: Strong C=O stretch (lactone).~1660 cm⁻¹: Strong C=N stretch (imine). | These characteristic high-frequency stretches are diagnostic for the oxazolone ring system. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target compound. | Confirms the molecular formula and provides evidence of successful synthesis.[11] |
Part 4: Applications in Drug Discovery
The 2-oxazoline-5-one scaffold is a prolific source of biologically active molecules, acting as a versatile template for interacting with various enzymatic targets.[3][4]
Spectrum of Biological Activity
Derivatives have been reported to exhibit a wide range of therapeutic effects, underscoring their importance in medicinal chemistry.
| Biological Activity | Example/Observation | Reference |
| Anticancer | Certain derivatives show high cytotoxicity against human cancer cell lines like MCF7 and K562. | [4][13] |
| Antimicrobial | The scaffold is a component of various compounds tested for antibacterial and antifungal activity. | [5][11] |
| Anti-inflammatory | Some 3,4-diaryloxazolones have shown inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. | [3] |
| Antioxidant | Specific substituted derivatives have demonstrated strong radical scavenging activity. | [4][13] |
| Enzyme Inhibition | The rigid structure can effectively occupy and block the active sites of enzymes like tyrosinase. | [1][3] |
The Scaffold as a Pharmacophore
The value of the 2-oxazoline-5-one core lies in its ability to present substituents in a well-defined three-dimensional orientation. This allows for precise interactions—such as hydrogen bonding, pi-stacking, and hydrophobic interactions—with amino acid residues in an enzyme's active site.
Caption: Molecular interactions of an oxazolone inhibitor.
Part 5: Conclusion and Future Perspectives
The 2-oxazoline-5-one scaffold, established through the historic Erlenmeyer-Plöchl reaction, continues to be a fertile ground for innovation in synthetic and medicinal chemistry. Modern advancements have transformed its synthesis from a classical, heat-driven process to a rapid, efficient, and more environmentally benign endeavor. The demonstrated biological activities of its derivatives confirm its status as a privileged scaffold in drug discovery.
Future research will likely focus on:
-
Asymmetric Synthesis: Developing novel catalytic methods to control the stereochemistry at the C-4 position, opening doors to more specific and potent chiral drugs.[14]
-
Diversity-Oriented Synthesis: Expanding the library of derivatives through combinatorial approaches and novel reaction discovery to explore a wider range of biological targets.
-
Bioisosteric Replacement: Utilizing the oxazolone core as a bioisostere for other functional groups, such as carboxylic acids, to improve the pharmacokinetic properties of known drugs.
The journey of the azlactone is a testament to the power of foundational organic chemistry and its continuous evolution to meet the challenges of modern science. It remains an indispensable tool for chemists aiming to construct molecular complexity and discover new therapeutic agents.
References
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- Djurendic, E., et al. (2011).
- Fatah, S. A., & Amhimmid, W. K. (2020). Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives. International Journal of Heterocyclic Chemistry, 5(2), 7-16. [Link]
- McArthur, G., et al. (2022). Enantioselective Synthesis of 2-Isoxazolines and 2-Isoxazolin-5-ones Bearing Fully Substituted Stereocenters. ChemRxiv. [Link]
- Anonymous. (2022). Synthesis of 2-Oxazolines from Diketene Using DAST via Beckmann Rearrangement. Journal of Advances in Chemistry, 19, 1-6.
- Djurendic, E., et al. (2011).
- Various Authors. (2018). Synthesis of 2-oxazolines: conventional approaches and our design.
- Wu, F., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 28(1), 2. [Link]
- Fatah, S. A., & Amhimmid, W. K. (2019). Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives. American Journal of Heterocyclic Chemistry, 5(2), 7-16.
- Gancarz, M., et al. (2022). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules, 27(22), 7850. [Link]
- PrepChem. (2023). Synthesis of 2-Phenyl-2-oxazolin-5-one. [Link]
- Wikipedia contributors. (2023). Oxazoline. Wikipedia. [Link]
- Sun, B., et al. (2016). A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products.
- Hoogenboom, R., et al. (2009). Screening the Synthesis of 2-Substituted-2-oxazolines.
- Various Authors. (2014). Oxazolines: Their Synthesis and Biological Activity.
- Al-Qalaf, A. M., et al. (2018).
- Wu, F., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Semantic Scholar.
- Djurendic, E., et al. (2011).
- Wikipedia contributors. (2023). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. [Link]
- Abbrent, S., et al. (2021). Copolymer chain formation of 2-oxazolines by in situ 1H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer ratios. Polymer Chemistry, 12(14), 2136-2147. [Link]
- Wang, Y.-F., et al. (2023). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. ACS Omega, 8(31), 28245–28255. [Link]
- Pathak, S., et al. (2025). A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold. Medicinal Chemistry, 21(8), 749-760.
- Patil, S. G., et al. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 3(4), 285-290.
- Al-Salahi, R. A. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. International Journal of Advanced Research, 1(3), 1-25.
- Gant, T. G. (1999). Oxazolines. Their preparation, reactions, and applications. Chemical Reviews, 99(5), 1273-1326. [Link]
- Hoyng, C. F., et al. (1980). Azlactone Synthesis. 2-Phenyl-2-Oxazolin-5-One.
- Sotor, P., et al. (2022). Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles. RSC Advances, 12(37), 23907-23914. [Link]
- McManus, H. A., & Guiry, P. J. (2019). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 119(12), 7966-8023. [Link]
- T. E. (2013). Synthesis and Characterization of Poly(2-Ethyl-2-Oxazoline) Functional Prepolymers and Block Copolymers. VTechWorks. [Link]
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Methodological & Application
Synthesis of 4-Isobutyl-2-phenyl-2-oxazoline-5-one: A Detailed Protocol and Mechanistic Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Isobutyl-2-phenyl-2-oxazoline-5-one, a member of the azlactone (or oxazolone) class of heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their roles as key intermediates for synthesizing amino acids and peptides, and their inherent biological activities.[1][2] The synthesis is achieved through the classic Erlenmeyer-Plöchl reaction, a robust and versatile method for constructing the oxazolone ring system.[1][3] This guide details the reaction mechanism, provides a meticulously outlined experimental procedure, purification techniques, characterization data, and critical safety protocols, designed for researchers in organic synthesis and pharmaceutical development.
Introduction and Scientific Context
5(4H)-Oxazolones, also known as azlactones, are five-membered heterocyclic compounds that serve as valuable building blocks in organic synthesis. Their utility is particularly pronounced in the preparation of novel α-amino acids, peptides, and various biologically active molecules.[1][4] The C-2 and C-4 positions of the oxazolone ring are crucial for derivatization and are instrumental in defining their biological profiles, which include potential anti-inflammatory, antimicrobial, and anticancer properties.[4][5]
The Erlenmeyer-Plöchl reaction, first described in the late 19th century, remains the cornerstone for synthesizing these compounds.[1][3] It facilitates the condensation of an N-acylglycine with a carbonyl compound, using a dehydrating agent and a base catalyst. The specific synthesis of this compound involves the reaction of hippuric acid (N-benzoylglycine) with isovaleraldehyde. This protocol offers a reliable pathway to this specific target molecule, which can be further utilized in discovery chemistry programs.
Reaction Mechanism: The Erlenmeyer-Plöchl Synthesis
The synthesis proceeds via two primary stages:
-
Oxazolone Formation: Hippuric acid is first cyclized in the presence of acetic anhydride, a powerful dehydrating agent. This step forms the key intermediate, 2-phenyl-5(4H)-oxazolone.[1][3][6]
-
Condensation: The 2-phenyl-5(4H)-oxazolone intermediate possesses acidic protons at the C-4 position. In the presence of a base (sodium acetate), this position is deprotonated, forming an enolate. This enolate then undergoes a Perkin-type condensation with an aldehyde (isovaleraldehyde) to yield the final 4-isobutyl-substituted unsaturated oxazolone.[1][3]
The overall reaction is illustrated below:
Diagram 1: Overall reaction scheme for the synthesis.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Formula | Recommended Purity |
| Hippuric Acid | 495-69-2 | C₉H₉NO₃ | ≥98% |
| Isovaleraldehyde | 590-86-3 | C₅H₁₀O | ≥97% |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | ≥99% (Anhydrous) |
| Sodium Acetate | 127-09-3 | C₂H₃NaO₂ | ≥99% (Anhydrous) |
| Ethanol (95%) | 64-17-5 | C₂H₅OH | Reagent Grade |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | ACS Grade |
| n-Hexane | 110-54-3 | C₆H₁₄ | ACS Grade |
| Deionized Water | 7732-18-5 | H₂O | - |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser with water lines
-
Heating mantle with magnetic stirrer and stir bar
-
Fume hood
-
Graduated cylinders and beakers
-
Buchner funnel, filter flask, and filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
TLC plates (Silica Gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
Analytical balance
-
Standard laboratory glassware
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.
Step 1: Reagent Preparation and Reaction Setup
-
To a 250 mL round-bottom flask, add hippuric acid (17.9 g, 0.10 mol), anhydrous sodium acetate (8.2 g, 0.10 mol), and isovaleraldehyde (10.3 g, 0.12 mol).
-
Add a magnetic stir bar to the flask.
-
Place the flask in a heating mantle and add acetic anhydride (30 mL, 0.32 mol).
-
Attach a reflux condenser to the flask and ensure a steady flow of cold water through it.
Causality: Anhydrous conditions are critical for the initial cyclization; sodium acetate acts as the base catalyst for the condensation step.[1][3] A slight excess of the aldehyde is used to ensure complete consumption of the hippuric acid-derived intermediate.
Step 2: Reaction Execution
-
Begin stirring the mixture and gently heat the flask.
-
Bring the reaction mixture to a gentle reflux (approximately 100-110 °C) and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane:ethyl acetate as the mobile phase. The formation of a new, less polar spot corresponding to the product should be observed.
Step 3: Product Isolation and Work-up
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Carefully and slowly pour the cooled reaction mixture into a beaker containing 200 mL of cold deionized water while stirring. This step should be done in a fume hood as it is exothermic and will hydrolyze the excess acetic anhydride.
-
Continue stirring the aqueous mixture for 15-20 minutes until the oily product solidifies into a precipitate.
-
Isolate the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid cake on the filter paper with two portions of 50 mL cold deionized water to remove any water-soluble impurities.
-
Press the solid as dry as possible on the funnel and then transfer it to a watch glass to air dry.
Step 4: Purification
-
The crude product is purified by recrystallization. Transfer the dried solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Start with approximately 50-60 mL and add more if necessary.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
Step 5: Product Characterization
-
Physical Properties: Determine the melting point of the purified crystals. The final product should be a crystalline solid.
-
Spectroscopic Analysis:
-
FTIR (KBr): Look for characteristic peaks: ~1770 cm⁻¹ (C=O, lactone), ~1650 cm⁻¹ (C=N).
-
¹H NMR (CDCl₃): Expect signals corresponding to the phenyl protons (multiplet, ~7.4-8.1 ppm), the isobutyl group protons, and the vinylic proton. The isobutyl group should show a doublet for the two methyl groups, a multiplet for the CH, and a doublet for the CH₂ adjacent to the ring.[2]
-
Mass Spectrometry (ESI-MS): Calculate the expected molecular weight (C₁₃H₁₅NO₂) and look for the corresponding [M+H]⁺ peak.[7]
-
Diagram 2: Step-by-step experimental workflow.
Safety and Handling
Chemical synthesis requires strict adherence to safety protocols.
-
General Precautions: Always work within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles.[8][9]
-
Reagent-Specific Hazards:
-
Acetic Anhydride: Is corrosive and a lachrymator. It reacts violently with water. Handle with extreme care, avoiding inhalation of vapors and direct skin contact.
-
Isovaleraldehyde: Is flammable and an irritant. Keep away from ignition sources.
-
Oxazolones/Azlactones: This class of compounds can be biologically active. Avoid creating dust and prevent skin contact or inhalation.[10]
-
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Organic solvents and solid waste should be collected in separate, labeled containers.[11]
Expected Results and Data
| Parameter | Expected Outcome |
| Physical Appearance | Crystalline solid |
| Yield | 60-75% (Typical for Erlenmeyer-Plöchl reactions)[1] |
| Molecular Formula | C₁₃H₁₅NO₂[7] |
| Molecular Weight | 217.26 g/mol |
| FTIR Peaks (cm⁻¹) | ~1770 (C=O lactone), ~1650 (C=N), ~3060 (Aromatic C-H) |
| ¹H NMR (CDCl₃, δ ppm) | ~8.1 (d, 2H, Ar-H), ~7.5 (m, 3H, Ar-H), ~6.8 (t, 1H, C=CH), ~2.7 (d, 2H, CH₂), ~2.2 (m, 1H, CH), ~1.0 (d, 6H, 2xCH₃) |
Conclusion
The Erlenmeyer-Plöchl reaction provides an efficient and reliable method for the synthesis of this compound. The protocol described herein is robust and can be adapted for the synthesis of a wide array of 4-substituted oxazolones by varying the aldehyde reactant. Proper execution, adherence to safety protocols, and thorough characterization are paramount to obtaining a high-purity product suitable for further applications in drug discovery and materials science.
References
- The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide to 5(4H)-Oxazolone Synthesis for Researchers and Drug Developme - Benchchem.
- Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia.
- A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH - Journal of Chemical and Pharmaceutical Research.
- Erlenmeyer‐Plöchl Azlactone Synthesis - Scite.ai.
- Erlenmeyer-Plöchl azlactone and amino acid synthesis - chemeurope.com.
- Safety Data Sheet: 2-Oxazolidinone - Chemos GmbH&Co.KG.
- SAFETY D
- This compound | CAS#:25163-98-8 | Chemsrc.
- DRE-C10209000 - 3-Amino-2-oxazolidinone (AOZ)
- SAFETY D
- SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY - CORE.
- Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives - ResearchG
- (PDF) Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)
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- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]
- 7. This compound | CAS#:25163-98-8 | Chemsrc [chemsrc.com]
- 8. fishersci.com [fishersci.com]
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- 10. chemos.de [chemos.de]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Asymmetric Synthesis of Chiral 2-Oxazolines: A Guide to Catalyst Selection and Application
An Application and Protocol Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
Chiral 2-oxazolines are a cornerstone of modern organic chemistry. Their rigid, planar structure and ability to chelate metals make them not only privileged pharmacophores in numerous bioactive molecules but also foundational components of highly effective chiral ligands, such as the renowned BOX (Bisoxazoline) and PyBox families.[1][2] The development of efficient, stereocontrolled methods to access these heterocycles is therefore a critical pursuit for researchers in synthetic chemistry and drug development. This guide provides an in-depth analysis of contemporary catalytic systems for the asymmetric synthesis of 2-oxazolines, blending theoretical principles with actionable, field-proven protocols. We will explore the causality behind experimental design, focusing on transition metal and organocatalytic approaches to empower researchers to select and implement the optimal strategy for their synthetic targets.
The Strategic Importance of the Chiral 2-Oxazoline Scaffold
The utility of the 2-oxazoline ring system stems from two key features: its presence in natural products and its role as a powerful coordinating group in asymmetric catalysis.[1][3] The stereocenter, typically at the C4 position, is often derived from readily available chiral β-amino alcohols, which in turn can be sourced from the natural chiral pool of amino acids.[4][5] This accessibility has made oxazoline-containing ligands, like Phosphinooxazolines (PHOX), some of the most versatile and successful tools for inducing enantioselectivity in a vast range of metal-catalyzed transformations.[4][6]
This guide moves beyond traditional methods, which often rely on stoichiometric dehydrating agents that generate significant waste, and focuses on modern, catalytic approaches that offer superior efficiency, atom economy, and stereocontrol.[3][7]
Figure 1. The versatile 2-oxazoline scaffold and its primary applications.
Foundational Principles: Achieving Asymmetry with Catalysis
Asymmetric catalysis is predicated on the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.[6] The catalyst, whether a metal-ligand complex or a small organic molecule, creates a transient, diastereomeric interaction with the substrate(s), lowering the activation energy for the formation of one enantiomer over the other.
In the context of 2-oxazoline synthesis, this is typically achieved through two dominant pathways:
-
Cyclization of a Prochiral Substrate: A catalyst differentiates between two enantiotopic groups or faces of a molecule during the ring-forming step.
-
Cycloaddition Reactions: A chiral Lewis acid or organocatalyst coordinates to one of the reactants, directing the other to approach from a specific, less sterically hindered trajectory.
The choice of catalyst is paramount and is dictated by the specific transformation, substrate scope, and desired level of enantioselectivity.
A Survey of Leading Catalytic Systems
The modern arsenal for chiral 2-oxazoline synthesis is dominated by transition metal complexes and, increasingly, sophisticated organocatalysts. Below, we analyze the most effective systems, explaining the mechanistic reasoning behind their success.
Transition Metal Catalysis: The Power of Chiral Ligands
The strong affinity of the oxazoline nitrogen for various metals makes it an ideal anchor for ligand design.[6] By pairing a metal center (e.g., Cu, Ir, Pd) with a meticulously designed chiral ligand, a highly effective asymmetric catalyst is formed.
A. Copper(II)/Bis(oxazoline) Complexes Cu(II) complexes featuring C2-symmetric bis(oxazoline) (BOX) ligands are arguably the most versatile and widely studied catalysts for this purpose.[8] The C2-symmetry of the ligand reduces the number of possible diastereomeric transition states, simplifying the stereochemical outcome. The substituents on the oxazoline ring (at C4) create a defined chiral pocket around the metal center, which enforces a specific coordination geometry on the substrate.
-
Mechanism of Action (Causality): In reactions like the asymmetric desymmetrization of prochiral diols, the chiral Cu-BOX catalyst selectively activates one of two enantiotopic hydroxyl groups for cyclization.[9] The stereochemistry of the ligand dictates which group is positioned for nucleophilic attack, leading to high enantiomeric excess (ee).[8]
B. Iridium(I)/PHOX and Related Complexes Iridium catalysts have carved a niche in reactions involving allylic intermediates. For instance, the enantioselective intramolecular allylic substitution of specific carbonates can yield various nitrogen-containing heterocycles, including precursors to oxazolines.[10] Chiral phosphoramidite or PHOX ligands are commonly employed to control the stereochemical outcome of the nucleophilic attack on the π-allyl-iridium intermediate.[11][12]
C. Organocatalysis: The Metal-Free Frontier Organocatalysis offers a compelling alternative to transition metal catalysis, avoiding concerns of metal contamination in the final product—a critical consideration in drug development.
-
Bifunctional Squaramides/Thioureas: These catalysts operate through a dual-activation mechanism. The squaramide moiety acts as a hydrogen-bond donor, activating an electrophile (e.g., an aldehyde), while a basic site on the catalyst (e.g., a tertiary amine) deprotonates a pronucleophile (e.g., an isocyano ester). This brings the two reactants into close, ordered proximity, facilitating a highly diastereoselective and enantioselective reaction.[13] This approach has been successfully applied to the formal [4+1] cycloaddition between aldehydes and vinylogous isocyano esters to furnish chiral 2-oxazolines.[13]
Data Summary: Comparison of Catalytic Systems
| Catalyst System | Typical Reaction | Substrate Scope | Typical ee (%) | Advantages | Disadvantages |
| Cu(II) / Bis(oxazoline) | Asymmetric Desymmetrization, Cyclopropanation | Prochiral diols, Olefins | 90–>99% | Highly versatile, well-understood, excellent enantioselectivity.[8][9] | Requires synthesis of C2-symmetric ligands; potential metal contamination. |
| Ir(I) / Chiral Phosphoramidite | Intramolecular Allylic Amination | Allylic carbonates/amines | 85–95% | High efficiency for specific transformations.[10][12] | Expensive metal, ligand sensitivity, narrower substrate scope. |
| Pd(0) / PHOX | Asymmetric Allylic Alkylation | Allylic acetates, lactams | 90–94% | Forms quaternary centers with high control.[4][11] | Ligand synthesis can be complex; sensitive to air and moisture. |
| Bifunctional Squaramide | [4+1] Cycloaddition | Aldehydes, Isocyano Esters | 60–95% | Metal-free, operationally simple, mild conditions.[13] | Substrate scope can be limited; catalyst loading may be higher. |
| Chiral Iodoarene | Oxidative Cyclization | N-allyl Carboxamides | High | Metal-free approach to create quaternary centers.[14] | Requires a stoichiometric oxidant. |
Detailed Application Protocols
The following protocols are designed to be self-validating, providing clear, step-by-step instructions with insights into the critical parameters that ensure success.
Protocol 1: Copper/Bis(oxazoline) Catalyzed Asymmetric Synthesis of a 2-Oxazoline via Desymmetrization
This protocol is adapted from the copper-catalyzed enantioselective transformation of aminotriols.[9] It involves an in-situ cyclization followed by a sulfonylative asymmetric desymmetrization.
Figure 2. General workflow for the Cu-catalyzed asymmetric desymmetrization.
-
Core Directive: This procedure aims to transform a prochiral aminotriol into a highly enantioenriched 4,4-disubstituted 2-oxazoline. The key is the catalyst's ability to selectively functionalize one of the two primary hydroxyl groups of an intermediate oxazoline diol.
-
Materials & Reagents:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Chiral Bis(oxazoline) ligand (e.g., (4S,4'S)-2,2'-(propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole))
-
Tris(hydroxymethyl)aminomethane-derived aminotriol (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
2,6-Lutidine (2.5 equiv)
-
4-Nitrobenzenesulfonyl chloride (1.2 equiv)
-
Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄
-
Silica gel for chromatography
-
-
Step-by-Step Methodology:
-
Catalyst Preparation (The "Why"): To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Cu(OTf)₂ (5 mol%) and the chiral BOX ligand (5.5 mol%). The slight excess of ligand ensures all copper is complexed. Add anhydrous DCM and stir at room temperature for 30 minutes. A color change (e.g., to light blue/green) indicates complex formation. This pre-formation is critical for generating the active catalyst before introducing the substrate.
-
Substrate Addition: Add the aminotriol substrate (1.0 equiv) to the catalyst solution. Stir for 5 minutes.
-
Initiation of Cyclization/Desymmetrization: Cool the reaction mixture to 0 °C using an ice bath. Add 2,6-lutidine (2.5 equiv) followed by the slow, portion-wise addition of 4-nitrobenzenesulfonyl chloride (1.2 equiv) over 20 minutes.
-
Causality Check: Slow addition is crucial. A rapid addition can lead to undesired side reactions, such as bis-sulfonylation, and may generate excess heat, potentially compromising enantioselectivity. 2,6-Lutidine is a non-nucleophilic base used to scavenge the HCl generated during sulfonylation.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Extraction: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash sequentially with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).
-
Analysis (Self-Validation): Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H, OJ-H).
-
-
Expected Outcome: The desired chiral 2-oxazoline should be obtained in good to high yield (70-90%) with excellent enantioselectivity (>95% ee).
Protocol 2: Organocatalytic Enantioselective Synthesis of 2-Oxazolines
This protocol describes a formal [4+1] cycloaddition between an aldehyde and a vinylogous isocyano ester, catalyzed by a bifunctional squaramide, adapted from related literature.[13]
-
Core Directive: To synthesize a chiral 2-oxazoline bearing a pendent conjugated ester at the 4-position. The stereochemistry is controlled by the chiral squaramide catalyst, which organizes the reactants through hydrogen bonding.
-
Materials & Reagents:
-
Bifunctional squaramide catalyst (e.g., Takemoto's catalyst) (10 mol%)
-
Silver(I) Oxide (Ag₂O) (5 mol%)
-
Aldehyde (1.0 equiv, aromatic or aliphatic)
-
Methyl 4-isocyanobut-2-enoate (1.1 equiv)
-
Anhydrous solvent (e.g., m-xylene or Toluene)
-
Silica gel for chromatography
-
-
Step-by-Step Methodology:
-
Reaction Setup: To a dry vial, add the squaramide catalyst (10 mol%), Ag₂O (5 mol%), and the aldehyde (1.0 equiv).
-
Causality Check: Ag₂O acts as a co-catalyst or additive that has been shown to significantly accelerate the reaction, likely by interacting with the isocyanide group.[13]
-
-
Solvent and Reagent Addition: Add anhydrous m-xylene. Stir the mixture for 5 minutes at room temperature, then add the methyl 4-isocyanobut-2-enoate (1.1 equiv).
-
Reaction Progression: Stir the reaction at the specified temperature (e.g., room temperature or 40 °C) for the required time (1-24 hours). Monitor the reaction by TLC.
-
Purification: Upon completion, directly load the reaction mixture onto a silica gel column and purify by flash chromatography (e.g., using a Hexane/Ethyl Acetate gradient) to afford the desired 2-oxazoline.
-
Analysis (Self-Validation): Characterize the product by NMR and HRMS. Determine the diastereomeric ratio (dr) from the crude ¹H NMR spectrum and the enantiomeric excess (ee) by chiral HPLC analysis.
-
-
Expected Outcome: The target oxazoline should be obtained in good yield (70-95%) with high diastereoselectivity and good to excellent enantioselectivity (80-95% ee).[13]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Enantioselectivity (ee) | - Inactive/degraded catalyst or ligand.- Non-anhydrous reaction conditions.- Reaction temperature too high. | - Use freshly prepared catalyst or recrystallized ligand.- Ensure all glassware is flame-dried and use anhydrous solvents.- Lower the reaction temperature; perform a temperature screen. |
| Low Yield / Incomplete Conversion | - Insufficient catalyst loading.- Deactivated catalyst.- Sterically demanding substrate. | - Increase catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).- Ensure inert atmosphere is maintained; degas solvents.- Increase reaction time or temperature; consider a different catalyst system better suited for the substrate. |
| Formation of Side Products | - Reaction temperature too high.- Incorrect stoichiometry (e.g., excess base or electrophile).- Presence of oxygen or water. | - Run the reaction at a lower temperature.- Carefully control reagent stoichiometry and addition rates.- Use rigorously dried solvents and maintain a strict inert atmosphere. |
Conclusion and Future Outlook
The catalytic asymmetric synthesis of chiral 2-oxazolines has matured into a sophisticated field, offering chemists a powerful and diverse toolkit. Transition metal catalysis, particularly with copper/BOX systems, remains the gold standard for many applications due to its high efficiency and predictability.[8][9] Concurrently, the rise of organocatalysis provides elegant, metal-free alternatives that are crucial for applications where metal traces are intolerable.[13]
Future advancements will likely focus on the development of more sustainable catalysts using earth-abundant metals, broadening the substrate scope of existing methods, and designing novel catalytic cycles that operate with even greater atom economy and under milder conditions. The continued innovation in this area ensures that the chiral 2-oxazoline will remain an indispensable scaffold in the pursuit of complex molecular targets.
References
- A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products. (2019).
- Efficient enantioselective synthesis of pyrazolines and isoxazolines enabled by an iridium-catalyzed intramolecular allylic substitution reaction. Organic Chemistry Frontiers (RSC Publishing).
- Synthesis of 2-oxazolines. Organic Chemistry Portal.
- Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. (2021).
- OXAZOLINE-CONTAINING LIGANDS Synthesis and Applic
- C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. PMC - PubMed Central.
- Microwave-assisted rapid synthesis of chiral oxazolines. RSC Publishing.
- Enhancing the Efficacy of Chiral Ligands and Catalysts: Siloxane-Substituted Oxazoline Ferrocenes as Next-Generation Candid
- Copper-Catalyzed Enantioselective Synthesis of Oxazolines from Aminotriols via Asymmetric Desymmetriz
- Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2024).
- Chiral Oxazolines and Their Legacy in Asymmetric Carbon−Carbon Bond-Forming Reactions.
- A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). MDPI.
- Synthesis of 2-oxazolines: conventional approaches and our design. (2021).
- Catalytic Enantioselective Synthesis of Oxazolines with Vinylogous Isocyano Esters. (2021).
- Synthesis of Some New Chiral Triazole-Oxazoline Derivatives. (2016).
- Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2024). PMC - NIH.
- Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric C
- Advances in Asymmetric Catalytic Synthesis of Chiral Oxazolines. Liaoning Shihua University Journal.
- Copper bis-oxazoline catalyzed asymmetric synthesis of... (2020).
- Progress in the Synthesis and Application of Oxazoline Ligands in Asymmetric C
- Asymmetric catalysis with chiral oxazolidine ligands. (2011). PubMed.
- One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. (2010). PMC - NIH.
- Chiral Oxazolines and Their Legacy in Asymmetric Carbon—Carbon Bond-Forming Reactions. (2019).
- Iridium-Catalyzed Cyclization of Isoxazolines and Alkenes: Divergent Access to Pyrrolidines, Pyrroles, and Carbazoles. (2016). PubMed.
- Iridium-Catalyzed Enantioselective Synthesis of Dihydroimidazoquinazolinones by Elaborate Tuning of Chiral Cyclic Ligands. (2017). PubMed.
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- 9. Copper-Catalyzed Enantioselective Synthesis of Oxazolines from Aminotriols via Asymmetric Desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient enantioselective synthesis of pyrazolines and isoxazolines enabled by an iridium-catalyzed intramolecular allylic substitution reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 12. Iridium-Catalyzed Enantioselective Synthesis of Dihydroimidazoquinazolinones by Elaborate Tuning of Chiral Cyclic Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. 2-Oxazoline synthesis [organic-chemistry.org]
Application Note: The Role of 4-Isobutyl-2-phenyl-2-oxazoline-5-one in Peptide Chemistry
A Guide to Understanding and Mitigating Racemization during Amide Bond Formation
Abstract
The synthesis of peptides with high stereochemical purity is paramount for their biological function and therapeutic efficacy. A primary challenge in peptide synthesis is the racemization of amino acid residues during the carboxyl group activation and coupling steps. This process often proceeds through a 5(4H)-oxazolone (or azlactone) intermediate, which is prone to epimerization. This application note delves into the chemistry of 4-Isobutyl-2-phenyl-2-oxazoline-5-one, the oxazolone derived from N-benzoyl-L-leucine. While not used as a synthetic reagent itself, this specific oxazolone is a critical intermediate in the "Young Test," a classical method for evaluating the degree of racemization under various peptide coupling conditions. We will explore the mechanism of oxazolone-mediated racemization, discuss strategies to suppress it, and provide detailed protocols for robust peptide coupling with minimal loss of chiral integrity.
The Central Role of the Oxazolone Intermediate in Racemization
The formation of a peptide bond requires the activation of a carboxyl group to make it susceptible to nucleophilic attack by an amino group.[1] However, this activation of an N-acyl protected amino acid can initiate an intramolecular side reaction. The activated carboxyl group can be attacked by the oxygen atom of the adjacent amide carbonyl, leading to the formation of a five-membered heterocyclic ring known as a 5(4H)-oxazolone or azlactone.[2][3]
The critical issue with the oxazolone intermediate is the increased acidity of the proton at the Cα chiral center. In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral enolate anion. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of L- and D-isomers—racemization.[3]
The model compound, this compound, is formed from the activation of N-benzoyl-L-leucine. Its propensity to racemize is well-documented and serves as the foundation for assessing the "racemization potential" of new peptide coupling reagents and methodologies.
Protocols for Minimizing Racemization in Peptide Synthesis
The key to preventing racemization is to employ coupling strategies that either suppress the formation of the oxazolone intermediate or ensure that the rate of aminolysis (peptide bond formation) is significantly faster than the rate of racemization.
The Additive-Based Approach: Intercepting the Activated Intermediate
The most common and effective strategy involves the use of nucleophilic additives, such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). When a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) is used to activate the amino acid, it forms a highly reactive O-acylisourea intermediate. In the absence of an additive, this intermediate can collapse to the oxazolone.
Additives like HOBt act as intercepting agents. They rapidly react with the O-acylisourea to form an active ester (e.g., HOBt-ester).[4] This new intermediate is more stable towards racemization than the O-acylisourea and is still highly reactive towards the incoming amine nucleophile, thus favoring the desired peptide bond formation.[4][5]
Table 1: Influence of Coupling Additives on Racemization
| Coupling Method | Typical Racemization | Rationale |
|---|---|---|
| DIC alone | High | The highly reactive O-acylisourea intermediate has a longer lifetime, allowing for oxazolone formation and subsequent racemization. |
| DIC / HOBt | Low | HOBt rapidly converts the O-acylisourea to a more stable HOBt-active ester, which is less prone to racemization and couples efficiently.[3] |
| DIC / 6-Cl-HOBt | Very Low | 6-Cl-HOBt is more acidic than HOBt, leading to a faster reaction to form the active ester and further suppressing the oxazolone pathway.[4] |
| HATU / DIPEA | Very Low | Onium salt reagents like HATU incorporate an HOAt moiety, forming the highly reactive and racemization-resistant HOAt-ester in situ.[1] |
Protocol 2.1.1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling with DIC/HOBt
This protocol describes a single coupling cycle on a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Resin-bound peptide with free N-terminal amine
Procedure:
-
Resin Preparation: Swell the peptide resin in DMF for 30 minutes. If starting from an Fmoc-protected resin, perform a standard Fmoc-deprotection step (e.g., 20% piperidine in DMF) and wash thoroughly with DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve 3 equivalents (eq.) of the Fmoc-amino acid and 3 eq. of HOBt in the minimum required volume of DMF.
-
Activation: Add 3 eq. of DIC to the amino acid/HOBt solution. Allow the pre-activation to proceed for 5-10 minutes at room temperature. Note: For amino acids highly prone to racemization like His and Cys, minimizing pre-activation time is crucial.[6]
-
Coupling: Add the activation solution to the swelled and deprotected resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., ninhydrin test) to monitor the reaction's completion.[7] If the test is positive (indicating free amines), the coupling is incomplete. The coupling step can be repeated.
-
Washing: Once the coupling is complete (negative ninhydrin test), filter the resin and wash sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
The Role of Reagent and Base Selection
Modern peptide synthesis often relies on onium salt-based coupling reagents (e.g., HBTU, HATU, HCTU). These reagents are salts of HOBt or its more reactive analogue, HOAt. They react with the carboxyl group of the amino acid to directly form the corresponding active esters, bypassing the need for a separate additive and providing fast coupling rates with very low levels of racemization.[1]
The choice of base is also critical. Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are preferred over less hindered bases like triethylamine (TEA). Stronger bases can more readily abstract the α-proton from any oxazolone that may form, accelerating racemization.[8]
Troubleshooting Guide
Detecting and mitigating racemization is crucial for the synthesis of high-quality peptides.
Table 2: Troubleshooting Racemization in Peptide Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Diastereomeric impurity detected by HPLC/MS | 1. Oxazolone formation: Inefficient coupling, prolonged activation, or use of a strong base. 2. Sensitive residue: Cysteine and Histidine are particularly prone to racemization.[5] | 1a. Ensure an effective additive (HOBt, Oxyma) is used with carbodiimide reagents. 1b. Switch to an onium salt reagent like HBTU or HATU. 1c. Use a hindered base like DIPEA instead of TEA. 2. For His, consider using a side-chain protecting group that reduces racemization (e.g., Mmt, Trt). For Cys, use milder activation conditions. |
| Low coupling efficiency | 1. Steric hindrance: Coupling of bulky amino acids (e.g., Aib, Val-Thr). 2. Aggregation: On-resin aggregation of the growing peptide chain. | 1. Use a more powerful coupling reagent like HATU. Increase reaction time or temperature moderately (e.g., to 40°C). 2. Incorporate "difficult sequence" protocols, such as using pseudo-proline dipeptides or switching to a more polar solvent like NMP. |
Conclusion
While this compound is primarily a mechanistic probe rather than a synthetic additive, understanding its formation and reactivity is fundamental to modern peptide chemistry. The oxazolone pathway is a major contributor to racemization, a critical side reaction that can compromise the integrity and function of synthetic peptides. By employing robust protocols that utilize nucleophilic additives like HOBt, selecting appropriate coupling reagents and bases, and carefully controlling reaction conditions, researchers can effectively suppress the formation of these racemizing intermediates. This ensures the synthesis of peptides with high chiral purity, which is an absolute requirement for their application in research, diagnostics, and therapeutics.
References
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Miyazawa, T., Akita, T., & Yamada, T. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International journal of peptide and protein research, 39(3), 229–236.
- Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2115-2124.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Boc-L-Leucine in Pharmaceutical Research.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Epimerisation in Peptide Synthesis. Molecules, 24(7), 1332.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Williams, M. W., & Young, G. T. (1964). Amino-acids and peptides. Part XX. Further studies of racemisation during peptide synthesis. Journal of the Chemical Society (Resumed), 3701-3708.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. Racemisation in peptide synthesis | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: The Use of Oxazolones as Versatile Intermediates in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxazolones, also known as azlactones, are five-membered heterocyclic compounds that serve as highly valuable and versatile intermediates in organic synthesis.[1][2][3] Their unique structural features, including multiple reactive sites, make them powerful building blocks for the construction of a wide array of more complex heterocyclic systems.[3] This guide provides an in-depth exploration of the chemistry of oxazolones, focusing on their application in the synthesis of medicinally relevant heterocycles such as pyridines, imidazoles, and thiazoles. Detailed experimental protocols, mechanistic insights, and practical considerations are presented to enable researchers to effectively utilize oxazolones in their synthetic endeavors, particularly within the context of drug discovery and development.
Introduction: The Significance of Oxazolones in Heterocyclic Chemistry
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials.[1][4][5] The development of efficient and modular strategies for their synthesis is therefore a cornerstone of modern medicinal chemistry. Oxazolones, particularly the 5(4H)-oxazolone scaffold, have emerged as pivotal intermediates due to their ready accessibility and inherent reactivity.[2][6]
The importance of oxazolones stems from several key characteristics:
-
Facile Synthesis: The most common route to oxazolones is the Erlenmeyer-Plöchl reaction, a robust condensation of an N-acylglycine with an aldehyde or ketone.[6][7][8] This reaction is often high-yielding and tolerates a wide range of functional groups.
-
Multiple Reactive Sites: As illustrated below, the oxazolone ring possesses several sites susceptible to nucleophilic and electrophilic attack, as well as pericyclic reactions.[2] This multi-faceted reactivity allows for diverse synthetic transformations.
-
Chiral Pool Starting Materials: When derived from chiral α-amino acids, oxazolones can be obtained in optically active forms, providing a gateway to enantiomerically pure heterocyclic targets.[2][3]
The strategic manipulation of these properties has led to the development of numerous synthetic routes to other important heterocyclic cores.
The Erlenmeyer-Plöchl Reaction: A Cornerstone for Oxazolone Synthesis
The Erlenmeyer-Plöchl synthesis is the most historically significant and widely used method for preparing 4-substituted-5(4H)-oxazolones.[6][7] The reaction involves the condensation of an aromatic aldehyde with an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride and a weak base like sodium acetate.[6]
Mechanism of the Erlenmeyer-Plöchl Reaction
The reaction proceeds through a Perkin condensation mechanism following the initial cyclization of the N-acylglycine to form the oxazolone intermediate.[7][9][10]
Protocol 1: Classical Synthesis of (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one
This protocol details the traditional Erlenmeyer-Plöchl synthesis.
Materials:
-
Hippuric acid (N-benzoylglycine)
-
Benzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle or water bath
-
Filtration apparatus
Procedure: [11]
-
In a round-bottom flask, combine hippuric acid (1 eq), benzaldehyde (1 eq), and anhydrous sodium acetate (1 eq).
-
Add acetic anhydride (3 eq) to the mixture.
-
Heat the mixture with stirring at 100°C for 1-2 hours. The solid mixture will liquefy and turn into a yellow-orange solution.[11]
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add ethanol to the cooled mixture to precipitate the product.
-
Cool the mixture in an ice bath to maximize the precipitation of the product.
-
Collect the yellow crystalline product by vacuum filtration.
-
Wash the crystals with cold ethanol and then with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one.
Protocol 2: Microwave-Assisted Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones
Microwave-assisted synthesis offers a more rapid and often higher-yielding alternative to classical heating.[2]
Materials:
-
Hippuric acid
-
Aryl aldehyde
-
Acetic anhydride
-
Microwave-safe reaction vessel
-
Microwave synthesizer
-
In a microwave-safe vessel, mix hippuric acid (1 eq) and the appropriate aryl aldehyde (1 eq) in acetic anhydride.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable power and temperature (e.g., 120°C) for 4-5 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add ethanol to precipitate the product.
-
Collect the solid product by filtration and wash with cold ethanol.
| Aryl Aldehyde | Typical Yield (%) (Classical) | Typical Yield (%) (Microwave) |
| Benzaldehyde | ~80-90 | >90 |
| 4-Chlorobenzaldehyde | ~85-95 | >95 |
| 4-Methoxybenzaldehyde | ~75-85 | ~90 |
| 4-Nitrobenzaldehyde | ~85-95 | >95 |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.[11]
Transformation of Oxazolones into Other Heterocyclic Systems
The true synthetic utility of oxazolones lies in their ability to be converted into a diverse range of other heterocyclic scaffolds.
Synthesis of Pyridines
Substituted pyridines are a prevalent motif in pharmaceuticals and agrochemicals.[12][13] Oxazolones can serve as precursors to pyridines through cycloaddition/cycloreversion reaction sequences.[12]
Conceptual Workflow:
Synthesis of Imidazoles
The imidazole ring is a key component of many biologically active molecules. Oxazolones can be readily converted to imidazolones and subsequently to imidazoles.[9][14] The reaction with primary amines or diamines is a common strategy.[9]
Protocol 3: Synthesis of Imidazolones from Oxazolones
This protocol describes the conversion of a 4-arylidene-2-phenyloxazol-5(4H)-one to the corresponding imidazolone.
Materials:
-
4-Arylidene-2-phenyloxazol-5(4H)-one
-
Primary amine (e.g., aniline) or diamine (e.g., o-phenylenediamine)[9]
-
Glacial acetic acid or pyridine[9]
-
Reaction flask with reflux condenser
-
Heating source
Procedure (using a diamine): [9]
-
A mixture of the oxazolone derivative (1 eq) and a diamine such as o-phenylenediamine (1 eq) is prepared.
-
Depending on the specific substrates, the reaction can be carried out by fusion at elevated temperatures (e.g., 140°C) in the presence of a catalyst like freshly fused sodium acetate, or by refluxing in a solvent such as glacial acetic acid.[9]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solid product is typically precipitated by the addition of a non-polar solvent or water.
-
The crude product is collected by filtration and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure imidazolone derivative.
Synthesis of Thiazoles
Thiazoles and their derivatives are found in numerous natural products and synthetic drugs, including vitamin B1 and various antibiotics.[15][16] The Hantzsch thiazole synthesis is a classical method for their preparation, and oxazolones can be used as precursors for one of the key synthons.[16][17]
Conceptual Pathway:
-
Ring Opening of Oxazolone: The oxazolone is first ring-opened with a suitable nucleophile to generate an N-acyl-α,β-dehydroamino acid derivative.
-
Conversion to a Thioamide: The resulting intermediate is then converted to a thioamide.
-
Hantzsch Cyclization: The thioamide is subsequently reacted with an α-haloketone to construct the thiazole ring.
Advanced Applications and Future Outlook
The versatility of oxazolone chemistry continues to be exploited in various areas of chemical research.
-
Asymmetric Synthesis: Chiral oxazolones are valuable for the stereoselective synthesis of amino acids and other chiral molecules.
-
Peptide Chemistry: Oxazolones have been used as activated intermediates in peptide synthesis.[1][2]
-
Multicomponent Reactions: The reactivity of oxazolones makes them ideal substrates for multicomponent reactions, allowing for the rapid construction of complex molecular scaffolds.
-
Bioactive Molecules: A wide range of oxazolone and their derivatives have been reported to possess diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][18]
The continued exploration of novel reactions and applications of oxazolones will undoubtedly lead to the development of new synthetic methodologies and the discovery of novel bioactive compounds.
Troubleshooting and Key Considerations
-
Purity of Reagents: The use of anhydrous reagents, particularly acetic anhydride and sodium acetate in the Erlenmeyer-Plöchl reaction, is crucial for optimal yields.[11]
-
Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of these reactions and ensuring complete conversion.
-
Purification: Recrystallization is often the most effective method for purifying the resulting heterocyclic products.
-
Stereochemistry: When working with chiral oxazolones, care must be taken to avoid racemization, which can be promoted by harsh reaction conditions.[2][3]
References
- Reactivity of Oxazolone Derivative towards Nitrogen and Carbon Nucleophilic Reagents: Applications to the Synthesis of New Heterocycles. (2013). International Journal of Modern Organic Chemistry.
- Methods for synthesis of Oxazolones: A Review. Semantic Scholar.
- METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. M.M. College of Pharmacy.
- An In-depth Guide to the Chemical Structure and Synthesis of Oxazolones. Benchchem.
- Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021). Biointerface Research in Applied Chemistry.
- Oxazolone cycloadducts as heterocyclic scaffolds for alkaloid construction: synthesis of (+/-)-2-epi-pumiliotoxin C. (2010). Journal of Organic Chemistry.
- Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia.
- Converting oxazoles into imidazoles: new opportunities for diversity-oriented synthesis. The Royal Society of Chemistry.
- Converting oxazoles into imidazoles: new opportunities for diversity-oriented synthesis.
- Oxazolone: From Chemical Structure to Biological Function – A Review.
- 5(4H)-Oxazolone Synthesis. Benchchem.
- Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Semantic Scholar.
- A REVIEW ON OXAZOLONE, IT'S METHOD OF SYNTHESIS AND BIOLOGICAL ACTIVITY. (2015).
- Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2024). PubMed Central.
- A REVIEW ON OXAZOLONE, IT' S METHOD OF SYNTHESIS AND BIOLOGICAL ACTIVITY. (2015).
- A REVIEW ON OXAZOLONE, IT' S METHOD OF SYNTHESIS AND BIOLOGICAL ACTIVITY. European Journal of Biomedical and Pharmaceutical Sciences.
- Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity. (2022). Chemical Methodologies.
- Erlenmeyer-Plöchl azlactone and amino acid synthesis. chemeurope.com.
- Thiazole and Oxazole Alkaloids: Isol
- Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. (2024). PubMed Central.
- Synthesis of thiazole, imidazole and oxazole containing amino acids for peptide backbone modific
- Oxazolidinones as versatile scaffolds in medicinal chemistry. PubMed Central.
- Thiazole synthesis. Organic Chemistry Portal.
- Thiazole. Wikipedia.
- Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. (2020). PubMed.
- Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikiwand.
- Cycloaddition reactions of meso-ionic oxazolone with cinnamaldehyde anils. Canadian Journal of Chemistry.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Pharmaceutical and Biosciences Journal.
- Utility of Azalactones in Synthesis of Some New Heterocyclic Compounds. Academe Research Journals.
- synthesis of thiazoles. (2019). YouTube.
- Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. (2013). International Journal of Modern Organic Chemistry.
- Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. MDPI.
- A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). MDPI.
- Pyridine synthesis. Organic Chemistry Portal.
- Bioactive molecules that contain imidazolone and oxazolone scaffolds.
- Oxazolines as Chiral Building Blocks for Imidazolium Salts and N-Heterocyclic Carbene Ligands. (2015).
- Mechanistic aspects of oxazolinone reactions with .alpha.-nucleophiles. The Journal of Organic Chemistry.
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- 2. biointerfaceresearch.com [biointerfaceresearch.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 8. academeresearchjournals.org [academeresearchjournals.org]
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- 10. modernscientificpress.com [modernscientificpress.com]
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- 12. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Oxazolone Libraries
Introduction: The Oxazolone Scaffold as a Privileged Structure in Drug Discovery
The oxazolone core, a five-membered heterocyclic motif, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its versatile reactivity and the broad spectrum of biological activities exhibited by its derivatives. Oxazolone-containing compounds have demonstrated potential as anti-inflammatory, anticancer, antimicrobial, anti-HIV, and neuroprotective agents, making them a rich source for drug discovery campaigns. The reactivity of the oxazolone ring, particularly its susceptibility to nucleophilic attack, allows for the generation of diverse chemical libraries and presents opportunities for the development of both reversible and covalent inhibitors.
High-throughput screening (HTS) is an indispensable tool for rapidly evaluating large libraries of oxazolone derivatives to identify "hit" compounds that modulate the activity of specific biological targets or cellular pathways. This guide provides detailed application notes and protocols for a selection of HTS assays tailored for the comprehensive screening of oxazolone libraries, with a focus on identifying novel therapeutic leads.
Strategic Assay Selection for Oxazolone Library Screening
The choice of HTS assays for an oxazolone library should be guided by the desired therapeutic application and the known biological activities of this compound class. A multi-pronged screening approach, employing a combination of biochemical and cell-based assays, is recommended to gain a comprehensive understanding of a compound's bioactivity and potential liabilities.
A logical screening cascade for an oxazolone library could be structured as follows:
Figure 1. A tiered high-throughput screening cascade for an oxazolone library.
This application note will detail protocols for two key primary screening assays: a biochemical assay for cyclooxygenase-2 (COX-2) inhibition, relevant to the anti-inflammatory potential of oxazolones, and a cell-based assay for identifying inhibitors of necroptosis, a form of regulated cell death implicated in various inflammatory and neurodegenerative diseases.
Protocol 1: A Fluorescence-Based High-Throughput Assay for COX-2 Inhibition
Rationale: Many oxazolone derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. This assay provides a rapid and sensitive method for identifying selective COX-2 inhibitors within an oxazolone library. The assay is based on the detection of prostaglandin G2 (PGG2), an intermediate in the conversion of arachidonic acid to prostaglandins by COX enzymes.
Assay Principle
The assay utilizes a fluorometric substrate that acts as a probe for the peroxidase activity of COX. In the presence of arachidonic acid, COX-2 produces PGG2, which then oxidizes the probe, resulting in a fluorescent product. Inhibitors of COX-2 will block the production of PGG2, leading to a decrease in the fluorescent signal.
Materials and Reagents
-
Human recombinant COX-2 enzyme
-
Arachidonic acid
-
Fluorometric substrate (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Oxazolone compound library (solubilized in DMSO)
-
Positive control inhibitor (e.g., Celecoxib)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Detailed Protocol
-
Compound Plating:
-
Using an acoustic liquid handler or a pintool, transfer 50 nL of each compound from the oxazolone library stock plates (typically 10 mM in DMSO) to the 384-well assay plates.
-
For controls, add 50 nL of DMSO to the negative control wells and 50 nL of a known COX-2 inhibitor (e.g., Celecoxib, final concentration 10 µM) to the positive control wells.
-
-
Enzyme Preparation and Dispensing:
-
Prepare the COX-2 enzyme solution in pre-chilled assay buffer containing heme. The final concentration of the enzyme should be determined empirically during assay development to ensure a robust signal-to-background ratio.
-
Dispense 10 µL of the COX-2 enzyme solution into each well of the assay plate.
-
Incubate the plates at room temperature for 15 minutes to allow for compound pre-incubation with the enzyme.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare the substrate solution containing arachidonic acid and the fluorometric probe in the assay buffer.
-
Initiate the enzymatic reaction by dispensing 10 µL of the substrate solution into each well.
-
-
Signal Detection:
-
Immediately transfer the plates to a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for ADHP) in a kinetic mode for 10-15 minutes, or as a single endpoint reading after a fixed incubation time.
-
Data Analysis and Interpretation
The percentage of inhibition for each compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl))
A Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|
Hits are typically identified as compounds that exhibit a certain threshold of inhibition (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Hypothetical Data Summary
| Compound ID | Concentration (µM) | % COX-2 Inhibition | Hit (Yes/No) |
| OXA-001 | 10 | 5.2 | No |
| OXA-002 | 10 | 65.8 | Yes |
| OXA-003 | 10 | -1.5 | No |
| OXA-004 | 10 | 82.1 | Yes |
Protocol 2: A Cell-Based High-Content Assay for Inhibitors of Necroptosis
Rationale: Necroptosis is a regulated form of necrosis that plays a critical role in the pathogenesis of various inflammatory and neurodegenerative diseases. Recent studies have identified oxazolone derivatives as potent inhibitors of necroptosis, making this a promising therapeutic avenue to explore. This high-content imaging assay allows for the identification of oxazolone compounds that protect cells from necroptotic cell death.
Assay Principle
This assay utilizes a cell line susceptible to necroptosis, such as the mouse fibrosarcoma cell line L929. Necroptosis is induced by treating the cells with tumor necrosis factor-alpha (TNF-α). Cell viability and membrane integrity are monitored using fluorescent dyes. An automated high-content imaging system is used to capture and analyze images of the cells, quantifying the number of live and dead cells.
Figure 2. Simplified signaling pathway of TNF-α-induced necroptosis and the inhibitory action of oxazolones.
Materials and Reagents
-
L929 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant murine TNF-α
-
Oxazolone compound library (solubilized in DMSO)
-
Positive control inhibitor (e.g., Necrostatin-1)
-
Hoechst 33342 (nuclear stain for cell counting)
-
Propidium Iodide (PI) or other cell-impermeant dye (stains dead cells)
-
384-well clear-bottom imaging plates
Detailed Protocol
-
Cell Seeding:
-
Seed L929 cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer at the time of imaging (e.g., 2,000 cells per well).
-
Incubate the plates overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Add the oxazolone compounds and controls to the cells. The final concentration of DMSO should be kept below 0.5% to avoid toxicity.
-
Incubate for 1 hour at 37°C.
-
-
Induction of Necroptosis:
-
Add TNF-α to all wells except for the untreated control wells to a final concentration that induces significant cell death (e.g., 20 ng/mL).
-
Incubate the plates for 18-24 hours at 37°C.
-
-
Cell Staining:
-
Add a solution of Hoechst 33342 and Propidium Iodide to each well.
-
Incubate for 30 minutes at 37°C.
-
-
High-Content Imaging and Analysis:
-
Acquire images of the stained cells using a high-content imaging system with appropriate filter sets for Hoechst 33342 (blue channel) and Propidium Iodide (red channel).
-
Use image analysis software to segment and count the total number of cells (blue nuclei) and the number of dead cells (red nuclei).
-
Data Analysis and Interpretation
The percentage of cell death is calculated for each well:
% Cell Death = (Number of PI-positive cells / Total number of cells) * 100
The protective effect of the compounds is then determined by normalizing to the controls:
% Protection = 100 * (1 - (% Cell Death_Compound - % Cell Death_Untreated) / (% Cell Death_TNFα - % Cell Death_Untreated))
Hits are identified as compounds that show a significant reduction in TNF-α-induced cell death.
Hypothetical Data Summary
| Compound ID | Concentration (µM) | % Cell Protection | Hit (Yes/No) |
| OXA-005 | 10 | 8.1 | No |
| OXA-006 | 10 | 72.5 | Yes |
| OXA-007 | 10 | 3.7 | No |
| OXA-008 | 10 | 91.3 | Yes |
Conclusion and Future Directions
The protocols described in this application note provide a robust starting point for the high-throughput screening of oxazolone libraries. The identified hits from these primary screens should be subjected to further validation and characterization, including dose-response studies to determine their potency (IC₅₀ or EC₅₀ values), assessment of their cytotoxicity in the absence of the disease-relevant stimulus, and evaluation in orthogonal assays to confirm their mechanism of action. Advanced studies may also investigate the potential for covalent modification of target proteins, a known feature of some oxazolone derivatives. Through a systematic and well-designed screening cascade, novel and potent oxazolone-based drug candidates can be efficiently identified and advanced into lead optimization programs.
References
- Bala, S., Saini, M., Kamboj, S., Uppal, G., & Kumar, A. (n.d.). Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review.
- Fujita, K., et al. (n.d.). High-Throughput Quantitative Intrinsic Thiol Reactivity Evaluation Using a Fluorescence-Based Competitive Endpoint Assay. PubMed.
- Kovalevskaya, D., et al. (n.d.). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1M7OWiTSyOjx2zct6byAX-9XHmWPs3tVc5sP7UH_qoTIBiluo2LTE2uTPDTp2bPLWC-H-Q3BA4JbXg5U5WUYXqr0EW-ZB8W2Ef-dpH7jHXLu4cJA6Iv0bw-_bqLIzaL16b33h0hyq0gIkB38=](
Application Notes and Protocols for the Quantification of 4-Isobutyl-2-phenyl-2-oxazoline-5-one
Introduction
4-Isobutyl-2-phenyl-2-oxazoline-5-one (CAS No. 25163-98-8) is a heterocyclic compound belonging to the oxazolone class of molecules.[1] Oxazolones are significant intermediates in organic synthesis and have garnered interest in medicinal chemistry due to their diverse biological activities.[2] The precise and accurate quantification of this compound is critical for various applications, including reaction monitoring, purity assessment, and stability studies in drug development. This document provides detailed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be robust and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[3]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₂ | [1] |
| Molecular Weight | 217.27 g/mol | Calculated |
| Boiling Point | 299°C at 760 mmHg | [1] |
| Density | 1.13 g/cm³ | [1] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane. Poorly soluble in water. | [4][5] |
Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the analysis of small molecules due to its high resolution, sensitivity, and reproducibility.[6][7] Given the non-polar nature of the isobutyl and phenyl groups in the target analyte, a reverse-phase method is the logical choice.[8][9]
Causality in Experimental Choices
The selection of a C18 stationary phase is based on its hydrophobic nature, which will provide adequate retention for the non-polar analyte.[9] The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound by modulating the polarity. Acetonitrile is chosen for its low UV cutoff and miscibility with water.[10] A gradient elution is proposed to ensure a sharp peak shape and efficient elution. UV detection is selected based on the presence of the phenyl chromophore, which should provide a strong UV absorbance.
Experimental Protocol
1. Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 50% B, 1-8 min: 50-90% B, 8-10 min: 90% B, 10.1-12 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the sample solution by interpolating its peak area on the calibration curve.
Method Validation (as per ICH Q2(R1))
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank and placebo at the retention time of the analyte. |
Forced Degradation Studies
To ensure the method is stability-indicating, forced degradation studies should be performed.[3] This involves subjecting the analyte to various stress conditions to generate potential degradation products and demonstrating that the method can separate the analyte from these degradants.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the developed HPLC method to assess for any degradation peaks and ensure the main analyte peak remains pure.
Workflow Diagram
Caption: RP-HPLC workflow for quantification.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[11] Given the boiling point of this compound, it is amenable to GC analysis. The mass spectrometer provides high selectivity and allows for structural confirmation.
Causality in Experimental Choices
A non-polar capillary column (e.g., DB-5ms) is chosen to separate compounds based on their boiling points and weak intermolecular interactions. The temperature gradient program is designed to ensure good separation of the analyte from any potential impurities. Electron ionization (EI) is a standard and robust ionization technique that will produce a characteristic fragmentation pattern for the analyte, aiding in its identification and quantification.[12] Selected Ion Monitoring (SIM) mode is employed for quantification to enhance sensitivity and selectivity by monitoring specific fragment ions of the analyte.
Experimental Protocol
1. Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in dichloromethane to achieve a final concentration within the calibration range.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial 80°C for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-300) for identification and SIM for quantification |
| SIM Ions | To be determined from the full scan mass spectrum of the analyte. Likely fragments would include the molecular ion and fragments corresponding to the loss of the isobutyl group or cleavage of the oxazolone ring.[13][14] |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the working standard solutions.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the sample solution by interpolating its peak area on the calibration curve.
Method Validation (as per ICH Q2(R1))
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.999 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | ≤ 5.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interfering peaks at the retention time and m/z of the analyte. |
Workflow Diagram
Caption: GC-MS workflow for quantification.
Conclusion
The presented HPLC and GC-MS methods provide robust and reliable approaches for the quantification of this compound. The choice between the two methods will depend on the specific application, available instrumentation, and the required sensitivity. The HPLC method is generally more straightforward for routine analysis, while the GC-MS method offers higher selectivity and structural confirmation. Both methods should be fully validated according to ICH guidelines before implementation in a regulated environment. The provided protocols serve as a comprehensive starting point for method development and validation, ensuring data of high quality and integrity.
References
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- PubMed. Reverse-phase HPLC analysis and purification of small molecules.
- Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- Chrom Tech, Inc. Reverse Phase Chromatography Techniques.
- Wikipedia. Reversed-phase chromatography.
- ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules.
- MedCrave online. Forced Degradation Studies.
- Spectroscopic Evidence for an Oxazolone Structure in Anionic b-Type Peptide Fragments.
- PubMed. Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry.
- Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors - PMC - NIH.
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- PubChem. 4-Benzal-2-phenyl-5-oxazolone.
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- RJPT. Stability Indicating Forced Degradation Studies.
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- Solubility overview for poly(2-alkyl-2-oxazoline)s in water-ethanol mixtures (5 mg/mL).
- ResearchGate. ESI + MS/MS spectra of oxazolone (a) and [ 15 N 4 ]-oxazolone (b).
- MDPI. Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)s in Ethanol-Water Solvent Mixtures.
- Ion fragmentation of small molecules in mass spectrometry.
- PMC. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution.
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Cationic Ring-Opening Polymerization of 2-Oxazoline Monomers: A Comprehensive Guide for Researchers and Drug Development Professionals
The class of polymers known as poly(2-oxazoline)s (POx) has garnered significant attention within the scientific community, particularly for biomedical applications, due to their remarkable versatility, biocompatibility, and tunable properties.[1][2][3][4][5] Often considered a viable alternative to poly(ethylene glycol) (PEG), POx offers a highly modular platform for the design of advanced materials for drug delivery, tissue engineering, and surface modification.[2][6][7] This guide provides an in-depth exploration of the cationic ring-opening polymerization (CROP) of 2-oxazoline monomers, the primary method for synthesizing well-defined POx. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss key applications, offering a comprehensive resource for both seasoned researchers and newcomers to the field.
The Chemistry of Cationic Ring-Opening Polymerization (CROP)
The CROP of 2-oxazolines is a living polymerization technique, which allows for precise control over the polymer's molecular weight, architecture, and end-group functionalities.[1][8][9] This level of control is paramount for designing materials with specific properties for sophisticated applications. The polymerization proceeds through a chain-growth mechanism involving three key steps: initiation, propagation, and termination.[4][10]
Initiation: The Spark of Polymerization
Initiation involves the reaction of a 2-oxazoline monomer with an electrophilic initiator. This initial step is crucial as it dictates the onset of polymerization and influences the overall reaction kinetics. A fast initiation rate compared to the propagation rate is desirable for achieving a narrow molecular weight distribution.[11] Common initiators are electrophilic species such as alkyl halides, tosylates, and triflates.[4][12][13][14] The initiator attacks the nitrogen atom of the 2-oxazoline ring, forming a highly reactive oxazolinium cation.[4]
The choice of initiator is a critical experimental parameter that allows for the introduction of specific functionality at the α-terminus (the beginning) of the polymer chain.[9][15] For instance, using an initiator with a protected amine group allows for the synthesis of polymers with a terminal amine group after deprotection.[16]
Propagation: Building the Polymer Chain
During propagation, the oxazolinium cation at the growing chain end is attacked by the nitrogen atom of an incoming monomer molecule. This nucleophilic attack opens the ring of the active species and regenerates the oxazolinium cation at the new chain end, allowing the polymer to grow.[17] The propagation can proceed through either an ionic or a covalent mechanism, or a combination of both, depending on the solvent polarity and the nature of the counter-ion.[4][12] In polar solvents, the ionic species is more stabilized, which often leads to a faster polymerization rate.[4][10]
The substituent at the 2-position of the oxazoline monomer determines the side-chain functionality of the resulting polymer and, consequently, its physical and chemical properties.[15][18] This allows for the synthesis of a wide range of materials with tunable hydrophilicity, thermo-responsiveness, and other desired characteristics by simply varying the monomer.[1][9]
Termination: Controlling the End Game
Termination is the final step that deactivates the propagating chain end. This can be achieved by the addition of a nucleophilic terminating agent, which reacts with the oxazolinium cation.[10][17] The choice of terminating agent is another powerful tool for introducing specific functionalities, this time at the ω-terminus (the end) of the polymer chain.[9][15] A variety of nucleophiles can be used, including water, alcohols, amines, and carboxylates, each yielding a different end-group.[17][19] For example, termination with water or an alcohol results in a hydroxyl-terminated polymer.[11][17]
The ability to precisely control both the α- and ω-termini of the polymer chain is a key advantage of the living nature of 2-oxazoline CROP, enabling the synthesis of telechelic polymers and block copolymers.[11][20][21]
Diagram of the CROP Mechanism
Caption: Step-by-step workflow for the synthesis of poly(2-ethyl-2-oxazoline).
Step-by-Step Procedure:
-
Glassware Preparation: A Schlenk flask equipped with a magnetic stir bar is assembled and flame-dried under vacuum. The flask is then backfilled with an inert gas (e.g., nitrogen or argon).
-
Reagent Addition: Anhydrous acetonitrile (e.g., 10 mL) is added to the flask via a syringe. Then, 2-ethyl-2-oxazoline (e.g., 5.0 g, 50.4 mmol) is added, followed by the initiator, methyl tosylate (e.g., 188 mg, 1.01 mmol, for a monomer-to-initiator ratio of 50:1).
-
Polymerization: The reaction mixture is heated to 80 °C in an oil bath and stirred. The polymerization is allowed to proceed for a predetermined time (e.g., 12-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR or gas chromatography to determine monomer conversion.
-
Termination: Once the desired monomer conversion is reached, the reaction is cooled to room temperature. The terminating agent, piperidine (e.g., 0.5 mL, a molar excess), is added to the flask, and the mixture is stirred for an additional 1-2 hours.
-
Purification: The polymer is isolated by precipitation into a large volume of cold diethyl ether (e.g., 200 mL). The precipitated polymer is collected by filtration or centrifugation.
-
Washing and Drying: The polymer is washed with fresh diethyl ether to remove any unreacted monomer, initiator, and terminating agent. The purified polymer is then dried under vacuum to a constant weight.
Microwave-assisted polymerization can significantly reduce reaction times, often from hours to minutes, while maintaining the living character of the polymerization. [22]
Characterization of Poly(2-oxazoline)s
Accurate characterization is essential to confirm the successful synthesis of the desired polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the polymer structure, determine the degree of polymerization by comparing the integrals of the polymer backbone protons to the end-group protons, and calculate monomer conversion.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.2) is indicative of a well-controlled, living polymerization. [22][23]* Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS provides detailed information about the polymer chain distribution and can be used to confirm the end-group functionalities.
Applications in Research and Drug Development
The unique properties of POx make them highly attractive for a range of biomedical applications. [3][5]
| Application Area | Key Features of POx | Examples |
|---|---|---|
| Drug Delivery | Biocompatibility, "stealth" properties similar to PEG, tunable amphiphilicity for micelle formation. [3][6] | Polymeric micelles for solubilizing hydrophobic drugs, polymer-drug conjugates, and polyplexes for gene delivery. [3][24] |
| Tissue Engineering | Biocompatibility, tunable mechanical properties, ability to form hydrogels. [15][25] | Scaffolds for cell culture and tissue regeneration. [15] |
| Surface Modification | Antifouling properties, ability to be grafted onto surfaces. [2] | Coating of medical devices and nanoparticles to reduce protein adsorption and improve biocompatibility. [2] |
| Stimuli-Responsive Materials | Tunable thermo-responsiveness based on side-chain chemistry. [1][4]| "Smart" materials for controlled drug release triggered by temperature changes. [4]|
The ability to create well-defined block copolymers further expands the utility of POx. [13]For instance, amphiphilic block copolymers of a hydrophilic POx segment and a hydrophobic polyester can self-assemble into micelles for drug encapsulation. [3][12]
Conclusion
The cationic ring-opening polymerization of 2-oxazoline monomers is a robust and versatile technique for the synthesis of well-defined polymers with a wide range of functionalities and architectures. [1][20]The "living" nature of this polymerization provides exceptional control over the final polymer structure, making POx a highly attractive platform for the development of advanced materials, particularly in the biomedical field. [5][8]By understanding the underlying chemistry and mastering the experimental protocols, researchers and drug development professionals can leverage the full potential of this remarkable class of polymers.
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- Protected amine-functional initiators for the synthesis of α-amine homo- and heterotelechelic poly(2-ethyl-2-oxazoline)s. Polymer Chemistry (RSC Publishing).
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Application Notes & Protocols: Development of 4-Isobutyl-2-phenyl-2-oxazoline-5-one as a Novel Fluorescent Probe
Foreword: The Pursuit of Novel Fluorophores
In the dynamic landscape of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying molecular processes in real-time. The oxazolone scaffold has emerged as a promising class of fluorophores due to its synthetic accessibility and environment-sensitive fluorescence properties.[1][2] This guide provides a comprehensive framework for the synthesis, characterization, and application of a novel oxazolone derivative, 4-Isobutyl-2-phenyl-2-oxazoline-5-one , as a potential fluorescent probe for live-cell imaging. Our objective is to equip researchers with the foundational knowledge and detailed protocols necessary to develop this compound from a chemical entity into a validated biological imaging agent.
Rationale and Design Strategy
The core structure, 2-phenyl-2-oxazoline-5-one, possesses inherent fluorescence, which is significantly influenced by the substituent at the 4-position. The choice of an isobutyl group is strategic; its non-polar, aliphatic nature is hypothesized to enhance membrane permeability, a critical attribute for intracellular imaging probes.[3] Furthermore, the isobutyl group's steric bulk may influence the molecule's rotational freedom in different microenvironments, potentially leading to solvatochromic or fluorogenic behavior that can be exploited for sensing applications.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via the Erlenmeyer-Plöchl reaction. This classic method involves the condensation of an N-acylglycine (hippuric acid) with an aldehyde (isovaleraldehyde) in the presence of a dehydrating agent (acetic anhydride) and a weak base (sodium acetate).
Proposed Synthetic Pathway
Caption: Synthetic scheme for this compound.
Detailed Synthesis Protocol
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hippuric acid (1.79 g, 10 mmol), isovaleraldehyde (1.03 g, 12 mmol), acetic anhydride (3.0 mL, 32 mmol), and anhydrous sodium acetate (0.82 g, 10 mmol).
-
Reaction: Heat the mixture to 100°C in an oil bath and maintain this temperature with vigorous stirring for 2 hours. The reaction mixture will turn yellow-orange.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly add 20 mL of cold ethanol to the flask with stirring. The product may precipitate.
-
Chill the mixture in an ice bath for 30 minutes to maximize crystallization.
-
Collect the crude product by vacuum filtration and wash the crystals with cold ethanol (2 x 10 mL) and then with cold deionized water (2 x 10 mL).
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain purified yellow crystals of this compound.
-
-
Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Photophysical Characterization
A thorough understanding of the photophysical properties of this compound is paramount to its development as a fluorescent probe. The following protocols outline the essential experiments to determine its key fluorescent characteristics.
Workflow for Photophysical Characterization
Caption: Workflow for comprehensive photophysical characterization.
Protocol for Determining Absorption and Emission Spectra
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the synthesized compound in a spectroscopic grade solvent (e.g., ethanol or DMSO).
-
Working Solution: Dilute the stock solution to a final concentration of 10 µM in the desired solvent.
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum from 250 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λmax,abs).
-
-
Emission Measurement:
-
Using a fluorometer, set the excitation wavelength to the determined λmax,abs.
-
Scan the emission spectrum from (λmax,abs + 10 nm) to 700 nm.
-
Identify the wavelength of maximum emission (λmax,em).
-
-
Stokes Shift Calculation: Calculate the Stokes shift using the formula: Stokes Shift (nm) = λmax,em - λmax,abs.
Protocol for Determining Relative Fluorescence Quantum Yield (Φ)
The comparative method of Williams et al. is a reliable technique for determining the fluorescence quantum yield.[4]
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Solution Preparation: Prepare a series of 5-6 dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should not exceed 0.1 to avoid inner filter effects.[4]
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.
-
Integrate the area under each emission spectrum.
-
-
Calculation:
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Determine the gradient (Grad) of each line.
-
Calculate the quantum yield of the sample (Φx) using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
Where:
-
Protocol for Measuring Fluorescence Lifetime (τ)
Fluorescence lifetime is the average time a molecule remains in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for this measurement.[7][8]
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed laser or LED for excitation and a sensitive photon detector.
-
Sample Preparation: Prepare a dilute solution of the probe in the desired solvent.
-
Instrument Response Function (IRF): Record the IRF using a scattering solution (e.g., a dilute solution of non-dairy creamer) to account for the instrument's temporal spread.
-
Data Acquisition:
-
Excite the sample with the pulsed light source at λmax,abs.
-
Collect the fluorescence decay data until a sufficient number of photons are detected to generate a smooth decay curve.
-
-
Data Analysis:
-
Deconvolute the IRF from the measured fluorescence decay.
-
Fit the resulting decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s).
-
Summary of Photophysical Properties
The following table should be populated with the experimental data obtained from the characterization protocols.
| Photophysical Parameter | Symbol | Value | Units |
| Maximum Absorption Wavelength | λmax,abs | nm | |
| Maximum Emission Wavelength | λmax,em | nm | |
| Molar Extinction Coefficient | ε | M⁻¹cm⁻¹ | |
| Stokes Shift | nm | ||
| Fluorescence Quantum Yield | Φ | ||
| Fluorescence Lifetime | τ | ns |
Application in Live-Cell Imaging
The ultimate test of a new fluorescent probe is its performance in a biological system. The following protocols provide a general framework for evaluating this compound in live-cell imaging applications.[3]
General Workflow for Live-Cell Imaging
Caption: Step-by-step workflow for live-cell imaging experiments.
Detailed Protocol for Live-Cell Staining and Imaging
-
Cell Culture:
-
Culture a suitable adherent cell line (e.g., HeLa, A549) on glass-bottom dishes or coverslips appropriate for high-resolution microscopy.
-
Grow cells to 60-80% confluency in complete culture medium.
-
-
Probe Preparation:
-
Prepare a 1-10 mM stock solution of this compound in sterile DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium or a suitable imaging buffer (e.g., HBSS) to the desired final concentration (typically in the range of 1-10 µM).
-
-
Cell Staining:
-
Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells at 37°C in a CO₂ incubator for a predetermined time (e.g., 15-60 minutes). This step may require optimization.
-
-
Washing:
-
Gently aspirate the probe-containing medium.
-
Wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe and reduce background fluorescence.[3]
-
-
Imaging:
-
Mount the dish or coverslip on the stage of a fluorescence microscope (confocal or widefield) equipped with appropriate filter sets for the probe's excitation and emission wavelengths.
-
Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
-
-
Data Analysis:
-
Analyze the acquired images to determine the subcellular localization of the probe.
-
If co-staining with organelle-specific markers, assess the degree of colocalization to identify the probe's target.
-
Evaluation of Cytotoxicity (MTT Assay)
It is crucial to ensure that the fluorescent probe does not adversely affect cell viability at the working concentrations used for imaging.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Probe Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for a duration relevant to the imaging experiments (e.g., 2-24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Troubleshooting and Considerations
-
Low Fluorescence Signal: Increase probe concentration or incubation time. Ensure the filter sets on the microscope are optimal for the probe's spectra.
-
High Background: Ensure thorough washing after probe incubation. Consider using a background suppressor reagent.[3]
-
Phototoxicity: Use the lowest possible excitation light intensity and exposure time. Consider using an antifade reagent for live cells.
-
Probe Precipitation: Ensure the probe is fully dissolved in DMSO before diluting in aqueous media. Avoid high final concentrations that may exceed its solubility.
Conclusion
This document provides a comprehensive guide for the development of this compound as a novel fluorescent probe. By following the detailed protocols for synthesis, photophysical characterization, and application in live-cell imaging, researchers can systematically evaluate the potential of this compound. The insights gained from these studies will not only elucidate the specific properties of this molecule but also contribute to the broader field of fluorescent probe development.
References
- Crosby, G. A., & Demas, J. N. (1971). Measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024.
- Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS chemical biology, 3(3), 142-155.
- Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse.
- Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
- Resch-Genger, U., Rurack, K., & De Schryver, F. C. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Williams, A. T., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
- Barber, P. R., Ameer-Beg, S. M., & Vojnovic, B. (2006). Technique for measurement of fluorescence lifetime by use of stroboscopic excitation and continuous-wave detection. Applied optics, 45(25), 6464-6473.
- Gispert, J. R. (2008).
- Seino, R., Iwashita, H., Takahashi, M., Ezoe, T., Ishiyama, M., & Ueno, Y. (2021). A small-molecule fluorescent probe for live-cell imaging of endocytosis. FEBS Open Bio, 11(9), 2496-2503.
- Horiba. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD.
- Margineanu, A., & Suhling, K. (2014). Calibration approaches for fluorescence lifetime applications using time-domain measurements.
- Owen, D. M., Rentero, C., Magenau, A., Abu-Siniyeh, A., & Gaus, K. (2013). Characterization of a new series of fluorescent probes for imaging membrane order. PloS one, 8(2), e52960.
- Wahl, M. (2013). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting.
- Lakowicz, J. R. (1991). Fluorescence lifetime-based sensing and imaging.
- Chorobiński, M., Krawczyk, P., & Fita, P. (2023). Photophysical and optical properties of 4-(4'-(diphenylamino)benzylidene)-2-phenyloxazol-5(4H)-ones induced by the peripheral substituent. Journal of Luminescence, 255, 119584.
- Klymchenko, A. S. (2017). Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. Accounts of chemical research, 50(12), 3025-3035.
- Li, H., et al. (2022). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Molecules, 27(19), 6523.
- Wang, G., et al. (2018). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules, 23(10), 2635.
- Tsien, R. Y. (2003). Creating new fluorescent probes for cell biology. Nature Reviews Molecular Cell Biology, 4(11), 891-895.
- Shiaa, J. S. (2015). Synthesis of 4-benzylidene-2-(4-nitro-phenyl)-4h-oxazol-5-one derivatives with suspected biological activity.
- ChemSrc. (n.d.). This compound.
- Jat, L. R., et al. (2012). Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. Journal of Pharmacy & Pharmaceutical Sciences, 4(1), 378-380.
- PubChem. (n.d.). 4-Benzal-2-phenyl-5-oxazolone.
- Wang, Y., et al. (2023). Fluorescent Detection Probes for Hg2+ and Zn2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism. Chemosensors, 11(1), 9.
- Kobayashi, H., Ogawa, M., Alford, R., Choyke, P. L., & Urano, Y. (2010). New strategies for fluorescent probe design in medical diagnostic imaging. Chemical reviews, 110(5), 2620-2640.
Sources
The Privileged Scaffold: A Guide to Oxazoline Ligands in Asymmetric Catalysis
Introduction: The Rise of a "Privileged" Ligand Class
In the landscape of asymmetric catalysis, where the precise control of stereochemistry is paramount for applications ranging from pharmaceutical synthesis to materials science, certain ligand scaffolds have emerged as exceptionally versatile and effective. Among these, oxazoline-containing ligands have earned the distinguished title of "privileged ligands."[1] Their widespread success stems from a combination of factors: a straightforward and modular synthesis from readily available chiral amino alcohols, remarkable stability, and the ability to form well-defined, rigid coordination complexes with a variety of transition metals.[2] This unique combination allows for the creation of a chiral pocket around the metal center, effectively directing the stereochemical outcome of a vast array of chemical transformations.[1]
The stereocenter controlling the enantioselectivity of the metal-catalyzed process is located alpha to the coordinating nitrogen atom of the oxazoline ring.[2] This proximity to the metal's active site allows for a direct and powerful influence on the asymmetric induction in the reaction.[2] First introduced in the mid-1980s, the family of chiral oxazoline-based ligands has since expanded to include a diverse range of structures, from simple mono(oxazolines) to widely used C₂-symmetric bis(oxazolines) (BOX) and pyridine-bis(oxazolines) (PyBOX), as well as phosphinooxazolines (PHOX).[2][3][4] These ligands have proven their mettle in a multitude of enantioselective reactions, including cyclopropanation, Diels-Alder reactions, aldol and Mannich reactions, and allylic alkylations, consistently delivering high yields and excellent enantioselectivities.[5][6]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It aims to provide not just a theoretical overview but also practical, field-proven insights into the application of oxazoline ligands. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and ground all claims in authoritative scientific literature.
Key Classes of Oxazoline Ligands: Structure and Synthesis
The modular nature of oxazoline ligand synthesis is a key to their success, allowing for fine-tuning of steric and electronic properties. The most common synthetic route involves the condensation of a chiral β-amino alcohol with a dinitrile or a dicarboxylic acid derivative.[6]
Bis(oxazoline) (BOX) and Pyridine-Bis(oxazoline) (PyBOX) Ligands
C₂-symmetric BOX and PyBOX ligands are arguably the most famous members of the oxazoline family.[6] The C₂-symmetry simplifies the analysis of the transition state, making it easier to predict the stereochemical outcome.[7]
Illustrative Ligand Structures:
Sources
- 1. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric cyclopropanation catalyzed by a series of copper-(Schiff-base) complexes with two chiral centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rameshrasappan.com [rameshrasappan.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Troubleshooting & Optimization
Troubleshooting Guide: Synthesis of 4-Isobutyl-2-phenyl-2-oxazoline-5-one
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 4-Isobutyl-2-phenyl-2-oxazoline-5-one. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes. This guide is structured to address the most common challenges related to yield and purity, offering field-proven insights and robust solutions.
The synthesis of this compound is typically achieved via the Erlenmeyer-Plöchl reaction, which involves the condensation of N-benzoylglycine (hippuric acid) with isovaleraldehyde in the presence of acetic anhydride and a weak base like sodium acetate.[1] While the reaction is robust, achieving high yield and purity requires careful attention to detail.
Issue 1: Consistently Low Reaction Yield
Question: My reaction yield for this compound is significantly lower than expected. What are the common causes and how can I improve it?
Low yields are a frequent challenge and can often be traced back to several key factors related to reagents, reaction conditions, and workup procedures.[2][3]
Answer:
1. Purity and Stoichiometry of Reactants:
-
Expertise & Experience: The Erlenmeyer-Plöchl reaction is highly sensitive to the quality of the starting materials. Impurities can act as catalysts for side reactions or inhibit the primary reaction pathway.
-
Hippuric Acid: Ensure it is dry and finely powdered for better solubility.
-
Isovaleraldehyde: Aldehydes are prone to oxidation to carboxylic acids and self-condensation (aldol reaction).[4] Use freshly distilled or a recently purchased bottle of isovaleraldehyde. An incorrect molar ratio, often from using aged aldehyde, can significantly reduce yield.[4]
-
Acetic Anhydride: This is the dehydrating agent. It readily hydrolyzes to acetic acid upon exposure to atmospheric moisture. Use a fresh, unopened bottle or a properly stored and sealed one. Do not use if you observe any crystallization (acetic acid).
-
Sodium Acetate: Must be anhydrous. If you suspect it has absorbed moisture, dry it in an oven at >100°C before use.
-
2. Critical Reaction Conditions:
-
Causality: The reaction involves a delicate balance. The initial cyclization of hippuric acid to the 2-phenyl-5(4H)-oxazolone intermediate is followed by a Perkin-type condensation with the aldehyde.[1] Temperature control is paramount to favor the desired reaction over side reactions.
-
Temperature: Traditional methods suggest heating at 80-100 °C.[1] However, prolonged heating or excessively high temperatures can lead to the decomposition of the product and starting materials.[3] We recommend maintaining the temperature strictly, for instance, at 90°C using an oil bath, and monitoring the reaction progress closely.
-
Reaction Time: Over-refluxing can be detrimental. The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of maximum product formation before significant decomposition or side-product formation occurs.[1][3]
-
Moisture Control: The entire reaction should be conducted under anhydrous conditions. Flame-dry your glassware and use a drying tube on the condenser.[2] Moisture will consume the acetic anhydride, halting the reaction.
-
3. Inefficient Workup and Isolation:
-
Trustworthiness: Product loss during the workup phase is a common, yet often overlooked, source of low yield.[2]
-
Precipitation: After the reaction is complete, the mixture is typically cooled, and ethanol is added to quench excess acetic anhydride and precipitate the product.[1] Ensure the mixture is thoroughly cooled, even in an ice bath, to maximize crystallization.
-
Washing: The crude product is often washed with cold ethanol and water.[1] Using too much washing solvent or solvent that is not sufficiently cold can dissolve a significant portion of your product.
-
Workflow for Yield Optimization
Sources
Technical Support Center: Troubleshooting Side Products in 4-Isobutyl-2-phenyl-2-oxazoline-5-one Synthesis
Welcome to the technical support guide for the synthesis of 4-Isobutyl-2-phenyl-2-oxazoline-5-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. By understanding the underlying mechanisms, you can optimize your reaction conditions to improve yield, purity, and stereochemical integrity.
The synthesis of this compound, a key intermediate for α-amino acids, typically proceeds via the Erlenmeyer-Plöchl reaction.[1][2] This involves the cyclization of an N-acyl amino acid, in this case, N-benzoyl-L-leucine, using a dehydrating agent like acetic anhydride. While effective, this reaction is susceptible to side reactions that can complicate purification and compromise the final product. This guide addresses the most frequently encountered issues in a practical question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might observe during your experiment and provides explanations and corrective actions based on the reaction's chemistry.
Question 1: My product has lost its optical activity, or I'm seeing a pair of diastereomers/enantiomers on my chiral HPLC analysis. What is the cause?
Answer: This is a classic and highly probable issue indicating racemization at the C4 position of the oxazolone ring. The hydrogen atom at this position (the α-carbon of the original leucine) is acidic due to its proximity to the carbonyl group.
Causality and Mechanism: The synthesis is typically conducted in the presence of a base (like sodium acetate) and acetic anhydride. The base can abstract the acidic C4 proton to form a planar enolate intermediate.[3] Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of R and S enantiomers, thus resulting in a racemic or partially racemized product.[4] This process is often base-mediated and can occur after the oxazolone ring has formed.[3]
Preventative & Corrective Actions:
-
Minimize Base Strength and Concentration: Use the weakest effective base at the lowest possible concentration. While sodium acetate is traditional, exploring milder, non-nucleophilic bases may be beneficial.
-
Control Temperature: Keep the reaction temperature as low as possible. The rate of enolization and racemization increases significantly with heat.
-
Reduce Reaction Time: Prolonged exposure to basic conditions will increase the extent of racemization. Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed.
-
Solvent Choice: Aprotic solvents are generally preferred as they do not facilitate proton exchange to the same extent as protic solvents.
Question 2: My crude NMR/TLC shows a significant amount of my starting material, N-benzoyl-L-leucine, even after a long reaction time. Why is my yield of the oxazolone low?
Answer: The reappearance or persistence of the starting N-acyl amino acid is typically due to one of two issues: incomplete cyclization or product hydrolysis .
Causality and Mechanism:
-
Incomplete Cyclization: The conversion of N-benzoyl-L-leucine to the oxazolone requires efficient dehydration, a role performed by acetic anhydride. If the acetic anhydride is old, has been exposed to atmospheric moisture, or is used in insufficient quantities, it cannot effectively remove the water molecule formed during ring closure. This results in an equilibrium that favors the starting material.
-
Product Hydrolysis: The oxazolone ring is a type of cyclic ester known as an azlactone. It is susceptible to hydrolysis, which cleaves the ring to regenerate the carboxylic acid of the parent N-benzoyl-L-leucine.[5][6] This can happen if there is excess water in the reaction mixture or, more commonly, during aqueous workup procedures, especially under acidic or basic conditions.
Preventative & Corrective Actions:
-
Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous acetic anhydride. Dry all glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
-
Stoichiometry: Ensure at least a stoichiometric amount of fresh acetic anhydride is used. Often, it is used in excess to also serve as the solvent.[7]
-
Careful Workup: When quenching the reaction, use cold, non-aqueous solvents if possible. If an aqueous wash is necessary, perform it quickly with cold, neutral water or brine and immediately extract the product into an organic solvent. Avoid prolonged contact with aqueous acid or base.
FAQ: Understanding and Preventing Side Products
Q: What are the most common side products I should expect?
A: The primary concerns are the racemized enantiomer of your desired product and the hydrolyzed starting material, N-benzoyl-L-leucine. Byproducts from the reagents, such as acetic acid, will also be present but are typically easier to remove.
Q: How can I design my experiment from the start to minimize all side products?
A: A proactive approach focusing on reaction conditions is key. The table below summarizes the optimal strategies.
| Parameter | Recommendation | Rationale |
| Reagents | Use fresh, high-purity, anhydrous reagents. | Prevents incomplete reaction and hydrolysis from water contamination.[8] |
| Atmosphere | Conduct the reaction under an inert atmosphere (N₂ or Ar). | Excludes atmospheric moisture, which can cause hydrolysis. |
| Temperature | Maintain the lowest effective temperature (e.g., 80°C should not be prolonged).[7] | Reduces the rate of base-catalyzed racemization.[3] |
| Reaction Time | Monitor reaction progress and stop as soon as complete. | Minimizes the time the product is exposed to conditions that cause racemization. |
| Workup | Quench with cold solvents and minimize contact with aqueous phases. | Prevents hydrolysis of the labile oxazolone ring.[6] |
Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic route to this compound and the competing side pathways that lead to common impurities.
Caption: Desired synthesis versus common side reactions.
Experimental Protocols: Purification
Protocol: Purification of this compound by Recrystallization
This protocol is designed to remove the primary side product, the hydrolyzed starting material (N-benzoyl-L-leucine), which has different solubility properties. Note that this will not separate the enantiomers if racemization has occurred.
-
Solvent Selection: Identify a suitable solvent system. A common choice is a binary system like ethyl acetate/hexane or t-butanol.[7] The desired product should be soluble in the hot solvent and sparingly soluble at low temperatures, while the impurity (N-benzoyl-L-leucine) should ideally remain in solution or be much more soluble.
-
Dissolution: After the reaction workup, dissolve the crude solid product in a minimal amount of the hot solvent (e.g., ethyl acetate) in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add the anti-solvent (e.g., hexane) to the hot solution until it becomes slightly cloudy (the cloud point). Add a few more drops of the hot solvent to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals.
-
Refrigeration: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold anti-solvent (hexane) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. Characterize the product by NMR, melting point, and chiral HPLC to confirm purity and enantiomeric excess.
References
- Goodman, M., & Levine, L. (1964). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society, 86(14), 2918–2922. [Link]
- ResearchGate. (n.d.). Mechanism of epimerisation/racemisation through oxazolone intermediate.
- da Silveira Pinto, A., et al. (2018). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? ACS Omega, 3(3), 3061–3067. [Link]
- Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53, 593–601. [Link]
- Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis.
- ResearchGate. (n.d.). Erlenmeyer–Plöchl azlactone synthesis.
- Google Patents. (1981). US4281137A - Purification of 2-oxazolines.
- ChemEurope.com. (n.d.). Erlenmeyer–Plöchl azlactone and amino acid synthesis.
- Patil, S. G., et al. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 3(4), 285-290. [Link]
- ResearchGate. (2004). Base-Catalysed Hydrolysis and Reactivity-Spectra Correlations of (Z)-4-Benzylidene-2-(Substituted Phenyl)Oxazol-5(4H)-ones.
- Organic Syntheses. (1967). 2-phenyl-5-oxazolone. Org. Synth., 47, 101. [Link]
Sources
- 1. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US4281137A - Purification of 2-oxazolines - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Oxazolone Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for oxazolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions for the formation of 5(4H)-oxazolones, also known as azlactones. Oxazolones are pivotal intermediates in organic synthesis, serving as precursors for amino acids, peptides, and a variety of biologically active heterocyclic compounds.[1][2][3] This resource provides in-depth troubleshooting advice and practical protocols, focusing primarily on the widely used Erlenmeyer-Plöchl reaction, to help you enhance yields, improve purity, and overcome common experimental hurdles.[4][5]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during oxazolone synthesis in a direct question-and-answer format, providing both explanations and actionable solutions.
Q1: My reaction yield is critically low or I'm getting no product at all. What are the likely causes and how can I improve the outcome?
A1: Low yields in oxazolone synthesis, particularly via the Erlenmeyer-Plöchl reaction, are a frequent issue. The root cause often lies in one of three areas: hydrolysis of the product, incomplete reaction, or competing side reactions.[6][7]
Causality & Corrective Actions:
-
Moisture Contamination (Hydrolysis): The oxazolone ring is highly electrophilic and extremely susceptible to hydrolysis.[6][7] The presence of even trace amounts of water in your reagents or solvent can cause the ring to open, converting your desired product back into the N-acyl-α-amino acid starting material, which drastically reduces your yield.
-
Solution: Implement rigorous anhydrous conditions. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous solvents and reagents. Acetic anhydride, a common reagent, should be fresh, as it can absorb atmospheric moisture over time. Refer to Experimental Protocol 2 for detailed drying procedures.
-
-
Inefficient Catalyst Activity: The traditional catalyst, anhydrous sodium acetate, is crucial for promoting the condensation step.[8] If it is not fully anhydrous or if it is not the optimal choice for your specific substrates, the reaction rate will be significantly hindered.
-
Solution: First, ensure your sodium acetate is completely anhydrous by heating it under vacuum before use. Second, consider screening alternative catalysts that have demonstrated higher efficacy. For example, zinc oxide (ZnO), anhydrous zinc chloride (ZnCl₂), and palladium (II) acetate have been reported to improve yields for certain substrates.[2][6][9] Basic ionic liquids have also emerged as effective and reusable catalysts.[10]
-
-
Suboptimal Temperature or Reaction Time: An incomplete reaction can result from insufficient heating or not allowing enough time for the reaction to proceed to completion. Conversely, excessive heat or prolonged reaction times can promote decomposition or the formation of side products.[6]
-
Solution: Monitor your reaction's progress diligently using Thin Layer Chromatography (TLC). This allows you to determine the optimal point to stop the reaction. If the reaction is sluggish, a moderate increase in temperature (e.g., from 80°C to 100°C) may be beneficial, but this must be balanced against the risk of side product formation.[11]
-
Q2: My final product is impure. What are the common side reactions, and how can they be minimized?
A2: The primary side reactions that compromise the purity of 5(4H)-oxazolones are racemization (for chiral substrates), hydrolysis, and aminolysis.[6] Understanding their mechanisms is key to prevention.
-
Hydrolysis: As detailed in Q1, water attacks the carbonyl group of the oxazolone, leading to ring-opening.
-
Racemization: If you begin with an optically active N-acyl amino acid, the stereochemical integrity at the C-4 position of the oxazolone can be lost. This occurs because the base used in the reaction can abstract the C-4 proton, forming a planar, achiral enolate intermediate.[6][12] Subsequent protonation can occur from either face, leading to a racemic mixture.
-
Preventative Measures:
-
Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to decrease the rate of enolization.[6]
-
Weaker Base: Use a weak or sterically hindered base to minimize the abstraction of the alpha-proton.[6]
-
Minimize Reaction Time: Use TLC to avoid unnecessarily long reaction times, which increase the exposure of the chiral product to racemizing conditions.
-
-
-
Aminolysis: If your reaction mixture contains nucleophilic amines (either as impurities in starting materials or as an added base), they can attack the oxazolone ring. This is a common issue in peptide synthesis where oxazolones can be unwanted intermediates that lead to peptide-like byproducts.[6]
-
Preventative Measures:
-
Choice of Base: Avoid primary or secondary amine bases. If a non-nucleophilic organic base is required, opt for a sterically hindered tertiary amine like N,N-diisopropylethylamine (DIPEA).[6]
-
Reagent Purity: Ensure that all starting materials and solvents are free from amine impurities.
-
-
Q3: The reaction is very slow or seems to stall. What adjustments can I make?
A3: A sluggish reaction is typically due to insufficient activation of the substrates or unfavorable reaction kinetics.
Causality & Corrective Actions:
-
Poorly Activating Aldehyde: Aldehydes with electron-donating groups are generally less electrophilic and may react more slowly. Conversely, those with electron-withdrawing groups are more reactive.[10]
-
Solution: For less reactive aldehydes, you may need to use more forcing conditions, such as a higher temperature or a more active catalyst system (see Table 1). Microwave-assisted synthesis has also been shown to accelerate these reactions significantly.[2]
-
-
Physical State of the Reaction: In the classical solvent-free Erlenmeyer-Plöchl reaction, the initial mixture is a solid. Efficient heating and mixing are required to create a homogenous melt for the reaction to proceed.[11]
-
Solution: Ensure continuous and vigorous stirring or shaking, especially during the initial heating phase, until the solid mixture completely liquefies.[11] Using a high-boiling aprotic solvent like toluene or DMF can sometimes facilitate the reaction by ensuring homogeneity, though care must be taken to ensure the solvent is anhydrous.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Erlenmeyer-Plöchl reaction?
A1: The reaction proceeds in four key steps:
-
Oxazolone Formation: The N-acylglycine (e.g., hippuric acid) is first cyclized by the dehydrating agent (acetic anhydride) to form the 2-substituted-5(4H)-oxazolone.
-
Enolate Formation: The base (e.g., acetate ion) abstracts an acidic proton from the C-4 position of the oxazolone ring, creating a resonance-stabilized enolate.
-
Aldol-type Condensation: The enolate acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.
-
Dehydration: The resulting aldol-type adduct readily eliminates a molecule of water to form the thermodynamically stable exocyclic double bond, yielding the final 4-arylidene-5(4H)-oxazolone product.[8] (See Figure 1 for a visual representation of the mechanism.)
Q2: Can ketones be used instead of aldehydes in this reaction?
A2: Yes, ketones can be used, but they are generally less reactive than aldehydes due to steric hindrance and the lower electrophilicity of the ketone carbonyl carbon. Consequently, reactions with ketones often require more forcing conditions, such as higher temperatures, longer reaction times, or more potent catalysts, and may result in lower yields.[8]
Q3: What are the best practices for purifying the crude oxazolone product?
A3: The most common method for purifying solid oxazolone products is recrystallization.[11]
-
Solvent Choice: Ethanol is frequently used, as the crude product is often precipitated from the reaction mixture by its addition.[7][11] Other suitable solvents include benzene or mixtures of ethyl acetate and hexane. The ideal solvent is one in which the oxazolone is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter the hot solution to remove any insoluble impurities, and then allow it to cool slowly to induce crystallization. Collect the purified crystals by filtration.
-
Chromatography: If recrystallization fails to remove impurities effectively, flash column chromatography on silica gel is a viable alternative. A common eluent system is a gradient of ethyl acetate in hexane.[13]
Q4: What key spectroscopic data confirms the formation of the 5(4H)-oxazolone?
A4: A combination of IR and NMR spectroscopy is typically used for structural confirmation.[9][14]
-
Infrared (IR) Spectroscopy: Look for two characteristic, strong absorption bands:
-
¹H NMR Spectroscopy: The chemical shifts will vary depending on the specific substituents, but a key signal to identify is the vinylic proton (=CH-) on the exocyclic double bond, which typically appears as a singlet in the range of 7.0-8.0 ppm . Aromatic protons from the substituents will also be present in their expected regions.[9]
-
¹³C NMR Spectroscopy: Key signals include the lactone carbonyl carbon (C=O) around 165-170 ppm and the azomethine carbon (C=N) around 160-165 ppm .
Data & Visualizations
Table 1: Comparison of Catalysts for the Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones
| Catalyst | Aldehyde | Solvent / Conditions | Reaction Time | Yield (%) | Reference |
| Sodium Acetate | Benzaldehyde | Acetic Anhydride | 2 h | ~70-80 | [6] |
| Zinc Oxide (ZnO) | Substituted Benzaldehydes | Acetic Anhydride | 1-2 h | ~85-95 | [9] |
| Anhydrous ZnCl₂ | Aromatic Aldehydes | Acetic Anhydride | 0.5-1 h | ~80-90 | [2] |
| [bmIm]OH | Aromatic Aldehydes | Solvent-free, RT | 1.5 h | ~82-94 | [10] |
| Palladium (II) Acetate | Aromatic Aldehydes | Solvent-free, Microwave | 5-10 min | ~70-85 | [2] |
Note: Yields are highly substrate-dependent and the conditions listed are representative. Optimization is often required.
Diagrams
Caption: General mechanism of the Erlenmeyer-Plöchl reaction.[8]
Caption: Troubleshooting flowchart for low yield in 5(4H)-oxazolone synthesis.[7]
Experimental Protocols
Protocol 1: Classical Erlenmeyer-Plöchl Synthesis of 4-Benzilidene-2-phenyl-5(4H)-oxazolone[11]
Materials:
-
Hippuric acid (N-benzoylglycine)
-
Benzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol (95%)
Procedure:
-
In a 100 mL round-bottom flask, combine hippuric acid (1.79 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and anhydrous sodium acetate (0.82 g, 10 mmol).
-
Add acetic anhydride (3.0 mL, ~32 mmol) to the mixture.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture with stirring in a preheated oil bath at 100°C for 1-2 hours. The solid mixture will liquefy and turn a yellow-orange color.
-
Monitor the reaction progress via TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. The mixture may solidify.
-
Slowly add 20 mL of cold ethanol to the cooled mixture and stir vigorously or use a spatula to break up the solid mass.
-
Collect the precipitated yellow product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold ethanol (10 mL each) and then with cold water (10 mL) to remove unreacted starting materials and salts.
-
Dry the product under vacuum. For higher purity, proceed to Protocol 3: Purification by Recrystallization .
Protocol 2: Rigorous Drying of Reagents and Solvents[6]
Objective: To minimize water content, preventing hydrolysis of the oxazolone product.
-
Glassware: All glassware (flasks, condensers, stir bars, etc.) should be placed in an oven at >120°C for at least 4 hours (preferably overnight) and then cooled in a desiccator or under a stream of dry inert gas (N₂ or Ar) immediately before use.
-
Solid Reagents:
-
Sodium Acetate: Heat the required amount in a flask under high vacuum with a heat gun until it is a fine, free-flowing powder. Allow to cool under vacuum or inert gas.
-
Hippuric Acid/Aldehyde: If moisture is suspected, dry in a vacuum desiccator over P₂O₅ or another strong desiccant for 24 hours before use.
-
-
Liquid Reagents/Solvents:
-
Acetic Anhydride: Use from a freshly opened bottle. For highest purity, it can be distilled before use.
-
Other Solvents (if used): Aprotic solvents like THF, toluene, or DCM should be dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF, or passing through an activated alumina column in a solvent purification system).
-
Protocol 3: Purification of Oxazolones by Recrystallization[11]
-
Transfer the crude, dry oxazolone product to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, benzene) to the flask, just enough to form a slurry.
-
Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If the solid does not dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
To maximize recovery, place the flask in an ice bath for 20-30 minutes once it has reached room temperature.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to a constant weight. Confirm purity by measuring the melting point and acquiring spectroscopic data.
References
- Bala, S., Saini, M., & Kamboj, S. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of ChemTech Research, 3(3), 1102-1118.
- Asif, M. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry, 12(5), 6460-6486. [Link]
- Ghimire, A., & Pageni, B. (2015). a review on oxazolone, it's method of synthesis and biological activity. European Journal of Biomedical and Pharmaceutical Sciences, 2(3), 964-987.
- Semantic Scholar. (n.d.). Methods for synthesis of Oxazolones: A Review. [Link]
- Ghimire, A., & Pageni, B. (2015). A REVIEW ON OXAZOLONE, IT' S METHOD OF SYNTHESIS AND BIOLOGICAL ACTIVITY.
- Scribd. (n.d.). Oxazolone Synthesis & Activity Review. [Link]
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of oxazoline. [Link]
- Fareed, S., et al. (2013). Synthesis, spectroscopic characterization and pharmacological evaluation of oxazolone derivatives. Journal of the Serbian Chemical Society, 78(8), 1127-1134.
- Zha, L., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2314334121. [Link]
- International Journal of Computational Engineering Research. (n.d.).
- National Institutes of Health. (n.d.). Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. [Link]
- Oomens, J., et al. (2011). Spectroscopic Evidence for an Oxazolone Structure in Anionic b-Type Peptide Fragments. Journal of The American Society for Mass Spectrometry, 23(3), 559-566.
- Semantic Scholar. (n.d.). Characterization of the Oxazolone and Macrocyclic Motifs in the bn (n = 2-5)
- Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(23), 8206.
- van der Wulp, P., et al. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Journal of the American Chemical Society, 145(12), 6936-6944.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). Synthesis and Solvatochromism of Oxazolone Derivative: Combining Organic Synthesis and Physical Organic Chemistry in a Single Experiment. [Link]
- Zha, L., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS.
- ResearchGate. (n.d.). Methods for synthesis of oxazolones: A review. [Link]
- Google Patents. (n.d.).
- Current Research in Pharmaceutical Sciences. (n.d.).
- Science of Synthesis. (n.d.). 4.2.3.7. Synthesis of a Biologically Active Oxazol-5(4H)-One via Erlenmeyer–Plöchl Reaction. [Link]
- International Journal of Modern Organic Chemistry. (2013). Reactivity of Oxazolone Derivative towards Nitrogen and Carbon Nucleophilic Reagents: Applications to the Synthesis of New Heterocycles.
- Organic Syntheses. (n.d.). 2-phenyl-5-oxazolone. [Link]
- ACS Publications. (2022).
- Wiley Online Library. (n.d.). Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. [Link]
- ResearchGate. (n.d.).
- PNAS. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. [Link]
- Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. [Link]
- Patil, S. G., et al. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 3(4), 285-290.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. jocpr.com [jocpr.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Spectroscopic Evidence for an Oxazolone Structure in Anionic b-Type Peptide Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in the Cyclization of β-Hydroxy Amides
Introduction
The synthesis of β-lactams, core structural motifs in a vast array of antibiotics and other biologically active compounds, often relies on the intramolecular cyclization of β-hydroxy amides. While conceptually straightforward, this transformation can be fraught with challenges, leading to frustratingly low yields and difficult purifications. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive troubleshooting framework to diagnose and resolve common issues encountered during this critical reaction.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, offering explanations and actionable solutions based on established chemical principles.
Category 1: General Reaction Setup & Reagent Choice
Q1: My Mitsunobu reaction for β-lactam formation is giving low yields. What are the most common causes?
A1: The Mitsunobu reaction, while powerful, is sensitive to several factors. Low yields can often be traced back to one or more of the following:
-
Reagent Quality and Stoichiometry:
-
Azodicarboxylates (DEAD/DIAD): These reagents can decompose over time. Use freshly opened or purified reagents. The stoichiometry is critical; typically, 1.1 to 1.5 equivalents are used.
-
Triphenylphosphine (PPh₃): PPh₃ can oxidize to triphenylphosphine oxide (TPPO) upon exposure to air. Use high-purity PPh₃ and consider storing it under an inert atmosphere.
-
-
Solvent Choice: Anhydrous tetrahydrofuran (THF) is the most common and generally effective solvent. Ensure your solvent is rigorously dried, as water will consume the reagents and quench reactive intermediates.
-
Temperature Control: The reaction is typically initiated at 0 °C with the slow, dropwise addition of the azodicarboxylate to prevent exothermic decomposition and side reactions.[1] Allowing the reaction to slowly warm to room temperature is standard practice.
-
Order of Addition: The order in which reagents are added can significantly impact the outcome. A common and often successful method is to dissolve the β-hydroxy amide, PPh₃, and the acidic component (if any) in THF, cool the mixture, and then slowly add the DEAD or DIAD.[1]
Q2: Are there alternatives to the Mitsunobu reaction for cyclizing β-hydroxy amides, and when should I consider them?
A2: Yes, several effective alternatives exist, particularly when the Mitsunobu reaction fails or is problematic. Consider these options when dealing with sensitive substrates or when purification from triphenylphosphine oxide (TPPO) is a major hurdle.
| Method | Reagents | Advantages | Disadvantages |
| Burgess Reagent | Methyl N-(triethylammoniumsulfonyl)carbamate | Mild, selective, often gives high yields with clean reactions.[2][3] | Can be moisture-sensitive and may require specific reaction conditions.[3] |
| Appel Reaction | PPh₃, CCl₄ (or CBr₄) | Effective for converting the alcohol to a halide in situ for subsequent cyclization.[4] | Use of toxic carbon tetrachloride is a significant drawback. |
| Sulfonyl Chloride Methods | Mesyl chloride (MsCl) or Tosyl chloride (TsCl) with a base | Readily available and inexpensive reagents. | May require harsher conditions and can be less selective. |
Q3: How critical is the purity of my starting β-hydroxy amide?
A3: The purity of your starting material is paramount. Impurities from previous steps can act as competing nucleophiles or quench the reagents, leading to a cascade of side reactions and significantly lower yields.[5]
-
Recommendation: Purify the β-hydroxy amide by recrystallization or column chromatography before attempting the cyclization. Confirm purity by NMR and/or LC-MS.
Category 2: Substrate-Specific Issues
Q4: I'm observing significant epimerization at the C3 position of my β-lactam. How can I prevent this?
A4: Epimerization, the inversion of a stereocenter, is a known issue in β-lactam synthesis, often base-catalyzed.[6][7] The acidity of the C3 proton can lead to its removal and subsequent non-stereospecific reprotonation.
-
Mitigation Strategies:
-
Choice of Base: If a base is required in an alternative method, use a non-nucleophilic, sterically hindered base to minimize proton abstraction at C3.
-
Reaction Temperature: Running the reaction at lower temperatures can often suppress epimerization.
-
Mitsunobu Reaction: The Mitsunobu reaction itself is known for proceeding with a clean inversion of stereochemistry at the carbon bearing the hydroxyl group and is generally less prone to causing epimerization at adjacent centers compared to methods involving strong bases.[8]
-
Q5: My substrate has multiple reactive functional groups. How can I achieve selective cyclization?
A5: Protecting groups are essential for masking reactive functional groups that could otherwise interfere with the desired cyclization.
| Functional Group | Common Protecting Groups |
| Alcohols (-OH) | tert-Butyldimethylsilyl (TBDMS), Benzyl (Bn) |
| Amines (-NH₂) | tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz) |
| Carboxylic Acids (-COOH) | Methyl (Me) or Ethyl (Et) esters, Benzyl (Bn) ester |
-
Strategy: Choose protecting groups that are stable to the cyclization conditions but can be removed selectively without affecting the newly formed β-lactam ring.
Q6: The steric hindrance around my reaction center seems to be a problem. What modifications can I make to the protocol?
A6: Steric hindrance can significantly slow down or even prevent the intramolecular Sɴ2 reaction required for cyclization.[9][10][11][12][13]
-
Potential Solutions:
-
Higher Temperatures: Carefully increasing the reaction temperature may provide the necessary energy to overcome the steric barrier. Monitor for decomposition.
-
Less Bulky Reagents: In alternative methods, consider using less sterically demanding reagents.
-
Longer Reaction Times: Sterically hindered substrates may simply require more time to react. Monitor the reaction progress by TLC or LC-MS.
-
Category 3: Work-up and Purification Challenges
Q7: I'm struggling to separate my desired β-lactam from triphenylphosphine oxide (TPPO). What are the best purification methods?
A7: The removal of TPPO is a classic challenge in reactions using PPh₃.[14][15][16][17][18]
-
Effective Techniques:
-
Crystallization: TPPO is often crystalline and can sometimes be removed by precipitation from a suitable solvent system (e.g., diethyl ether, hexanes).
-
Silica Gel Chromatography: A short plug of silica gel can be effective. TPPO is quite polar and will often adhere strongly to the silica, allowing the less polar product to be eluted.[16][17]
-
Precipitation with Metal Salts: Adding zinc chloride (ZnCl₂) to an ethanolic solution of the crude product can precipitate a TPPO-ZnCl₂ complex, which can be removed by filtration.[14][15]
-
Q8: My β-lactam seems to be unstable during purification. How can I minimize degradation?
A8: The strained four-membered ring of β-lactams can be susceptible to hydrolysis or other forms of degradation, especially under acidic or basic conditions.
-
Handling Tips:
-
pH Control: Use neutral work-up conditions whenever possible. Avoid strong acids or bases during extraction.
-
Solvent Choice: Use aprotic solvents for chromatography and avoid prolonged exposure to protic solvents like methanol or ethanol if your β-lactam is sensitive.
-
Temperature: Keep the product cold during purification and storage to minimize degradation.
-
Part 2: In-Depth Protocols & Methodologies
Protocol 1: A Standardized Mitsunobu Protocol for β-Lactam Formation
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the β-hydroxy amide (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF (0.1 M solution).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue using one of the methods described in Q7 to remove TPPO, followed by column chromatography to isolate the pure β-lactam.
Protocol 2: Cyclization using the Burgess Reagent
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the β-hydroxy amide (1.0 eq) in anhydrous THF or benzene.
-
Reagent Addition: Add the Burgess reagent (1.1 - 1.5 eq) in one portion.
-
Reaction: Heat the reaction mixture to reflux (typically 50-80 °C) and monitor by TLC. Reaction times can vary from 1 to 12 hours.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Part 3: Mechanistic Insights & Visualizations
Diagram 1: The Catalytic Cycle of the Mitsunobu Reaction for β-Lactam Formation
Caption: Key steps in the Mitsunobu cyclization of a β-hydroxy amide.
Diagram 2: Troubleshooting Logic Flowchart for Low Yields
Caption: A decision tree for systematically troubleshooting low yields.
References
- Synthetic investigations in epimerization reactions of β-lactams. (n.d.). NIScPR Online Periodicals Repository.
- Work up tips: Reactions with Triphenylphosphine oxide. (n.d.). Shenvi Lab.
- Workup: Triphenylphosphine Oxide. (n.d.). University of Rochester Department of Chemistry.
- Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temper
- Steric Effect Determines the Formation of Lactam−Lactam Dimers or Amide C O. (n.d.). ACS Publications.
- Thermal Cyclization of β-Hydroxyamides to Oxazolines. (n.d.). ResearchGate.
- Epimerization and substrate gating by a TE domain in β-lactam antibiotic biosynthesis. (n.d.). ResearchGate.
- Total synthesis of beta-lactam antibiotics. IV. Epimerization of 6(7)-aminopenicillins and -cephalosporins from alpha to beta. (1974). Journal of Organic Chemistry. [Link]
- Advances in the chemistry of β-lactam and its medicinal applic
- Using steric hindrance to design new inhibitors of class C beta-lactamases. (n.d.). PubMed.
- Steric Effect Determines the Formation of Lactam-Lactam Dimer or Amide C=O…NH (Lactam) Chain Motif in N-phenyl-2-hydroxynicotinanilides. (n.d.). ResearchGate.
- Application: The Mechanism of Action of β-Lactam Antibiotics. (2019). Chemistry LibreTexts. [Link]
- beta-Lactams as Synthons. Synthesis of Heterocycles via beta-Lactam Cleavage. (n.d.). Maghar Singh Manhas, ShantilaL Gordhandas Amtn.
- Burgess reagent. (n.d.). Wikipedia.
- Using steric hindrance to design new inhibitors of class C beta-lactamases. (n.d.). Semantic Scholar.
- Novel cyclodehydration reaction of hydroxyphenols. An alternative to the Mitsunobu reaction. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
- From intramolecular cyclization to intermolecular hydrolysis: TMSCF 2 Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. (2023). RSC Publishing. [Link]
- Mitsunobu and Related Reactions: Advances and Applic
- Synthesis of Selective β-Lactam Derivatives. (n.d.). An-Najah Staff.
- Alternative to Mitsunobu reaction (MsCl). (2017). Reddit. [Link]
- Burgess Reagent. (n.d.). Eburon Organics.
- Mitsunobu reaction. (n.d.). Wikipedia.
- Burgess reagent in organic synthesis. (n.d.). Journal of the Indian Institute of Science. [Link]
- Synthetic applications of Burgess reagent. (n.d.). Atlanchim Pharma.
- Appel reaction. (n.d.). Wikipedia.
- Mitsunobu Reaction. (2019). Organic Chemistry Portal. [Link]
- Appel Reaction: Mechanism & Examples. (n.d.). NROChemistry.
- Mitsunobu reaction. (n.d.). Organic Synthesis.
- Appel Reaction. (2014).
- Construction of a Bicyclic β-Benzyloxy and β-Hydroxy Amide Library through a Multicomponent Cyclization Reaction. (n.d.). PMC - NIH.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). NIH.
- Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
- Appel Reaction. (n.d.). Organic Chemistry Portal.
- Stereospecific cyclization of P-hydroxy aryl amides to p-lactams. (n.d.). Canadian Journal of Chemistry. [Link]
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Technical Support Center: Purification Strategies for 4-Isobutyl-2-phenyl-2-oxazoline-5-one Isomers
Welcome to the technical support center for the purification of 4-Isobutyl-2-phenyl-2-oxazoline-5-one isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of these valuable synthetic intermediates. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues, offering not just procedural steps but also the underlying scientific principles to empower you to optimize your purification strategies.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of this compound isomers. Each issue is followed by a discussion of potential causes and actionable solutions.
Issue 1: Poor Separation of Diastereomers by Column Chromatography
Question: I am struggling to separate the diastereomers of this compound using standard silica gel column chromatography. The fractions are consistently showing a mixture of both isomers. What can I do to improve the separation?
Answer:
This is a common challenge as diastereomers can have very similar polarities. Here’s a systematic approach to troubleshoot and enhance your separation:
Potential Causes & Solutions:
-
Inadequate Stationary Phase Selectivity: Standard silica gel may not provide sufficient selectivity for your specific diastereomers.
-
Solution: Consider using a different stationary phase. Alumina (basic or neutral) can sometimes offer different selectivity compared to silica. For more challenging separations, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) may be necessary. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating oxazolone-type compounds.[1][2]
-
-
Suboptimal Mobile Phase Composition: The eluent system may not be optimized to maximize the difference in affinity between the diastereomers and the stationary phase.
-
Solution: A systematic solvent screen is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small additions of a third solvent, such as dichloromethane or a small amount of an alcohol like isopropanol, can sometimes significantly alter the selectivity. The goal is to find a solvent system that maximizes the difference in retention factors (ΔRf) between your isomers.
-
-
Column Overloading: Applying too much sample to the column will lead to broad, overlapping bands.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load no more than 1-5% of the column's silica gel weight.
-
-
Improper Column Packing: A poorly packed column with channels or cracks will result in poor separation.
-
Solution: Ensure your column is packed uniformly. A slurry packing method is generally preferred for achieving a homogenous column bed.
-
Workflow for Optimizing Column Chromatography:
Caption: Workflow for troubleshooting poor diastereomer separation.
Issue 2: Product Degradation (Hydrolysis) During Purification
Question: I've noticed a significant loss of my this compound product during purification, and I suspect it's due to hydrolysis. How can I prevent this?
Answer:
The oxazolone ring is indeed susceptible to hydrolysis, which opens the ring to form the corresponding N-acyl-α-amino acid.[3][4] This is particularly problematic in the presence of water, acids, or bases.
Preventative Measures:
-
Rigorous Drying of Solvents and Reagents: This is the most critical step. Ensure all solvents used for chromatography and recrystallization are anhydrous.[3]
-
Action: Use freshly distilled solvents or solvents from a solvent purification system. If using bottled anhydrous solvents, handle them under an inert atmosphere (nitrogen or argon) to prevent moisture absorption.
-
-
Use of Neutral Stationary Phases: Acidic or basic stationary phases can catalyze hydrolysis.
-
Action: If using silica gel, consider using deactivated or neutral silica. Alternatively, neutral alumina can be a good option.
-
-
Avoid Protic or Acidic Mobile Phase Additives: Additives like methanol or acetic acid in your eluent can promote hydrolysis.
-
Action: If a polar modifier is needed, opt for aprotic solvents like acetone or ethyl acetate. If an acid is required for separation, use it sparingly and remove it from the product fractions as quickly as possible.
-
-
Minimize Purification Time: The longer your compound is exposed to purification conditions, the greater the chance of degradation.
-
Action: Optimize your chromatography to be as efficient as possible. Flash chromatography is generally preferred over gravity chromatography for this reason.
-
Issue 3: Difficulty in Achieving High Purity by Recrystallization
Question: I'm trying to purify my this compound by recrystallization, but the purity is not improving significantly, or I'm getting very low yields. What am I doing wrong?
Answer:
Recrystallization is a powerful technique, but its success hinges on selecting the right solvent system and employing proper technique.
Troubleshooting Recrystallization:
| Problem | Potential Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | Use a lower-boiling point solvent or a solvent pair. Induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| Low Recovery | The compound is too soluble in the cold solvent. Too much solvent was used. | Choose a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent to dissolve the compound. Ensure thorough cooling in an ice bath to maximize precipitation. |
| No Crystals Form | The solution is not supersaturated. The compound is too soluble. | Evaporate some of the solvent to increase the concentration. Try a different solvent or a solvent pair. Scratch the flask or add a seed crystal. |
| Impure Crystals | The cooling process was too rapid, trapping impurities. The chosen solvent does not effectively exclude the impurity. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Perform a second recrystallization with a different solvent system if necessary. |
Experimental Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Find a "good" solvent that readily dissolves your compound when hot, and a "poor" solvent in which your compound is insoluble, but is miscible with the "good" solvent. For oxazolones, common "good" solvents are ethanol, acetone, or ethyl acetate, and a common "poor" solvent is hexane or water.[5]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry thoroughly.[5]
II. Frequently Asked Questions (FAQs)
Q1: What are the main types of isomers I should be concerned about with this compound?
A1: The primary isomers of concern are diastereomers. Since the 4-position of the oxazolone ring is a stereocenter, if you start with a racemic or enantiomerically enriched amino acid precursor, you can form different diastereomers, especially if there's another stereocenter in the molecule or if racemization occurs during synthesis.[3]
Q2: Can I use chiral HPLC for both analytical and preparative separation of my isomers?
A2: Absolutely. Chiral HPLC is a powerful tool for both.
-
Analytical Chiral HPLC: This is used to determine the enantiomeric or diastereomeric excess of your sample. It uses smaller columns and requires only a small amount of material.
-
Preparative Chiral HPLC: This is used to separate larger quantities of the isomers. It requires larger columns and a more robust HPLC system. While effective, it can be more expensive and time-consuming than other methods for large-scale purification.
Q3: What is the role of a resolving agent in separating enantiomers, and is it applicable here?
A3: A resolving agent is a chiral compound that reacts with a mixture of enantiomers to form a pair of diastereomers.[6] Since diastereomers have different physical properties, they can be separated by techniques like crystallization or chromatography.[6][7] For this compound, this would typically involve hydrolyzing the oxazolone to the corresponding N-acyl amino acid, resolving the enantiomers of the acid with a chiral base (e.g., a chiral amine), and then re-cyclizing the separated enantiomers back to the oxazolone. This is a multi-step process but can be very effective for obtaining enantiomerically pure material.
Q4: How can I confirm the purity and identity of my purified isomers?
A4: A combination of techniques is essential for full characterization:
-
Thin Layer Chromatography (TLC): For a quick assessment of purity and to monitor the progress of column chromatography.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of impurities.[8]
-
Mass Spectrometry (MS): To determine the molecular weight of your compound.[8]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl and C=N bonds in the oxazolone ring.[8]
-
Melting Point Analysis: Pure compounds have a sharp melting point range. A broad melting range often indicates the presence of impurities.
-
Chiral HPLC: To determine the diastereomeric or enantiomeric purity.
Logical Relationship of Purification and Analysis:
Caption: The iterative process of purification and analysis.
References
- BenchChem. (n.d.). Troubleshooting side reactions in 5(4H)-oxazolone synthesis.
- BenchChem. (n.d.). Technical Support Center: 5(4H)-Oxazolone Synthesis.
- ResearchGate. (n.d.). Formation and hydrolysis of mixed anhydrides from oxazolone 1 and phosphate esters.
- PubMed Central. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order.
- Biointerface Research in Applied Chemistry. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review.
- Semantic Scholar. (n.d.). Methods for synthesis of Oxazolones: A Review.
- IJRPS. (n.d.). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW.
- ResearchGate. (n.d.). (PDF) Enantioselective Quaternization of 4-Substituted Oxazol-5-(4H)-ones Using Recoverable Cinchona-Derived Dimeric Ammonium Salts as Phase-Transfer Organocatalysts.
- Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
- MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
- ResearchGate. (n.d.). Synthesis and separation of diastereoisomers of (R,S)-1-methyl-3-[3-(aryl)-1,2,4-oxadiazol-5-yl] ethyl 2,3-dideoxy-alfa-D-erythro-hex-2-enopyranosides.
- ResearchGate. (n.d.). Methods for synthesis of oxazolones: A review | Request PDF.
- UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation.
- BenchChem. (n.d.). An In-depth Guide to the Chemical Structure and Synthesis of Oxazolones.
- Springer. (n.d.). Determination of Enantiomeric Purity via Formation of Diastereomers.
- NIH. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets.
- ResearchGate. (n.d.). (PDF) A REVIEW ON OXAZOLONE, IT' S METHOD OF SYNTHESIS AND BIOLOGICAL ACTIVITY A REVIEW ON OXAZOLONE, IT' S METHOD OF SYNTHESIS AND BIOLOGICAL ACTIVITY.
- ResearchGate. (2015). a review on oxazolone, it' s method of synthesis and biological activity.
- MDPI. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography.
- MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
- ChemicalBook. (n.d.). This compound.
- Chemsrc. (n.d.). This compound | CAS#:25163-98-8.
- BOC Sciences. (n.d.). CAS 25163-98-8 this compound.
- ACS Publications. (2022). Synthesis and Investigation of Chiral Poly(2,4-disubstituted-2-oxazoline)-Based Triblock Copolymers, Their Self-Assembly, and Formulation with Chiral and Achiral Drugs | Macromolecules.
- University of Cambridge. (n.d.). Poly(2-oxazolines) in Biological and Biomedical Application Contexts.
- PubChem. (n.d.). 4-Benzal-2-phenyl-5-oxazolone | C16H11NO2 | CID 136663.
- NIH. (n.d.). Alternative to Poly(2-isopropyl-2-oxazoline) with a Reduced Ability to Crystallize and Physiological LCST.
- ResearchGate. (2020). Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives.
- ACS Publications. (2024). Cryogels Based on Poly(2-oxazoline)s through Development of Bi- and Trifunctional Cross-Linkers Incorporating End Group.
- BenchChem. (n.d.). Preventing crystallization of poly(2-isopropyl-2-oxazoline) during storage.
- Middle East Technical University. (2022). SYNTHESIS AND SELF ASSEMBLY OF POLY(2-ISOPROPYL-2- OXAZOLINE).
- VTechWorks. (2013). Synthesis and Characterization of Poly(2-Ethyl-2-Oxazoline) Functional Prepolymers and Block Copolymers.
- NIH. (n.d.). Asymmetric Synthesis of Functionalized 2-Isoxazolines.
- NIH. (n.d.). 2-Phenyl-2-oxazoline | C9H9NO | CID 244030.
Sources
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- 2. mdpi.com [mdpi.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Stability studies of 4-Isobutyl-2-phenyl-2-oxazoline-5-one under various conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Isobutyl-2-phenyl-2-oxazoline-5-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered during experimental studies. As Senior Application Scientists, we aim to provide not only procedural steps but also the underlying scientific rationale to empower your research.
Introduction to the Stability of this compound
This compound belongs to the oxazolone class of heterocyclic compounds. These molecules are characterized by a strained five-membered ring that, while synthetically useful, can be susceptible to degradation under various conditions.[1] Understanding the stability profile of this compound is critical for its successful application in drug development and other research areas. The primary degradation pathway for 5(4H)-oxazolones is hydrolysis, which leads to the opening of the oxazolone ring.[1][2] The rate and extent of this and other degradation pathways are significantly influenced by factors such as pH, temperature, light, and the presence of other chemical agents.[1]
This guide will walk you through the common stability issues and provide systematic approaches to investigate and mitigate them.
Part 1: Troubleshooting Guide
This section is designed to help you troubleshoot specific issues you may encounter during your stability studies of this compound.
Issue 1: Rapid Degradation Observed in Aqueous Solutions
Question: I am observing unexpectedly fast degradation of my this compound sample in an aqueous buffer. How can I determine the cause and stabilize my compound?
Answer:
Rapid degradation in aqueous media is a common issue with 5(4H)-oxazolones, primarily due to hydrolysis.[1] The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the ring-opening of the oxazolone.
Recommended Troubleshooting Workflow:
-
pH Profiling Study: The first step is to systematically evaluate the influence of pH on the stability of your compound.
-
Protocol:
-
Prepare a series of buffers with a pH range from 2 to 10 (e.g., phosphate, citrate, borate buffers).
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol) to minimize initial degradation.
-
Spike the compound into each buffer to a final desired concentration. Ensure the organic solvent concentration is low (typically <1%) to avoid significant solvent effects.
-
Incubate the solutions at a constant, controlled temperature (e.g., 25°C or 40°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots and immediately quench the degradation by adding a suitable solvent (e.g., the initial mobile phase of your analytical method) and, if necessary, adjusting the pH to a more stable range.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and any major degradants.
-
-
-
Data Analysis and Interpretation:
-
Plot the percentage of the remaining parent compound against time for each pH.
-
Determine the degradation rate constant (k) at each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
-
A plot of log(k) versus pH will reveal the pH-rate profile, indicating the pH of maximum stability.
-
-
Causality and Mitigation:
-
Mechanism: The oxazolone ring is susceptible to nucleophilic attack by water. This attack is catalyzed by H+ ions under acidic conditions and OH- ions under basic conditions.
-
Solution: Based on the pH-rate profile, identify the pH range where the compound exhibits the highest stability. For future experiments, formulate your solutions within this optimal pH range. If the intended application requires a pH where the compound is unstable, consider formulation strategies such as lyophilization or the use of non-aqueous solvents.
-
Issue 2: Thermal Instability and Unexpected Degradants at Elevated Temperatures
Question: During accelerated stability studies at elevated temperatures, I am observing significant degradation and the formation of multiple, unexpected peaks in my chromatogram. What could be happening?
Answer:
Elevated temperatures can accelerate not only hydrolysis but also other degradation pathways such as thermal rearrangement.[1] For some oxazolone derivatives, high temperatures can induce rearrangement to form more stable oxazole structures.[1]
Recommended Troubleshooting Workflow:
-
Systematic Thermal Stress Study:
-
Protocol:
-
Expose solid samples of this compound to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) in a controlled oven. Include a control sample stored at a lower, stable temperature (e.g., 5°C).
-
At various time points, dissolve the stressed samples in a suitable solvent and analyze them by HPLC.
-
To identify the degradants, use a mass spectrometer coupled to the HPLC (LC-MS). This will provide the mass-to-charge ratio (m/z) of the parent compound and its degradation products, aiding in their structural elucidation.
-
Thermogravimetric Analysis (TGA) can also be employed to determine the decomposition temperature of the solid compound.[3][4]
-
-
-
Data Analysis and Interpretation:
-
Quantify the parent compound and the major degradants over time at each temperature.
-
Use the data from the 40°C and 60°C studies to estimate the shelf-life at room temperature using the Arrhenius equation, which relates the rate of a chemical reaction to temperature.[5]
-
Analyze the LC-MS data to propose structures for the observed degradants. A common thermal rearrangement product for some oxazolones is the corresponding oxazole isomer.[1]
-
-
Causality and Mitigation:
-
Mechanism: High thermal energy can overcome the activation energy barrier for bond cleavage and rearrangement within the molecule.
-
Solution: Based on the thermal stability data, establish appropriate storage conditions for the solid compound (e.g., refrigeration or controlled room temperature). If the compound needs to be subjected to high temperatures during manufacturing or formulation, consider minimizing the exposure time or using protective excipients.[5][6]
-
Issue 3: Photodegradation upon Exposure to Light
Question: My samples of this compound are showing signs of degradation after being left on the lab bench. Could light be a factor?
Answer:
Many organic molecules, including oxazolone derivatives, are susceptible to degradation upon exposure to light, a process known as photolysis.[1][7] The energy from ultraviolet (UV) or visible light can be absorbed by the molecule, leading to electronic excitation and subsequent chemical reactions.
Recommended Troubleshooting Workflow:
-
Forced Photostability Study:
-
Protocol:
-
Expose solutions of this compound (in a stable solvent and pH) and solid samples to a controlled light source that mimics the UV and visible spectrum of sunlight, as specified in ICH guideline Q1B.
-
A common setup involves a photostability chamber with a calibrated light source (e.g., a xenon lamp or a combination of cool white and near-UV fluorescent lamps).
-
Simultaneously, expose control samples to the same temperature and humidity conditions but protected from light (e.g., wrapped in aluminum foil).
-
Analyze the samples at appropriate time intervals using a stability-indicating HPLC method.
-
-
-
Data Analysis and Interpretation:
-
Compare the degradation profiles of the light-exposed samples with the dark controls. A significant difference indicates photosensitivity.
-
Characterize any photodegradants using LC-MS. Photolytic reactions can be complex and may involve isomerization, oxidation, or fragmentation.[7]
-
-
Causality and Mitigation:
-
Mechanism: The chromophores within the this compound molecule can absorb photons, leading to the formation of excited states that can undergo various chemical reactions.
-
Solution: Protect the compound from light at all stages of handling and storage. Use amber glassware or light-resistant containers. During experimental procedures, minimize exposure to direct light.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway is hydrolysis, which involves the opening of the five-membered oxazolone ring to form the corresponding α-acylaminoacrylic acid or its derivatives.[1][2] Other potential degradation pathways include thermal rearrangement to the corresponding oxazole, photolysis, and oxidation.[1]
Q2: What are the recommended storage conditions for solid this compound?
A2: Based on general knowledge of oxazolone stability, it is recommended to store solid this compound in a cool, dry, and dark place. To establish specific storage conditions, long-term stability studies at various temperatures and humidity levels should be conducted.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the parent drug from its degradation products. To develop such a method, you need to perform forced degradation studies.[8][9][10]
-
Forced Degradation: Subject the compound to stress conditions (acidic and basic hydrolysis, oxidation, heat, and light) to generate degradation products.[8][10]
-
Method Development: Use the resulting mixture of the parent compound and its degradants to develop an HPLC method (e.g., by varying the column, mobile phase composition, gradient, and detector wavelength) that achieves baseline separation of all peaks. A diode-array detector (DAD) is useful for checking peak purity.
Q4: Are there any known incompatibilities with common excipients?
Part 3: Data Presentation and Visualization
Table 1: Hypothetical pH-Dependent Hydrolysis Rate of this compound at 25°C
| pH | Apparent First-Order Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 2.0 | 0.085 | 8.2 |
| 4.0 | 0.015 | 46.2 |
| 6.0 | 0.005 | 138.6 |
| 7.0 | 0.010 | 69.3 |
| 8.0 | 0.045 | 15.4 |
| 10.0 | 0.250 | 2.8 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 N HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 N NaOH. Keep at room temperature for 1 hour.
-
Neutral Hydrolysis: Add 1 mL of the stock solution to 9 mL of purified water. Heat at 60°C for 24 hours.
-
Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.
Diagrams
Caption: Proposed hydrolytic degradation pathway of this compound.
Caption: General workflow for troubleshooting stability issues.
References
- Gryko, D., et al. (2022). Multifunctional Oxazolone Derivative as an Optical Amplifier, Generator, and Modulator. The Journal of Physical Chemistry B. [Link]
- Prime Scholars. Synthesis and characterization of oxazolidones with improved thermal stability. [Link]
- Morlet-Savary, F., et al. (2020). Structural effect of oxazolone derivatives on the initiating abilities of dye-borate photoredox systems in radical polymerization under visible light. RSC Advances. [Link]
- Lubiniecki, A., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation.
- MDPI. (2023).
- ResearchGate. (2018). Photodegradation of 4-((4-N,N-dimethylamine)-benzylidene)-2-phenyl-oxazolone in different organic solvents. [Link]
- Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets.
- Di Martino, S., et al. (2022). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry. [Link]
- Pharmaffiliates. (2022).
- MedCrave. (2016).
- RSC Publishing.
- International Journal of Pharmaceutical Sciences Review and Research. (2013). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. [Link]
- Chemsrc. This compound | CAS#:25163-98-8. [Link]
- Lübtow, M. M., et al. (2022). Synthesis and Investigation of Chiral Poly(2,4-disubstituted-2-oxazoline)-Based Triblock Copolymers, Their Self-Assembly, and Formulation with Chiral and Achiral Drugs. Macromolecules. [Link]
- ResearchGate. (2015). a review on oxazolone, it' s method of synthesis and biological activity. [Link]
- InSc. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. [Link]
- International Journal of Computational Engineering Research. (2017).
- National Institutes of Health. (2023). Hydrolysis of hydrophobic poly(2-oxazoline)
- MDPI. (2020). Physicochemical Compatibility and Stability of Linezolid with Parenteral Nutrition. [Link]
- ResearchGate. (2023). Hydrolysis of hydrophobic poly(2-oxazoline)
- MDPI. (2021). Thermal Stability of Amorphous Solid Dispersions. [Link]
- National Institutes of Health. (2021). Thermal Stability of Amorphous Solid Dispersions. [Link]
- University of Cambridge. Poly(2-oxazolines)
- National Institutes of Health. (2024). Preparation of 4-Allenyloxazolines from (Z)
- PubChem. 4-Benzal-2-phenyl-5-oxazolone. [Link]
Sources
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- 2. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural effect of oxazolone derivatives on the initiating abilities of dye-borate photoredox systems in radical polymerization under visible light ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02230F [pubs.rsc.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. biomedres.us [biomedres.us]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
How to prevent racemization during chiral oxazoline synthesis
A Senior Application Scientist's Guide to Preventing Racemization
Welcome to the technical support center for chiral oxazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are committed to achieving high stereochemical integrity in their synthetic routes. As your dedicated application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the challenges you face, particularly the critical issue of racemization.
Losing the chiral purity of your oxazoline products can have profound consequences, impacting everything from the efficacy of a potential drug candidate to the selectivity of an asymmetric catalyst. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues encountered in the lab. We will explore the root causes of racemization and provide field-proven strategies to maintain the stereochemical fidelity of your molecules.
Part 1: Frequently Asked Questions - The Fundamentals of Racemization
This section addresses the foundational concepts of racemization in the context of oxazoline synthesis. Understanding these principles is the first step toward effective troubleshooting and prevention.
Q1: What is racemization, and why is it a critical issue in chiral oxazoline synthesis?
Racemization is the process by which a single enantiomer of a chiral compound converts into an equal mixture of both enantiomers (a racemate), resulting in the net loss of optical activity. In the synthesis of chiral oxazolines, which are pivotal as ligands in asymmetric catalysis and as building blocks for pharmaceuticals, maintaining enantiomeric purity is paramount.[1][2][3] The biological activity and catalytic efficiency of these molecules are often exclusive to a single stereoisomer. The presence of the unwanted enantiomer can lead to reduced efficacy, off-target effects, or significant challenges in downstream purification and analysis.[4]
Q2: What is the primary mechanism of racemization during oxazoline synthesis from N-protected amino acids?
The most prevalent pathway for racemization, especially when starting from an N-protected amino acid, involves the formation of a 5(4H)-oxazolone intermediate .[5] This occurs during the activation of the carboxylic acid. The activated carboxyl group can cyclize intramolecularly to form the planar oxazolone ring. The proton at the chiral α-carbon (C4) of this intermediate is significantly more acidic than in the starting amino acid and can be easily abstracted by a base present in the reaction mixture. This deprotonation creates a planar, achiral enolate-like intermediate. Subsequent reprotonation or nucleophilic attack (by the amino alcohol) can occur from either face of this planar ring, leading to a mixture of L- and D-isomers and thus, a loss of stereochemical integrity.[5][6]
Q3: Are certain amino acids or reaction conditions more prone to racemization?
Yes, several factors can increase the propensity for racemization:
-
Amino Acid Identity: Amino acids like histidine and cysteine are particularly susceptible to racemization due to the nature of their side chains.[7][8] The imidazole ring in histidine, for instance, can act as an internal base, facilitating the abstraction of the α-proton.
-
Activating/Coupling Reagents: The choice of coupling reagent is one of the most critical factors. Highly activating reagents can accelerate the formation of the problematic oxazolone intermediate.[5][9]
-
Base: The presence, strength, and concentration of a base can dramatically increase racemization rates by promoting the deprotonation of the oxazolone intermediate.[10]
-
Temperature and Time: Elevated temperatures and prolonged reaction times provide more opportunity for the equilibrium between the chiral oxazolone and the achiral enolate to be established, leading to increased racemization.[10]
Part 2: Troubleshooting Guide - Diagnosing and Solving Racemization Issues
This section provides a systematic approach to troubleshooting when you observe a loss of enantiomeric purity in your product.
Q4: My final oxazoline product shows low enantiomeric excess (ee). How do I identify the cause?
Low ee% is a clear indicator of racemization. A logical workflow is essential to pinpoint the source of the problem. Start by evaluating the most likely culprits and systematically modifying your protocol.
Q5: How does the choice of coupling reagent and additives affect racemization?
The choice of coupling reagent is critical. Reagents are often used with additives that act as racemization suppressors.[9]
-
Carbodiimides (e.g., DCC, EDCI): These are classic reagents but can lead to significant racemization if used alone. They absolutely require an additive.
-
Onium Salts (Phosphonium/Uronium): Reagents like HBTU, HATU, and PyBOP are highly efficient but also carry a risk of racemization, particularly with sensitive amino acids.[8][11] HATU, in particular, has been shown to cause more rapid racemization in some cases.[11]
-
Additives (e.g., HOBt, Oxyma): Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are crucial. They react with the activated amino acid to form an active ester that is more reactive towards the desired nucleophile (the amino alcohol) and less prone to cyclizing into the problematic oxazolone.[7][9] Modern formulations often incorporate these additives directly. Using a coupling protocol with Oxyma is generally considered a superior strategy for suppressing racemization compared to HOBt.
| Coupling Reagent Class | Example(s) | Additive | Relative Racemization Risk | Key Considerations |
| Carbodiimides | EDCI, DCC | HOBt, Oxyma | High (without additive) | Additive is mandatory. DCC can form insoluble urea byproducts. |
| Uronium/Aminium Salts | HBTU, HATU | Built-in HOBt/HOAt | Moderate to High | Very fast coupling, but risk of racemization, especially with sensitive substrates.[11] |
| Phosphonium Salts | PyBOP, BOP | Built-in HOBt | Moderate | BOP is effective but produces a carcinogenic byproduct (HMPA).[5] PyBOP is a safer alternative. |
| Modern Reagents | COMU, T3P | Oxyma-based | Low | Generally considered superior for minimizing racemization.[4] T3P is mild and efficient.[4] |
Table 1: Comparison of Common Coupling Reagents and their Impact on Racemization.
Recommendation: To minimize racemization, switch to a modern coupling reagent that incorporates an Oxyma-based additive or use a system like T3P. If using traditional reagents, ensure the stoichiometric addition of HOBt or Oxyma. Avoiding a "pre-activation" step, where the acid and coupling reagent are mixed for an extended period before adding the amine, can also reduce racemization.[11]
Q6: I am using a cyclodehydration method on an N-(2-hydroxyethyl)amide. Can this step cause racemization?
Yes, the cyclodehydration step can also be a source of stereochemical erosion. The outcome depends heavily on the reagent used and the reaction mechanism.
-
Reagents promoting SN2-like pathways: Some modern methods, such as using triflic acid (TfOH), activate the hydroxyl group, turning it into a good leaving group. The subsequent intramolecular cyclization proceeds via an SN2-like mechanism, which results in an inversion of configuration at the hydroxyl-bearing carbon.[12] This is a stereospecific process, so while the configuration is inverted, it should not lead to racemization if the reaction goes to completion under controlled conditions.
-
Reagents promoting retention: Other pathways may involve activation of the amide carbonyl, followed by nucleophilic attack from the hydroxyl group. This typically leads to retention of configuration .[12]
-
Harsh Conditions: Regardless of the mechanism, using harsh conditions (e.g., strong acids at high temperatures) can lead to side reactions and potential epimerization at adjacent stereocenters, especially if they are activated (e.g., alpha to a carbonyl).
Recommendation: Use mild cyclodehydration reagents like DAST, Burgess reagent, or the TfOH method under carefully controlled, low-temperature conditions.[12] It is crucial to understand the expected stereochemical outcome (retention vs. inversion) of your chosen method and to verify the final product's configuration.
Part 3: Optimized Protocols to Preserve Stereochemical Integrity
Here we provide a generalized, step-by-step protocol designed to minimize racemization during the critical coupling and cyclization steps.
Protocol 1: Low-Racemization Synthesis of Oxazolines from Amino Acids
This protocol utilizes a modern coupling agent and controlled conditions to preserve stereochemistry.
Objective: To synthesize a chiral 2-substituted-oxazoline from an N-protected amino acid and a chiral β-amino alcohol with minimal racemization.
Materials:
-
N-protected chiral amino acid (1.0 equiv)
-
Chiral β-amino alcohol (1.1 equiv)
-
Coupling Reagent (e.g., COMU or T3P) (1.1 equiv)
-
Non-nucleophilic base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DCM, DMF)
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (N₂ or Argon), dissolve the N-protected amino acid (1.0 equiv) and the chiral β-amino alcohol (1.1 equiv) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to slow down the rate of potential side reactions, including oxazolone formation and racemization.[10]
-
Base Addition: Add the base (e.g., NMM, 2.0 equiv) to the solution and stir for 5-10 minutes. NMM is often preferred over DIPEA as it is less sterically hindered and can be less prone to inducing side reactions.
-
Coupling Reagent Addition: Add the coupling reagent (e.g., COMU, 1.1 equiv) to the reaction mixture in one portion.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor the reaction progress closely using TLC or LC-MS. Aim for the shortest reaction time possible to minimize the risk of epimerization.[10]
-
Workup: Once the reaction is complete, quench the reaction (e.g., with saturated aq. NH₄Cl or water). Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the resulting N-(2-hydroxyethyl)amide intermediate by flash chromatography. Characterize the product and confirm its stereochemical purity using chiral HPLC or NMR with a chiral shift reagent.
-
Cyclization (if required): The purified intermediate can then be cyclized to the oxazoline using a mild cyclodehydration protocol (e.g., with TfOH at low temperature) as described in Q6.
| Parameter | Recommendation for Minimizing Racemization | Causality / Rationale |
| Temperature | 0 °C to room temperature; avoid heating. | Lower temperatures decrease the rate of oxazolone formation and base-catalyzed proton abstraction.[10] |
| Base | Use a weaker, non-nucleophilic base (e.g., NMM). Use the minimum stoichiometry required. | Stronger bases (e.g., DBU) or excess base more readily abstract the acidic α-proton from the oxazolone intermediate.[5][10] |
| Solvent | Aprotic, non-polar solvents (e.g., DCM) are often preferred. | Solvent polarity can influence the stability of intermediates. Polar aprotic solvents like DMF can sometimes increase racemization rates.[11] |
| Reaction Time | Monitor reaction closely and quench as soon as starting material is consumed. | Prolonged exposure to coupling reagents and base increases the probability of racemization.[10] |
Table 2: Influence of Key Reaction Parameters on Racemization.
By carefully selecting your reagents and controlling the reaction conditions, you can significantly mitigate the risk of racemization and ensure the stereochemical integrity of your valuable chiral oxazolines.
References
- A Comparative Guide to Racemization in Peptide Synthesis: BOP Reagent vs. Modern Coupling Agents. Benchchem.
- Microwave-assisted rapid synthesis of chiral oxazolines. RSC Publishing.
- Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. IDEALS.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. MDPI.
- In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. PMC - NIH.
- Effect of coupling reagent on α-C racemization of His, Cys, and Ser...
- Syntheses of Chiral 2-Oxazolines from Isosorbide Epoxide Deriv
- New breakthrough in zero-racemization synthesis: development and application of efficient condens
- Synthesis of 2-oxazolines: conventional approaches and our design.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research.
- In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. DiVA portal.
- (PDF) In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis.
- New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.
- Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC - NIH.
- Synthesis of 2-oxazolines. Organic Chemistry Portal.
- Oxazoline. Wikipedia.
- Proposed formation of in-peptide oxazoline intermediates involving...
- Mechanism of epimerisation/racemisation through oxazolone intermediate.
- Preparation of the chiral β-hydroxy-2-oxazolines.
- Synthesis of 2 — ( Chiral Alkyl ) Oxazolines. An-Najah Journals.
- A Facile Synthesis of 2-Oxazolines via Dehydrative Cycliz
- One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. PMC - NIH.
- Oxazolines as Dual Function Traceless Chromophores and Chiral Auxiliaries: Enantioselective Photoassisted Synthesis of Polyheterocyclic Ketones. NIH.
- Classical substrates for oxazoline synthesis
- Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. NIH.
- avoiding racemization during chiral thiazoline synthesis. Benchchem.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
- On the racemiz
- Full article: Oxazoline derivatives exhibiting chiral liquid crystalline mesophases. Taylor & Francis Online.
- Racemization of chiral PNAs during solid-phase synthesis: Effect of the coupling conditions on enantiomeric purity.
- C2-Symmetric Chiral Bis(Oxazoline)
- Synthesis and Investigation of Chiral Poly(2,4-disubstituted-2-oxazoline)-Based Triblock Copolymers, Their Self-Assembly, and Formulation with Chiral and Achiral Drugs. Macromolecules.
Sources
- 1. Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands | IDEALS [ideals.illinois.edu]
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- 3. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
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- 11. researchgate.net [researchgate.net]
- 12. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation and Regeneration in Oxazoline Synthesis
Introduction for the Advanced Practitioner
Welcome to the Technical Support Center for Oxazoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of catalytic oxazoline synthesis. While the formation of the oxazoline ring is a cornerstone of modern synthetic chemistry, appearing in ligands for asymmetric catalysis, pharmaceuticals, and functional polymers, the efficiency of these syntheses is often dictated by the stability of the catalyst.[1][2][3]
Catalyst deactivation—the loss of catalytic activity and/or selectivity over time—is an unavoidable challenge that can manifest as stalled reactions, decreased yields, and inconsistent results.[4] This document provides in-depth, field-proven insights into diagnosing, troubleshooting, and mitigating catalyst deactivation. Furthermore, it offers detailed protocols for the regeneration of spent catalysts, transforming a potential experimental dead-end into a sustainable and cost-effective process.
Frequently Asked Questions (FAQs)
Q1: What are the immediate signs that my catalyst is deactivating during an oxazoline synthesis?
A: The most common indicators of catalyst deactivation are a noticeable decrease in the reaction rate, where starting materials are consumed much slower than in initial runs, or a complete stall of the reaction.[5] You may also observe an increase in side product formation or the precipitation of catalyst material from the solution (e.g., formation of palladium black in cross-coupling reactions).[5] Inconsistent yields between batches, despite using identical procedures, is another strong indicator that the catalyst's initial activity is not being maintained.[6]
Q2: What are the primary mechanisms of catalyst deactivation?
A: Deactivation is broadly classified into three categories: chemical, thermal, and mechanical.[4]
-
Poisoning (Chemical): This occurs when a substance strongly chemisorbs to the active sites of the catalyst, rendering them inactive.[7][8] In oxazoline synthesis, common poisons include nitrogen-containing substrates or impurities (like pyridine) that bind to Lewis acid catalysts, or sulfur and phosphorus compounds from reagents poisoning metal catalysts.[6][7][9]
-
Fouling (Mechanical/Physical): This is the physical deposition of materials, such as carbonaceous residues (coke) or insoluble byproducts, onto the catalyst surface and within its pores.[7][10] This blockage prevents reactants from accessing the active sites.
-
Thermal Degradation / Sintering (Thermal): High reaction temperatures can cause the small, highly active catalyst particles (especially on a support) to agglomerate into larger, less active particles.[11][12] This process, known as sintering, irreversibly reduces the active surface area of the catalyst.[12]
Q3: Are Lewis acid catalysts like In(OTf)₃ or ZnCl₂ susceptible to deactivation?
A: Yes, very much so. Lewis acid catalysts are prone to poisoning by Lewis bases. The nitrogen atom in the oxazoline product itself can be basic enough to coordinate with the Lewis acidic center, leading to product inhibition or deactivation.[13] Furthermore, substrates containing other basic functional groups, such as pyridines, can act as potent poisons by competing for binding to the catalyst, effectively shutting down the reaction.[9] Water present in reagents or solvents can also hydrolyze and deactivate many Lewis acid catalysts.
Q4: Is it possible to regenerate a deactivated catalyst used in oxazoline synthesis?
A: Regeneration is often possible, but its success depends entirely on the mechanism of deactivation.
-
Fouling: Deactivation by fouling can often be reversed by washing the catalyst with appropriate solvents to dissolve the deposits.[6] For more stubborn carbonaceous coke on heterogeneous catalysts, a controlled oxidation (calcination) can burn off the deposits.[14]
-
Poisoning: If the poison is reversibly bound, washing or treatment with a displacing agent may be effective. However, strong chemisorption is often irreversible, making regeneration difficult.[6][7]
-
Sintering: Thermal degradation is generally considered irreversible, as it is a physical change in the catalyst's structure.[11] Prevention by maintaining strict temperature control is the only effective strategy.
Visualizing the Pathways to Inactivity
The following diagram illustrates the primary routes through which a catalyst can lose its activity. Understanding these pathways is the first step in effective troubleshooting.
Caption: The three primary catalyst deactivation mechanisms.
Troubleshooting Guide: From Symptom to Solution
This section provides a structured approach to diagnosing and resolving common issues encountered during catalytic oxazoline synthesis.
Problem 1: Reaction Rate is Slowing or Has Stalled
This is the most common symptom of catalyst deactivation. The key to solving it is to identify the root cause.
Table 1: Troubleshooting Slow or Stalled Reactions
| Probable Cause | Diagnostic Checks | Recommended Actions & Scientific Rationale |
| Catalyst Poisoning | 1. Reagent Purity: Analyze starting materials (amino alcohol, carboxylic acid/nitrile) by NMR, GC-MS, or titration for impurities, especially those containing sulfur, phosphorus, or basic nitrogen atoms.[7] 2. Substrate Inhibition: Does your substrate or product contain a strong Lewis basic motif (e.g., pyridine, unprotected amine)?[9] | Action: • Purify all reagents via distillation, recrystallization, or chromatography. • For substrate poisoning, consider using a less sensitive catalyst or increasing the catalyst loading.[15] • If feasible, use a protecting group for the poisoning functionality. Rationale: Poisoning is a chemical deactivation where impurities or substrates bind strongly to the catalyst's active sites, blocking them.[8][10] Removing these poisons or using a more robust catalyst is essential for restoring reactivity. |
| Fouling / Coking | 1. Visual Inspection (Heterogeneous): Is the catalyst discolored (e.g., darkened)? Is there visible particulate matter in the reaction? 2. Solubility Check: Are all starting materials and the product fully soluble in the reaction solvent at the reaction temperature? | Action: • For heterogeneous catalysts, filter the catalyst and wash it with a strong solvent that can dissolve potential polymeric byproducts. • Change to a solvent in which all components have higher solubility. • Lower the reaction temperature slightly to minimize side reactions that may lead to coke formation.[16] Rationale: Fouling is a physical blockage of the catalyst surface.[7] Restoring access to the active sites by dissolving the fouling agents or preventing their formation can regenerate catalytic activity. |
| Thermal Degradation (Sintering) | 1. Temperature Log: Review the reaction temperature profile. Were there any excursions to temperatures significantly higher than the recommended protocol? 2. Catalyst Characterization: For supported metal catalysts, techniques like TEM or chemisorption can be used to analyze particle size distribution. An increase in average particle size indicates sintering.[16] | Action: • Implement precise temperature control using a calibrated oil bath or heating mantle with a thermocouple. • Ensure even heating and stirring to avoid localized hot spots. • If possible, select a catalyst with a more thermally stable support. Rationale: Sintering is an irreversible agglomeration of catalyst particles, reducing the active surface area.[12] Prevention is the only cure, as the lost surface area cannot be easily recovered. |
| Presence of Water/Air | 1. Solvent/Reagent Check: Verify that anhydrous solvents and dry reagents were used. Use Karl Fischer titration to quantify water content if necessary. 2. Inert Atmosphere: Was the reaction set up under a robust inert atmosphere (e.g., Argon, Nitrogen)?[1] | Action: • Dry all solvents and reagents using standard laboratory procedures (e.g., distillation from a drying agent, use of molecular sieves). • Employ Schlenk line or glovebox techniques for sensitive reactions. Rationale: Many catalysts for oxazoline synthesis, particularly Lewis acids and organometallics, are sensitive to water and oxygen.[1][17] Water can hydrolyze Lewis acids, and oxygen can oxidize active metal centers, leading to inactive species. |
Troubleshooting Workflow Diagram
Use this decision tree to systematically diagnose the cause of poor reaction performance.
Caption: A decision tree for troubleshooting catalyst deactivation.
Catalyst Regeneration: Protocols and Principles
Regenerating a catalyst can save significant cost and time. The appropriate method depends on the catalyst type and the deactivation mechanism.
The Catalyst Regeneration Cycle
Caption: The cyclical life of a reusable catalyst.
Protocol 1: Regeneration of a Fouled Heterogeneous Lewis Acid Catalyst (e.g., SiO₂-supported acid)
This protocol is designed for catalysts deactivated by the deposition of organic residues (fouling).
Principle: The procedure involves two stages. First, a solvent wash removes soluble organic materials. Second, calcination (high-temperature heating in the presence of air) burns off stubborn, insoluble carbon deposits (coke).[14]
Methodology:
-
Catalyst Recovery:
-
After the reaction, cool the mixture to room temperature.
-
Separate the solid catalyst from the liquid reaction mixture by filtration or centrifugation.
-
Wash the recovered catalyst cake with a small amount of fresh reaction solvent to remove residual products.
-
-
Solvent Washing (for soluble foulants):
-
Suspend the recovered catalyst in a solvent known to dissolve the suspected foulants (e.g., acetone, ethyl acetate, or dichloromethane).
-
Stir the slurry vigorously for 30-60 minutes at room temperature.
-
Filter the catalyst and repeat the wash 2-3 times with fresh solvent.
-
Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours to remove all solvent.
-
-
Calcination (for insoluble coke):
-
Caution: This procedure must be performed in a well-ventilated furnace.
-
Place the dried, washed catalyst in a ceramic crucible.
-
Place the crucible in a muffle furnace.
-
Slowly ramp the temperature (e.g., 5 °C/min) to a target temperature between 400-550 °C in the presence of a slow air flow. The exact temperature depends on the thermal stability of the catalyst and its support.[14]
-
Hold at the target temperature for 3-5 hours to ensure complete combustion of carbonaceous deposits.[18]
-
Slowly cool the furnace back to room temperature.
-
The regenerated catalyst should be stored in a desiccator to prevent moisture absorption before reuse.
-
Protocol 2: Reactivation of a Homogeneous Catalyst by Removing a Reversible Poison
This is a more challenging scenario, often specific to the catalyst-poison pair. This example addresses a Lewis acid catalyst partially inhibited by a basic product.
Principle: If a poison is bound reversibly, it exists in equilibrium with the catalyst. Shifting this equilibrium by washing or extraction can sometimes restore activity. This is less effective for strongly bound poisons.
Methodology:
-
Phase Separation:
-
After the reaction, add an immiscible solvent system to the reaction mixture. For example, if the reaction was in a nonpolar solvent like toluene, add water or a slightly acidic aqueous solution (if the catalyst is stable to it).
-
The goal is for the basic poison/product to be extracted into the aqueous phase, while the catalyst preferentially remains in the organic phase.
-
Separate the organic layer containing the catalyst.
-
-
Solvent Stripping and Re-dissolution:
-
Carefully remove the solvent from the organic layer under reduced pressure.
-
Re-dissolve the catalyst residue in fresh, anhydrous solvent for the next reaction.
-
Important Consideration: This method is often inefficient and may lead to significant catalyst loss. For homogeneous catalysts, preventing deactivation through high-purity reagents and optimized conditions is a far more effective strategy than attempting regeneration.[5][19]
References
- A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). Molecules. [Link]
- Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Frontiers in Chemistry. [Link]
- Oxazoline. Wikipedia. [Link]
- Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]
- Synthesis of 2-oxazolines: conventional approaches and our design. (2020).
- Strategies for Catalyst Recovery and Regener
- A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products. (2019).
- One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. (2011).
- Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. (2019).
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (2021).
- Regeneration method of heterogeneous catalyst. (2005).
- Regeneration method for spent FCC catalysts: Brief Review. (2022). Journal of Research in Chemistry. [Link]
- Synthesis of Oxazolines with a Triple Activ
- Heterogeneous Catalyst Deactivation and Regener
- Renewable Feedstocks: The Problem of Catalyst Deactivation and its Mitig
- Explain the Difference between Catalyst Poisoning and Thermal Degradation in Emission Controls. Sustainability Directory. [Link]
- Lec 21: Heterogeneous C
- Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
- Photocatalytic Degradation of Organic Compounds over Combustion-Synthesized Nano-TiO2. (2002).
- What Is Thermal Degradation and How Does It Affect Catalytic Converter Performance?. Sustainability Directory. [Link]
- Carbon-Based Catalysts in Ozonation of Aqueous Organic Pollutants. (2024). MDPI. [Link]
- The Role of Lewis Acid Sites in γ‐Al2O3 Oligomerization. (2023).
- What Is the Difference between Catalyst Poisoning and Catalyst Fouling?. Sustainability Directory. [Link]
- Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity. (2022). RSC Publishing. [Link]
- Thermal catalysis under dark ambient conditions in environmental remediation: Fundamental principles, development, and challenges. (2025).
- Troubleshooting low catalyst activity in reforming units. (2025).
- OXAZOLINE-CONTAINING LIGANDS Synthesis and Applic
- Oxazoline‐directed C−H activation reactions. (2020).
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- 19. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Managing Reaction Exotherms in 4-Isobutyl-2-phenyl-2-oxazoline-5-one Synthesis
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for the synthesis of 4-Isobutyl-2-phenyl-2-oxazoline-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical thermal aspects of this synthesis. The Erlenmeyer-Plöchl reaction, the classical method for producing azlactones like this one, is notoriously exothermic.[1][2] Proper management of this exotherm is paramount not only for ensuring personnel safety but also for maximizing product yield and purity.
This document moves beyond standard operating procedures to explain the causality behind experimental choices, empowering you to troubleshoot effectively and scale your synthesis with confidence.
Part 1: Understanding the Primary Exotherm Drivers
The synthesis of this compound via the Erlenmeyer-Plöchl reaction involves the condensation of hippuric acid with isobutyraldehyde, using acetic anhydride as both a reagent and solvent.[3][4] The overall heat generated is not from a single step but from a cascade of highly energetic chemical transformations:
-
Initial Oxazolone Formation: The first major exothermic event is the intramolecular condensation of hippuric acid, driven by acetic anhydride, to form the intermediate 2-phenyl-5(4H)-oxazolone.[4] Acetic anhydride is a highly reactive dehydrating agent, and its reaction to form the cyclic azlactone releases significant thermal energy.[5]
-
Perkin-Type Condensation: The newly formed oxazolone possesses acidic protons at the C-4 position.[4] In the presence of a base catalyst (traditionally sodium acetate), it undergoes a Perkin-type condensation with isobutyraldehyde. This aldol-like condensation and subsequent elimination of water (driven by more acetic anhydride) is also a significant exothermic process.
-
Acetic Anhydride Side Reactions: Any adventitious moisture in the reagents or solvent will react vigorously with acetic anhydride in a highly exothermic hydrolysis reaction to form acetic acid.[5][6] Furthermore, strong acids or bases can catalyze decomposition or polymerization of acetic anhydride, which can be violently exothermic.[7][8]
Failure to adequately dissipate this generated heat can lead to a rapid increase in temperature, promoting side reactions, degrading the product, and, in the worst-case scenario, leading to a dangerous runaway reaction.[9]
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction temperature is rising uncontrollably and has exceeded the target of 100°C. What are the immediate steps?
Answer: This is a thermal excursion and must be addressed immediately to prevent a runaway reaction.
-
Step 1: Remove the External Heat Source. Immediately lower and remove the heating mantle or oil bath.
-
Step 2: Maximize Cooling. If using a cooling bath, add more dry ice or switch to a colder slurry (e.g., dry ice/acetone). Ensure the coolant level is well above the reaction mixture level.
-
Step 3: Ensure Robust Agitation. Increase the stirring speed. Efficient mixing is crucial for transferring heat from the bulk of the liquid to the vessel walls where it can be removed by the cooling system. Poor mixing can create localized hot spots that accelerate the reaction rate further.
-
Step 4: Prepare for Emergency Quench. If the temperature continues to rise rapidly despite these measures, a controlled quench is necessary. Have a pre-chilled, non-reactive solvent (e.g., toluene or ethyl acetate) with a high heat capacity ready to add to the reaction. Do NOT quench with water or alcohols at this stage, as their reaction with residual acetic anhydride is violently exothermic and will worsen the situation.[10] Refer to the Emergency Quenching Protocol in Part 4.
Question 2: After an initial heating period, the reaction seemed to stall, but then the temperature spiked very suddenly and rapidly. What happened?
Answer: You have likely experienced a dangerous phenomenon known as reactant accumulation , which is a classic precursor to a runaway reaction.[9]
-
Causality: The Erlenmeyer-Plöchl reaction often has an initiation phase where the reactants must reach a certain temperature to react at a significant rate. If you operate at a temperature that is too low or with poor mixing, the reactants (hippuric acid, isobutyraldehyde, acetic anhydride) can accumulate in the vessel without reacting. Once the temperature finally reaches the critical point, this large, accumulated mass of reactants begins to react simultaneously, releasing a massive amount of energy far too quickly for the cooling system to handle.[9]
-
Prevention:
-
Controlled Heating: Heat the initial mixture gradually to the target temperature (e.g., 90-100°C).[4]
-
Staged Reagent Addition: For larger-scale reactions, instead of adding all reagents at once, consider a semi-batch approach. Pre-heat the hippuric acid and acetic anhydride mixture, and then slowly add the isobutyraldehyde dropwise to control the rate of the reaction and thus the rate of heat generation.
-
Confirm Initiation: Ensure the reaction has started (e.g., via a slight, controlled temperature increase or color change) before proceeding with any further additions or temperature ramps.
-
Question 3: My final product is a dark red or brown tar-like substance instead of the expected yellow crystals. How is this related to temperature?
Answer: This is a clear indication of product degradation due to excessive heat.[10]
-
Causality: The desired this compound is a vibrant yellow solid.[11] Overheating the reaction mixture, either by exceeding the recommended temperature range or by allowing a thermal excursion to occur, promotes side reactions and polymerization. The azlactone ring system can undergo decomposition or react further to form highly colored, polymeric byproducts. An established Organic Syntheses procedure explicitly warns that overheating should be avoided to prevent the product from turning red instead of bright yellow.[10]
-
Corrective Actions:
-
Strictly maintain the reaction temperature within the validated range (typically 80-100°C for classical methods).[4]
-
Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.
-
Improve heat dissipation by using a larger cooling bath or a reaction vessel with a higher surface area-to-volume ratio.
-
Upon completion, cool the reaction mixture promptly before workup to prevent continued thermal degradation.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the ideal laboratory setup for effective temperature monitoring and control? A robust setup is your primary defense against thermal hazards. It should include:
-
A round-bottom flask of appropriate size (no more than 2/3 full).
-
An overhead mechanical stirrer to ensure efficient, non-vortexing agitation. A magnetic stir bar may be insufficient for viscous mixtures or larger scales.[11]
-
A digital thermocouple with its probe placed in the liquid phase, away from the vessel walls, to measure the true internal temperature.
-
A heating/cooling mantle or a large oil bath for controlled heating, placed on a lab jack for rapid removal.
-
An external cooling bath (ice/water or dry ice/isopropanol) for emergency use.
Q2: How does scaling up this synthesis affect exotherm management? Scaling up presents a significant challenge because the surface-area-to-volume ratio of the reactor decreases. This means the reactor's ability to dissipate heat through its walls becomes less efficient relative to the heat being generated by the larger volume of reactants. A procedure that is safe on a 10g scale can become a serious runaway hazard at a 1kg scale. A thorough safety review, including calorimetric studies (e.g., Reaction Calorimetry - RC1) to quantify the heat of reaction and rate of heat release, is essential before any significant scale-up.
Q3: Are there milder, alternative methods that reduce the exotherm risk? Yes, modern variations of the Erlenmeyer-Plöchl reaction have been developed to be more efficient and often operate under milder conditions. These include:
-
Microwave-assisted synthesis: This can lead to rapid reaction times at lower bulk temperatures, often without a traditional catalyst.[3][12]
-
Alternative Catalysts: Using catalysts like zinc oxide or ionic liquids can sometimes promote the reaction at lower temperatures than the classical sodium acetate/acetic anhydride system.[13][14]
-
Solvent-free conditions: Some methods react the neat reagents, which can be rapid but require careful monitoring.[15][16]
While these methods may offer advantages, their thermal profiles must be independently assessed and understood before implementation.
Part 4: Experimental Protocols & Visualizations
Protocol 1: Recommended Lab-Scale Synthesis with Enhanced Temperature Control
This protocol incorporates best practices for managing the reaction exotherm on a laboratory scale.
-
Preparation: Ensure all glassware is oven-dried and reagents are anhydrous to prevent exothermic hydrolysis of acetic anhydride.[13]
-
Apparatus Setup: Assemble the reaction apparatus as described in FAQ 1 in a certified chemical fume hood.
-
Charging Reagents: To a 250 mL round-bottom flask equipped with an overhead stirrer and thermocouple, add hippuric acid (1.0 eq), isobutyraldehyde (1.1 eq), and anhydrous sodium acetate (1.2 eq).
-
Controlled Addition: Add acetic anhydride (4.0 eq) to the mixture slowly via an addition funnel over 15-20 minutes with vigorous stirring. A slight initial exotherm may be observed.
-
Controlled Heating: Once the addition is complete, slowly heat the mixture to 90-95°C using an oil bath. Monitor the internal temperature closely.
-
Monitoring the Reaction: Maintain the internal temperature at 90-95°C for 2 hours. If the temperature begins to rise above 100°C, immediately remove the oil bath and be prepared to use an ice bath to control the exotherm.
-
Cooling and Workup: After the reaction is complete (monitored by TLC), remove the heat source and allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess acetic anhydride and precipitate the product.[17]
-
Isolation: Filter the resulting yellow solid, wash thoroughly with cold water and then cold ethanol, and dry under vacuum.
Protocol 2: Emergency Quenching Procedure
This procedure is for a runaway reaction where removing heat and maximizing cooling are insufficient.
-
Alert Personnel: Announce the emergency to others in the lab.
-
Containment: Ensure the fume hood sash is lowered as much as possible.
-
Dilution/Quenching: If the reaction is in a flask that can be safely accessed, add a large volume of a pre-chilled, high-boiling point, non-reactive solvent like toluene or ethyl acetate via a cannula or addition funnel to dilute the reactants and absorb the thermal energy.
-
Evacuate: If the reaction cannot be controlled, evacuate the immediate area and follow your institution's emergency procedures.
Data Presentation
Table 1: Key Parameters for Exotherm Management
| Parameter | Recommended Setting | Rationale & Impact on Exotherm |
| Reagent Purity | Anhydrous | Prevents highly exothermic and uncontrolled hydrolysis of acetic anhydride.[13] |
| Agitation Speed | Vigorous, non-vortexing | Critical for efficient heat transfer to the vessel walls; prevents localized hot spots. |
| Heating Rate | Gradual (e.g., 2-3 °C/min) | Prevents temperature overshoot and allows for controlled reaction initiation. |
| Internal Temperature | 90-100 °C | Optimal range for reaction rate. Exceeding this risks product degradation and runaway.[4][10] |
| Reagent Addition | Slow, controlled (semi-batch) | Limits the instantaneous concentration of reactants, controlling the rate of heat generation.[9] |
Workflow Visualization
Caption: Decision workflow for responding to a thermal excursion event.
References
- BenchChem. (n.d.). Troubleshooting side reactions in 5(4H)-oxazolone synthesis.
- ResearchGate. (2025). Erlenmeyer Azlactone Synthesis with Aliphatic Aldehydes under Solvent-Free Microwave Conditions. Request PDF.
- Conway, P. A., Devine, K., & Paradisi, F. (n.d.). A simple and efficient method for the synthesis of Erlenmeyer azlactones. University College Dublin Research Repository.
- A Heterogeneous approach to synthesis of azlactones. (2022).
- Patil, S. G., et al. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 3(4), 285-290.
- Poor Heravi, M. R. (2009). Erlenmeyer Synthesis of Azlactones by Sonochemical Reaction in Ionic Liquids. Journal of Chemical Technology and Metallurgy, 44(1), 86-90.
- ResearchGate. (2025).
- Preparation of azlactone of 3,4,5-trimethoxybenzaldehyde with in-situ acetic anhydride synthesis. (2018). Sciencemadness.org.
- ResearchGate. (2025).
- Buck, J. S., & Ide, W. S. (1933). Azlactone of α-benzoylamino-β-(3,4-dimethoxyphenyl)-acrylic acid. Organic Syntheses, 13, 8.
- Wikipedia. (n.d.). Acetic anhydride.
- Biointerface Research in Applied Chemistry. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review.
- BenchChem. (n.d.). The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide to 5(4H)-Oxazolone Synthesis.
- IChemE. (1996).
- Syrris. (n.d.).
- Wiley. (n.d.). Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis.
- Sciencemadness.org. (2005). Acetic anhydride + sulphuric acid --> ??.
- Science made alive. (n.d.). Experiment 1: Acetic anhydride and sulphuric acid.
- Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis.
Sources
- 1. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Isobutyl-2-phenyl-2-oxazoline-5-one
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. For researchers working with heterocyclic compounds, such as the synthetically versatile 4-Isobutyl-2-phenyl-2-oxazoline-5-one, a multi-faceted analytical approach is not just best practice, but a necessity for regulatory compliance and ensuring the integrity of downstream biological data. This guide provides an in-depth comparison of key spectroscopic techniques for the structural validation of this target molecule, grounded in both theoretical principles and practical, field-proven insights.
The Central Role of Orthogonal Spectroscopic Techniques
The structural elucidation of a molecule like this compound relies on a synergistic application of various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating system, significantly increasing the confidence in the proposed structure. The primary methods we will explore are Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will also compare these techniques to non-spectroscopic methods like X-ray Crystallography and Elemental Analysis to provide a comprehensive analytical perspective.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms.
¹H NMR Spectroscopy: Mapping the Proton Framework
Expertise & Experience: ¹H NMR allows us to "see" the hydrogen atoms within the molecule. The chemical shift of a proton is highly sensitive to its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons, providing direct evidence of atomic connectivity.
Predicted ¹H NMR Spectrum for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Phenyl-H (ortho) | ~8.0-8.2 | Doublet (d) | 2H | Deshielded due to proximity to the C=N bond and the electron-withdrawing nature of the oxazolone ring. |
| Phenyl-H (meta, para) | ~7.4-7.6 | Multiplet (m) | 3H | Typical aromatic region for a monosubstituted benzene ring. |
| Methine-H (C4) | ~4.5-4.7 | Triplet (t) | 1H | Chiral center proton, shifted downfield by the adjacent carbonyl and nitrogen. Split by the CH₂ of the isobutyl group. |
| Methylene-H (isobutyl) | ~1.8-2.0 | Multiplet (m) | 2H | Diastereotopic protons adjacent to the chiral center, leading to a complex splitting pattern. |
| Methine-H (isobutyl) | ~1.5-1.7 | Multiplet (m) | 1H | Split by the adjacent CH₂ and two CH₃ groups. |
| Methyl-H (isobutyl) | ~0.9-1.1 | Doublet (d) | 6H | Two equivalent methyl groups split by the adjacent methine proton. |
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Expertise & Experience: ¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment (e.g., sp³, sp², carbonyl, aromatic).
Predicted ¹³C NMR Spectrum for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Lactone) | ~175-180 | Highly deshielded due to the two adjacent oxygen atoms. |
| C=N (Imine) | ~160-165 | Characteristic chemical shift for an imine carbon within a five-membered ring.[2] |
| Aromatic C (quaternary) | ~130-135 | The carbon of the phenyl ring attached to the oxazolone ring. |
| Aromatic CH | ~128-133 | Multiple signals for the protonated carbons of the phenyl ring. |
| C4 (Methine) | ~65-70 | Chiral carbon, shifted downfield by the adjacent carbonyl and nitrogen. |
| CH₂ (Isobutyl) | ~40-45 | Aliphatic methylene carbon. |
| CH (Isobutyl) | ~25-30 | Aliphatic methine carbon. |
| CH₃ (Isobutyl) | ~20-25 | Two equivalent aliphatic methyl carbons. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified solid this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid large solvent signals that can obscure the analyte's peaks.[3]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). For this compound, FTIR is particularly useful for confirming the presence of the characteristic lactone carbonyl and the imine double bond.
Predicted FTIR Absorption Bands for this compound:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O Stretch (Lactone) | ~1820-1780 | Strong | The high frequency is characteristic of a five-membered ring lactone, which has significant ring strain.[4] |
| C=N Stretch (Imine) | ~1660-1640 | Medium-Strong | Typical stretching frequency for an endocyclic imine group.[2][4] |
| C=C Stretch (Aromatic) | ~1600, ~1480 | Medium-Weak | Characteristic absorptions for the phenyl ring. |
| C-H Stretch (Aromatic) | >3000 | Medium-Weak | Aromatic C-H stretches appear at slightly higher frequencies than aliphatic ones. |
| C-H Stretch (Aliphatic) | <3000 | Medium-Strong | C-H stretches of the isobutyl group. |
Experimental Protocol for FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: No extensive sample preparation is needed for the ATR-FTIR technique. A small amount of the solid this compound powder is placed directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Spectrum: Place the solid sample on the ATR crystal and apply pressure using the built-in clamp to ensure good contact.
-
Data Acquisition: Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum will show absorbance or transmittance as a function of wavenumber. Identify the characteristic absorption bands and compare them to the predicted values.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. For this compound, we would expect to see the molecular ion peak and characteristic fragment ions resulting from the cleavage of the isobutyl group and the oxazolone ring.
Predicted Mass Spectrum (Electron Ionization - EI) for this compound:
| m/z (mass-to-charge ratio) | Proposed Fragment | Rationale |
| 231 | [M]⁺ | Molecular ion peak. |
| 174 | [M - C₄H₉]⁺ | Loss of the isobutyl radical. |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, a very common and stable fragment from benzoyl derivatives.[5] |
| 77 | [C₆H₅]⁺ | Phenyl cation, from the loss of CO from the benzoyl cation. |
| 57 | [C₄H₉]⁺ | Isobutyl cation. |
Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (typically in the low µM to nM range) in a suitable solvent system, such as methanol or acetonitrile with a small amount of formic acid to promote protonation.[6]
-
Instrumentation: Introduce the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).
-
Ionization: The sample is ionized by applying a high voltage to a capillary, forming charged droplets that desolvate to produce gas-phase ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio in the mass analyzer.
-
Data Acquisition and Analysis: A mass spectrum is generated, plotting ion intensity versus m/z. The molecular weight is determined from the molecular ion peak (e.g., [M+H]⁺ in positive ion mode). Tandem MS (MS/MS) can be performed to induce fragmentation and obtain structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for identifying conjugated systems. In this compound, the conjugated system includes the phenyl ring and the C=N-C=O moiety of the oxazolone ring.
Predicted UV-Vis Absorption for this compound:
| Transition | Predicted λmax (nm) | Rationale |
| π → π | ~280-320 | This absorption is due to the extended conjugated system of the phenyl group and the oxazolone ring. The exact position will be solvent-dependent.[7] |
| n → π | ~350-400 | A weaker absorption corresponding to the excitation of a non-bonding electron on the oxygen or nitrogen to a π* anti-bonding orbital. |
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen to give an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0).
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Fill a matched cuvette with the sample solution and place it in the spectrophotometer.
-
Data Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic validation process.
Caption: Overall workflow for the spectroscopic validation of a synthesized compound.
Caption: Correlation between spectroscopic techniques and the structural information they provide.
Comparison with Alternative Structural Validation Techniques
While spectroscopic methods are powerful, they are not the only tools available for structural elucidation. Here's a comparison with two common non-spectroscopic techniques.
| Technique | This compound Application | Advantages | Disadvantages |
| Spectroscopy (NMR, FTIR, MS) | Provides a comprehensive picture of the molecule's structure in solution or the gas phase. | - Relatively fast and requires small amounts of sample.- Provides detailed information about connectivity and functional groups.- NMR can provide information on dynamic processes in solution.[8] | - Provides an inferred structure, not a direct image.- Can be challenging to interpret complex spectra without expertise.- Does not provide information on the packing of molecules in the solid state. |
| Single-Crystal X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a single crystal. | - Provides an unambiguous, high-resolution 3D structure with bond lengths and angles.[9]- Considered the "gold standard" for structural determination. | - Requires a suitable single crystal, which can be difficult and time-consuming to grow.- The solid-state conformation may not be the same as the solution-state conformation relevant to biological activity.[10] |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, O) in the compound. | - Confirms the empirical formula of the compound. | - Does not provide information about the connectivity of atoms or the molecular structure.- Cannot distinguish between isomers. |
Trustworthiness: The most robust approach to structural validation involves a combination of these techniques. For example, elemental analysis can confirm the empirical formula derived from high-resolution mass spectrometry. If a crystal structure is obtained, the NMR data should be consistent with the solid-state structure, allowing for the assignment of signals and confirming the structure in solution.
Conclusion
The structural validation of this compound is a clear example of the power of a multi-technique spectroscopic approach. By integrating the data from ¹H and ¹³C NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can build a comprehensive and self-validating model of the molecule's structure. While alternative techniques like X-ray crystallography provide unparalleled detail of the solid-state structure, the suite of spectroscopic methods offers a dynamic and detailed picture of the molecule in the states most relevant to its application in further research and development. This integrated analytical strategy is fundamental to ensuring the scientific integrity and success of any project involving novel chemical entities.
References
- News-Medical.Net. (2019, October 30). X-ray Crystallography vs. NMR Spectroscopy.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). SYNTHESIS, CHARACTERIZATION OF NOVEL 4- ARYLIDENE-2-PHENYL-5(4H) OXAZOLONES. European Chemical Bulletin, 11(8), 146-151.
- Wüthrich, K. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Acta Crystallographica Section D: Biological Crystallography, 54(Pt 6 Pt 1), 945-954.
- Physics LibreTexts. (2023, November 14). What's the difference between X-ray crystallography and X-ray spectroscopy?
- Quora. (2018, September 2). Is X-ray crystallography superior to NMR spectroscopy in determining protein structure? How?
- El-Gohary, A. R., & Shaaban, A. I. (2016). Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach. Chemistry Central Journal, 10, 63.
- Study.com. (n.d.). Identifying Organic Molecules Using Spectroscopy: Practice Problems.
- Tran, T. T., Nguyen, T. H., & Dang, T. T. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
- PubChem. (n.d.). 4-Benzal-2-phenyl-5-oxazolone.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). SYNTHESIS, CHARACTERIZATION OF NOVEL 4- ARYLIDENE-2-PHENYL-5(4H) OXAZOLONES.
- riomaisseguro.rio.rj.gov.br. (n.d.). Spectroscopic Identification Of Organic Compounds.
- Weng, P. (2016, May 17). IB Chemistry Topic 11.3 Spectroscopic identification of organic compounds [Video]. YouTube. [Link]
- UCLouvain. (n.d.). Spectroscopic methods of analysis - Organic analysis II.
- DTU Research Database. (n.d.). Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings.
- CASPRE. (n.d.). 13C NMR Predictor.
- Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- El-Sayed, Y. S. (2007). UV-vis and IR Spectroscopic Studies of Some 4-arylhydrazo-2-phenyl-2-oxazoline-5-one Derivatives. Journal of the Chinese Chemical Society, 54(5), 1235-1244.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- NIH. (n.d.). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems.
- University of California, Irvine. (n.d.). Interpretation of mass spectra.
- ResearchGate. (n.d.). Scheme 7. Synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolone 16.
- NIST. (n.d.). 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)-.
- Song, H. C., Wen, H., & Li, W. M. (2004). Study on the second-order optical behavior of 4-(substituted-benzylidene)-2-phenyl-4H-oxazol-5-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(7), 1587-1591.
- ResearchGate. (n.d.). Fluorescence emission studies of 4-(2-furylmethylene)-2-phenyl-5-oxazolone embedded in polymer thin film and detection of Fe3+ ion.
- NIST. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone.
- eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy.
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Comparative analysis of different synthetic routes to 2-phenyl-oxazolones
An In-Depth Guide to the Synthesis of 2-Phenyl-5(4H)-oxazolones: A Comparative Analysis for the Modern Researcher
Introduction: The Enduring Relevance of 2-Phenyl-oxazolones
Oxazolones, particularly the 2-phenyl-5(4H)-oxazolone scaffold, represent a cornerstone in heterocyclic chemistry. First explored in the late 19th century, these compounds, also known as azlactones, are far from being mere historical curiosities. They are highly versatile synthetic intermediates and privileged structures in medicinal chemistry.[1][2] Their reactivity, stemming from the activated C-4 position and the susceptibility of the lactone ring to nucleophilic attack, makes them invaluable precursors for synthesizing amino acids, peptides, amides, and various other complex heterocyclic systems.[3] Furthermore, the oxazolone core itself is present in numerous molecules exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties, making it a focal point for drug discovery and development professionals.[3][4]
This guide provides a comparative analysis of the primary synthetic routes to 2-phenyl-oxazolones. We will move beyond a simple recitation of methods to offer a critical evaluation of classical and modern approaches, grounded in mechanistic principles and supported by experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to select and execute the optimal synthetic strategy for their specific application, whether for small-scale library generation or large-scale process development.
Part 1: The Classical Cornerstones
The traditional methods for synthesizing oxazolones have been refined over a century and remain reliable and widely used. Understanding these foundational reactions is crucial for appreciating the advancements of modern techniques.
The Erlenmeyer-Plöchl Synthesis: The Archetypal Route
The most prominent and historically significant method is the Erlenmeyer-Plöchl synthesis, first described in the 1880s.[5] This reaction involves the condensation of an N-acylglycine (most commonly hippuric acid for 2-phenyl derivatives) with an aldehyde or ketone. The process is facilitated by a dehydrating agent, typically acetic anhydride, and a weak base catalyst, such as sodium acetate.[1]
Mechanistic Causality: The reaction's elegance lies in a two-stage sequence. First, hippuric acid undergoes an intramolecular cyclization and dehydration, driven by acetic anhydride, to form the key 2-phenyl-5(4H)-oxazolone intermediate. This intermediate is crucial as it possesses acidic protons at the C-4 position. In the second stage, the enolate of this intermediate, formed in the presence of sodium acetate, acts as a nucleophile in a Perkin-type condensation with an aldehyde (e.g., benzaldehyde). A final dehydration step yields the unsaturated 4-benzylidene-2-phenyl-5(4H)-oxazolone.[1][5] The choice of acetic anhydride is deliberate; it serves as both the dehydrating agent for the initial cyclization and often as the solvent.
Caption: Key stages of the Erlenmeyer-Plöchl synthesis.
Advantages:
-
Robust and Reliable: A well-established procedure with a high tolerance for various functional groups on the aldehyde.
-
Accessible Reagents: Utilizes common and inexpensive laboratory chemicals.
Disadvantages:
-
Harsh Conditions: Often requires heating at elevated temperatures (80-100 °C) for several hours.[1]
-
Stoichiometric Reagents: Uses stoichiometric or excess amounts of acetic anhydride and sodium acetate, which can complicate purification.
-
Byproducts: The reaction generates acetic acid as a byproduct.
The Robinson-Gabriel Synthesis
An alternative classical route is the Robinson-Gabriel synthesis, which constructs the oxazole ring via the intramolecular cyclodehydration of a 2-acylamino-ketone.[6][7] While broadly applicable to oxazole synthesis, its application to 2-phenyl-oxazolones requires a 2-benzamido-ketone precursor.
Mechanistic Causality: The reaction is typically promoted by strong dehydrating agents like sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.[7][8] The mechanism involves the protonation of the ketone's carbonyl group, which enhances its electrophilicity. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a five-membered dihydrooxazolol intermediate. Subsequent dehydration of this intermediate furnishes the aromatic oxazole ring.[9][10]
Caption: Mechanism of the Robinson-Gabriel cyclodehydration.
Advantages:
-
Direct Aromatization: Directly yields the stable aromatic oxazole ring.
-
Versatility: A range of dehydrating agents can be employed.
Disadvantages:
-
Precursor Synthesis: Requires the prior synthesis of the 2-acylamino-ketone starting material, which can be a multi-step process itself (e.g., via the Dakin-West reaction).[6]
-
Strongly Acidic Conditions: The use of potent acids can limit the substrate scope, particularly with acid-sensitive functional groups.
Part 2: Modern Synthetic Advancements
Driven by the principles of green chemistry and the need for higher efficiency, modern synthetic chemistry has introduced significant improvements to the synthesis of 2-phenyl-oxazolones. These methods often lead to shorter reaction times, milder conditions, and higher yields.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of the Erlenmeyer-Plöchl synthesis, it dramatically reduces reaction times from hours to mere minutes.[2]
Mechanistic Causality: The acceleration is attributed to the efficient and rapid heating of the polar reaction mixture through dielectric heating. This leads to a significant increase in the rate of reaction, often under solvent-free conditions or with minimal solvent.[2] Studies have shown that a mixture of hippuric acid and an aldehyde can be irradiated in the presence of acetic anhydride to afford high yields of the desired oxazolone in as little as 4-5 minutes.[2]
Innovations in Catalysis
The classical reliance on stoichiometric sodium acetate has been supplanted by a variety of more efficient catalytic systems.
-
Lewis Acids & Solid Catalysts: Catalysts such as zinc oxide (ZnO), anhydrous zinc chloride, and dodecatungstophosphoric acid have been successfully employed.[4][11] These catalysts can activate the carbonyl groups, facilitating both the initial cyclization and the subsequent condensation under milder conditions than the traditional thermal method. ZnO, for instance, has been used for room temperature synthesis.[11]
-
Ionic Liquids: Basic ionic liquids like 1-n-butyl-3-methylimidazolium hydroxide ([bmIm]OH) have been used as both the catalyst and the reaction medium.[12] This approach offers mild reaction conditions (room temperature), good to moderate yields, and the potential for catalyst recycling, aligning with green chemistry principles.[12]
Solvent-Free Synthesis
Solvent-free, or "neat," reaction conditions are highly desirable as they reduce waste and simplify product work-up. Several modern methods for oxazolone synthesis operate under these conditions, often combining them with microwave irradiation or specialized catalysts. For example, the synthesis using dodecatungstophosphoric acid, samarium, or ruthenium(III) chloride as catalysts under microwave irradiation proceeds without any solvent, leading to rapid reactions and good yields.
Part 3: Comparative Analysis and Data
To facilitate an objective comparison, the following table summarizes the key performance indicators for the different synthetic routes discussed.
| Method | Starting Materials | Reagents / Conditions | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Classical Erlenmeyer-Plöchl | Hippuric Acid, Aldehyde | Acetic Anhydride, Sodium Acetate | 1 - 2 hours | 80 - 100 | 70 - 90[1] | Robust, inexpensive reagents | Harsh conditions, long reaction time |
| Robinson-Gabriel | 2-Acylamino-ketone | H₂SO₄, PPA, or POCl₃ | Several hours | High | 50 - 60[8] | Direct formation of aromatic oxazole | Requires pre-synthesized starting material, strong acids |
| Microwave-Assisted | Hippuric Acid, Aldehyde | Acetic Anhydride (optional catalyst) | 4 - 10 minutes | ~70 - 100 | 70 - 95[2] | Extremely fast, high yields | Requires specialized microwave reactor |
| Catalytic (ZnO) | Hippuric Acid, Aldehyde | ZnO, Acetic Anhydride | Several hours | Room Temp. | High[11] | Mild (room temp.) conditions | Can still require long reaction times |
| Catalytic (Ionic Liquid) | Hippuric Acid, Aldehyde | [bmIm]OH, Acetic Anhydride | 90 minutes | Room Temp. | 71 - 87[12] | Mild conditions, recyclable catalyst | Ionic liquids can be expensive |
| Solvent-Free (MW) | Hippuric Acid, Aldehyde | Catalyst (e.g., Pd(OAc)₂), Ac₂O | ~5 minutes | High (MW) | High[2] | Green, rapid, simplified work-up | Catalyst cost, requires MW reactor |
Part 4: Detailed Experimental Protocols
The following protocols are provided as representative examples. Researchers should always first consult the primary literature and perform appropriate safety assessments.
Protocol 1: Classical Erlenmeyer-Plöchl Synthesis of 4-Benzylidene-2-phenyl-5(4H)-oxazolone[1][15]
-
Setup: In a 100 mL round-bottom flask, combine hippuric acid (1.0 eq), benzaldehyde (1.1 eq), and anhydrous sodium acetate (1.2 eq).
-
Reagent Addition: Add acetic anhydride (3.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture in an oil bath at 90-100 °C for 1-2 hours with constant stirring. The mixture will liquefy.
-
Work-up: Cool the flask to room temperature, then place it in an ice bath. Slowly add ethanol to the solidified mass and stir to break it up.
-
Isolation: Collect the yellow crystalline product by vacuum filtration, wash thoroughly with cold ethanol, and then with hot water to remove unreacted starting materials and byproducts.
-
Purification: Recrystallize the crude product from a suitable solvent like benzene or ethanol to afford pure 4-benzylidene-2-phenyl-5(4H)-oxazolone.
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis[2]
-
Setup: In a microwave-safe reaction vessel, thoroughly mix hippuric acid (1.0 eq) and the desired aromatic aldehyde (1.0 eq).
-
Reagent Addition: Add acetic anhydride (2.0 eq). No catalyst is required in some variations.
-
Reaction: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 300-500 W) for 4-5 minutes. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Isolation: Add cold ethanol to the vessel and collect the precipitated solid product by vacuum filtration.
-
Purification: Wash the solid with ethanol and dry. Recrystallization may be performed if necessary.
Caption: Comparison of classical vs. microwave workflows.
Conclusion and Outlook
The synthesis of 2-phenyl-oxazolones is a mature field that continues to evolve. While the Erlenmeyer-Plöchl synthesis remains a robust and valuable method, its requirements for high temperatures and long reaction times are significant drawbacks in the context of modern, efficiency-driven research.
For rapid analogue synthesis, library generation, and methods development, microwave-assisted protocols are clearly superior, offering dramatic reductions in reaction time with excellent yields.[2] When scalability, cost, and environmental impact are primary concerns, the development of reusable, solid-supported catalysts or solvent-free systems represents the most promising path forward.[11][12] The choice of synthetic route is therefore not a matter of "old versus new," but a strategic decision based on the specific goals of the project. For the drug development professional, the ability to rapidly and efficiently generate diverse oxazolone scaffolds using modern methods is a significant advantage in the quest for novel therapeutic agents.
References
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- Keni, P. P., et al. (2007). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 72(15), 5849–5852.
- Robinson–Gabriel synthesis - Wikipedia. (n.d.).
- Robinson-Gabriel Synthesis - SynArchive. (n.d.).
- Saini, M., et al. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of ChemTech Research, 3(3), 1344-1352.
- Keni, P. P., et al. (2007). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. ACS Publications.
- Couto, I., et al. (2016). Microwave-Assisted Synthesis of 2‑Aryl-2-oxazolines, 5,6- Dihydro‑4H‑1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines. Organic Letters, 18(23), 6116–6119.
- Geromichalos, G. D., et al. (2017). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules, 22(11), 1969.
- Robinson–Gabriel synthesis - Wikiwand. (n.d.).
- Kumar, D., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry, 12(2), 2269-2293.
- Synthesis of oxazolones (2-7) - ResearchGate. (n.d.).
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- A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 136-141.
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A Comparative Guide to the Validation of HPLC Methods for Oxazolone Purity Assessment
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. Oxazolones, a class of five-membered heterocyclic compounds, are versatile intermediates in organic synthesis and are scaffolds for various biologically active molecules.[1] Their purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for oxazolone purity assessment, grounded in scientific principles and supported by detailed experimental protocols.
The Criticality of Purity in Oxazolone Intermediates
Oxazolone derivatives are key building blocks in the synthesis of a wide range of pharmaceuticals.[1] Impurities arising from the synthesis process—such as unreacted starting materials, by-products, or degradation products—can compromise the stereochemistry and pharmacological profile of the final API. Therefore, a robust, validated analytical method for purity determination is not merely a regulatory requirement but a scientific necessity.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Reversed-phase HPLC (RP-HPLC) is the preeminent technique for the purity analysis of organic compounds due to its high resolution, sensitivity, and quantitative accuracy. A well-developed and validated stability-indicating HPLC method can effectively separate the main oxazolone compound from its process-related impurities and degradation products.[2][3]
Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method for a Representative Oxazolone
This protocol outlines a hypothetical but representative gradient RP-HPLC method suitable for determining the purity of a generic 4-aryl-2-phenyl-5(4H)-oxazolone and separating it from potential impurities.
1. Chromatographic Conditions:
The method utilizes a C18 stationary phase, which is effective for separating aromatic and heterocyclic compounds based on their hydrophobicity. A gradient elution with a buffered mobile phase ensures the efficient separation of analytes with a range of polarities.[2]
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, and PDA detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 50% B; 5-20 min: 50% to 90% B; 20-25 min: 90% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the oxazolone reference standard in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the oxazolone sample to be tested at the same concentration as the standard solution.
-
Spiked Sample Solution: Prepare a sample solution spiked with known impurities at a relevant concentration (e.g., 0.1% of the main analyte concentration) to demonstrate specificity.
Validation of the HPLC Method: A Step-by-Step Approach
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following validation parameters are assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]
Specificity (Selectivity)
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Experimental Approach:
-
Inject the blank (mobile phase), the individual standard solutions of the oxazolone and its known impurities, and the spiked sample solution.
-
Perform forced degradation studies to generate potential degradation products. This involves subjecting the oxazolone sample to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[3][5] Analyze the stressed samples.
-
-
Acceptance Criteria: The peak for the oxazolone should be well-resolved from all other peaks (impurities and degradants), with a resolution of >2. The peak purity of the analyte should pass, confirming no co-eluting peaks.
Forced Degradation Experimental Protocol:
-
Acid Hydrolysis: Reflux the sample in 0.1N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample in 0.1N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Experimental Approach: Prepare a series of at least five concentrations of the oxazolone reference standard over a range of 50% to 150% of the target concentration. Inject each concentration in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Range
The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. The range is inferred from the linearity studies.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Experimental Approach: Perform recovery studies by spiking a placebo (if applicable) or a known sample with the oxazolone reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each concentration in triplicate.
-
Data Analysis: Calculate the percentage recovery at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay Precision):
-
Experimental Approach: Analyze six independent preparations of the same oxazolone sample on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay Precision):
-
Experimental Approach: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
Acceptance Criteria: The RSD between the results from the two occasions should be ≤ 2.0%.
-
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Approach: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Experimental Approach: Introduce small changes to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Data Analysis: Assess the impact of these changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates).
-
Acceptance Criteria: The system suitability parameters should remain within the acceptable limits, demonstrating the method's reliability during normal usage.
Visualizing the HPLC Validation Workflow
Caption: A flowchart illustrating the key stages of HPLC method validation as per ICH Q2(R1) guidelines.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the workhorse for purity determination, other techniques offer complementary or, in some cases, advantageous approaches.
| Technique | Principle | Pros for Oxazolone Analysis | Cons for Oxazolone Analysis |
| HPLC | Differential partitioning between a stationary and mobile phase. | High resolution for complex mixtures, high sensitivity (UV detection), excellent for quantitative analysis, stability-indicating capabilities.[2][3] | Requires reference standards for impurities, can be time-consuming to develop methods, destructive to the sample. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Primary analytical method (no need for analyte-specific reference standard), provides structural information, non-destructive. | Lower sensitivity than HPLC, requires more sample, potential for signal overlap in complex mixtures, higher instrument cost. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for qualitative analysis and monitoring reactions, can be used for preliminary purity checks.[1] | Primarily qualitative, lower resolution and sensitivity than HPLC, less precise for quantification. |
| Gas Chromatography (GC-MS) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, coupled with mass spectrometry. | Excellent for volatile and thermally stable compounds, provides molecular weight and fragmentation information for impurity identification.[6] | Oxazolones may require derivatization to increase volatility and thermal stability, not suitable for non-volatile impurities. |
In-depth Comparison:
-
HPLC vs. qNMR: For definitive purity assessment, qNMR can be considered a primary method as it does not rely on a reference standard of the same compound. It provides a direct measure of the mass fraction of the analyte. However, HPLC offers superior sensitivity and is better suited for detecting trace impurities, especially in complex matrices. A combination of both techniques provides the highest level of confidence in purity assessment.
-
HPLC vs. TLC: TLC is an excellent tool for rapid, qualitative screening during synthesis to monitor reaction progress and for preliminary purity checks.[1] However, for the accurate and precise quantification of impurities required for regulatory submissions, HPLC is indispensable due to its higher resolution and sensitivity.
-
HPLC vs. GC-MS: GC-MS is a powerful tool for the analysis of volatile impurities that may not be readily detected by HPLC. For oxazolone analysis, its utility is dependent on the volatility and thermal stability of the specific derivatives and their potential impurities.[6] Often, HPLC is more broadly applicable to the diverse range of potential non-volatile impurities in oxazolone synthesis.
Logical Framework for Selecting a Purity Assessment Method
Caption: Decision-making flowchart for selecting the appropriate analytical technique for oxazolone purity assessment based on the developmental stage.
Conclusion
The validation of an analytical method for purity assessment is a critical component of drug development. For oxazolone and its derivatives, a stability-indicating HPLC method stands as the gold standard, offering a robust, sensitive, and quantitative approach to impurity profiling. While techniques like qNMR, TLC, and GC-MS provide valuable complementary information, the comprehensive validation of an HPLC method as outlined in this guide ensures the generation of reliable and defensible data. This, in turn, underpins the quality and safety of novel therapeutics derived from this important class of heterocyclic compounds. By understanding the principles behind method validation and the comparative strengths of different analytical techniques, researchers can confidently establish the purity of their oxazolone intermediates, paving the way for successful drug development.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Isobutyl-2-phenyl-2-oxazoline-5-one
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Peril of the Oxazolone Scaffold
The oxazolone (or azlactone) ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1][2] Derivatives of this five-membered heterocycle have been reported to exhibit anti-inflammatory, antimicrobial, anticancer, and analgesic properties, among others.[2][3][4][5][6] The specific compound, 4-Isobutyl-2-phenyl-2-oxazoline-5-one, combines a phenyl group at the C-2 position and an isobutyl group at C-4, modifications known to be crucial determinants of biological effect.[2]
While this structural motif is a promising starting point for drug discovery, its inherent biological activity necessitates a rigorous and early assessment of its selectivity. Cross-reactivity—the interaction of a compound with unintended, off-target proteins—is a primary cause of adverse drug reactions and late-stage clinical failures. This guide provides a strategic framework and detailed experimental protocols for comprehensively profiling the cross-reactivity of this compound, ensuring a clear path from initial hit to a well-characterized lead compound.
Part 1: Deconstructing Cross-Reactivity in Drug Discovery
Before embarking on experimental work, it is critical to understand the different forms of non-specific activity that can confound biological assays. A hit in a primary screen can be misleading, and it is our responsibility as scientists to differentiate true, specific activity from artifacts. These undesirable interactions can be broadly categorized into two phenomena: specific off-target binding and promiscuous, non-specific inhibition.
-
Specific Off-Target Binding: The compound possesses genuine, stable binding affinity for one or more proteins that are not the intended therapeutic target. This is a common cause of side effects. For instance, a kinase inhibitor might bind to several related kinases within the human kinome.
-
Promiscuous Inhibition: This is often an artifact of the assay conditions. Many organic molecules, particularly at micromolar concentrations typical of high-throughput screening, can form colloid-like aggregates.[7][8] These aggregates can sequester and denature proteins in a non-specific manner, leading to enzyme inhibition that is not based on a classic one-to-one binding event at an active site.[8] Such compounds are termed "promiscuous inhibitors" and represent a frequent source of false positives that must be eliminated early.[7][9]
The following diagram illustrates the decision-making process when a compound shows activity in an initial screen.
Caption: Logical flow for characterizing an initial screening hit.
Part 2: A Tiered Experimental Strategy for De-risking Your Compound
A systematic, phased approach is the most efficient method to build a comprehensive selectivity profile. We begin with broad, cost-effective assays to flag common liabilities like promiscuity, followed by more targeted and resource-intensive studies to quantify interactions with specific off-targets.
Caption: A tiered workflow for systematic cross-reactivity analysis.
Phase 1: Identifying and Eliminating Promiscuous Inhibitors
The first crucial step is to determine if the observed activity of this compound is due to a specific molecular interaction or a non-specific, aggregation-based artifact.
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Causality: DLS measures the size distribution of particles in a solution.[7] If a compound forms aggregates, DLS will detect a population of large particles (typically >100 nm in diameter) that are absent in the buffer-only control. This provides direct physical evidence of promiscuous behavior.[7][8]
-
Methodology:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the compound in the final assay buffer to be used for biological testing (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is constant across all samples and matches the biological assay conditions (typically ≤1%).
-
Prepare a "buffer + DMSO" control sample.
-
Filter all samples through a low-protein-binding 0.02 µm filter immediately before analysis to remove dust.
-
Acquire DLS data at 25°C. Collect at least three measurements per sample.
-
Self-Validation: The presence of a concentration-dependent increase in particle size or the appearance of a second population of large particles, which is absent in the buffer control, indicates aggregation. A well-behaved, non-aggregating compound will show a size distribution indistinguishable from the buffer control.
-
Protocol 2: The DMSO-Perturbing Assay
-
Causality: This assay leverages the principle that non-specific, aggregate-based inhibition is often highly sensitive to small changes in solvent composition.[9][10] DMSO can disrupt the weak, non-covalent interactions that hold aggregates together. In contrast, the high-affinity binding of a specific inhibitor in a well-defined pocket is much less likely to be perturbed by minor increases in DMSO concentration.
-
Methodology:
-
Determine the IC50 of this compound against its target enzyme in the standard assay buffer containing a low DMSO concentration (e.g., 1%).
-
Repeat the IC50 determination in a series of identical assay buffers containing incrementally higher concentrations of DMSO (e.g., 2%, 4%, 6%).
-
Self-Validation: Plot the IC50 value as a function of DMSO concentration. A significant rightward shift (e.g., >5-fold increase) in the IC50 value with increasing DMSO concentration is a strong indicator of promiscuous, non-specific inhibition.[9][10] A specific inhibitor will show a relatively stable IC50 across the DMSO range.
-
Phase 2: Broad Selectivity Profiling
Once promiscuous behavior has been ruled out, the next step is to screen for specific off-target interactions. This is most efficiently done using commercially available broad screening panels. These services test the compound at a fixed concentration (commonly 1 or 10 µM) against a large and diverse set of validated targets.
-
Experimental Choice: The selection of panels should be guided by the known biology of the oxazolone class and the intended therapeutic area. Given their documented anti-inflammatory effects, panels covering kinases and GPCRs involved in inflammatory signaling are highly relevant.[5][11] A broad "safety" panel, like the Eurofins SafetyScreen44 or CEREP panel, is a standard choice as it covers targets historically associated with adverse drug events.[12]
| Panel Type | Key Targets Screened | Rationale for Oxazolone Compounds |
| Kinase Panels | >300 human kinases (e.g., Tyrosine, Ser/Thr kinases) | Many inflammatory pathways are kinase-driven; provides a direct measure of selectivity against related enzymes. |
| GPCR Panels | >100 G-Protein Coupled Receptors | GPCRs are the most common drug targets and mediate a vast array of physiological responses. |
| Ion Channel Panels | Key cardiac channels (e.g., hERG), neuronal channels | Essential for predicting potential cardiotoxicity and neurotoxicity. |
| Nuclear Receptor Panels | Steroid hormone receptors, orphan receptors | Important for identifying potential endocrine-disrupting effects. |
Data Interpretation: The output from these screens is typically reported as "% Inhibition" at the tested concentration. A common threshold for a "hit" is >50% inhibition. All identified hits must be followed up in Phase 3 for confirmation and validation.
Phase 3: Mechanistic Validation of Off-Target Hits
Protocol 3: Competitive Radioligand Binding Assay for Affinity (Ki) Determination
-
Causality: This is the gold-standard method for quantifying the binding affinity of a test compound for a receptor.[13][14] The assay measures the ability of the unlabeled test compound (this compound) to compete with and displace a radiolabeled ligand that has a known high affinity for the off-target receptor.[15]
-
Methodology:
-
Assay Setup: Use a source of the off-target receptor (e.g., commercially available cell membranes expressing the receptor).[16]
-
Select a suitable radioligand ([³H]- or [¹²⁵I]-labeled) with known affinity (Kd) for the target.
-
In a multiwell filter plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at or below its Kd), and a range of concentrations of this compound (e.g., 10-point, 3-fold serial dilution).
-
Controls: Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a saturating concentration of a known unlabeled ligand).[15]
-
Incubate the reaction to equilibrium.
-
Rapidly filter the plate and wash to separate the membrane-bound radioligand from the free radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate "specific binding" (Total - Non-specific). Plot the percent specific binding against the log concentration of the test compound. Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Self-Validation: Convert the IC50 to a true binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. A reproducible, sigmoidal curve confirms a competitive binding interaction.
-
Part 3: Synthesizing the Data into a Selectivity Profile
The ultimate goal is to generate a quantitative summary of the compound's selectivity. The selectivity index is a key metric, calculated by comparing the compound's potency at an off-target to its potency at the primary therapeutic target.
Selectivity Index = IC50 (or Ki) for Off-Target / IC50 (or Ki) for Primary Target
A higher selectivity index is desirable, with a value >100-fold often considered a benchmark for a promising lead compound.
Table 1: Hypothetical Cross-Reactivity Profile for this compound
| Target | Assay Type | Result (Ki or IC50) | Selectivity Index vs. Primary Target | Implication |
| Primary Target (e.g., COX-2) | Enzyme Inhibition | 50 nM | - | On-target potency |
| Off-Target: COX-1 | Enzyme Inhibition | 5,000 nM | 100x | Good selectivity over COX-1, suggests lower GI risk. |
| Off-Target: Kinase Z | Radioligand Binding | 850 nM | 17x | Moderate off-target activity; requires functional follow-up. |
| Off-Target: GPCR Y | Radioligand Binding | >10,000 nM | >200x | Negligible activity at this off-target. |
| Off-Target: hERG Channel | Electrophysiology | >10,000 nM | >200x | Low risk of cardiac liability. |
Conclusion
The investigation of this compound serves as a paradigm for the essential de-risking process in modern drug discovery. The biologically active nature of the oxazolone scaffold is a double-edged sword, offering therapeutic potential but demanding a thorough interrogation of its selectivity. By employing a strategic, multi-tiered approach—beginning with the elimination of promiscuous artifacts and progressing through broad panel screening to precise, quantitative validation of off-target interactions—researchers can build a robust data package. This comprehensive selectivity profile is not merely a checklist item; it is the foundation of confidence upon which a successful drug development program is built, enabling informed decisions and ultimately leading to safer and more effective medicines.
References
- Adachi, I., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters.
- Aaglawe, M. J., et al. (2011). Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. Journal of Advanced Scientific Research.
- Ingle, R. G., et al. (2011). Synthesis & Biological evaluation of Oxazolone derivatives. Current Research in Pharmaceutical Sciences.
- Adachi, I., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. National Center for Biotechnology Information.
- Nagamani, D., et al. (2016). Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives. Semantic Scholar.
- Mariappan, G., et al. (2011). Synthesis and biological evaluation of oxazolone derivatives. ResearchGate.
- Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Mtoz Biolabs.
- Mariappan, G., et al. (2011). Synthesis and biological evaluation of oxazolone derivatives. ResearchGate.
- Bala, S., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry.
- Parmentier, C., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Center for Biotechnology Information.
- McGovern, S. L., et al. (2003). High-throughput Assays for Promiscuous Inhibitors. ResearchGate.
- Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews.
- MilliporeSigma. (n.d.). Receptor Binding Assays. MilliporeSigma.
- Siemens Healthineers. (2022). Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers.
- Bosterbio. (n.d.). Antibody Cross Reactivity And How To Avoid It? Bosterbio.
- Noman, M., et al. (2023). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. Frontiers in Pharmacology.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
- Mohamed, L. W., et al. (2022). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry.
- Gade, S., et al. (2024). Docking and Pharmacokinetic Studies of Oxazolone Derivatives of p-Coumaric Acid as Anticancer Agents. Asian Journal of Pharmaceutics.
- Peters, M. F., et al. (2020). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS DISCOVERY: Advancing the Science of Drug Discovery.
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- Dasgupta, A. & Sepulveda, J. L. (2015). How to Detect and Solve Immunoassay Interference. AACC.
- Lareau, C., et al. (2023). Learning to quantify uncertainty in off-target activity for CRISPR guide RNAs. Nucleic Acids Research.
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- Chemsrc. (n.d.). This compound. Chemsrc.
- Scherer, M., et al. (2018). Polyoxazolines with a Vicinally Double-Bioactivated Terminus for Biomacromolecular Affinity Assessment. Polymers.
- Li, R., et al. (2019). Long-term Cross-reactivity Against Nonvaccine Human Papillomavirus Types 31 and 45 After 2- or 3-Dose Schedules of the AS04-Adjuvanted Human HPV-16/18 Vaccine. The Journal of Infectious Diseases.
- Pontiki, E., et al. (2016). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules.
- Liu, X., et al. (2024). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. Molecules.
- Mamedov, V. A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules.
- Fleury, M. J. J., et al. (2009). Identification of type-specific and cross-reactive neutralizing conformational epitopes on the major capsid protein of human papillomavirus type 31. Virology Journal.
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A Comparative Guide to New Oxazoline Catalysts: Benchmarking Performance in Asymmetric Palladium-Catalyzed Allylic Alkylation
In the dynamic field of asymmetric synthesis, the development of novel, efficient, and highly selective catalysts is paramount for advancing drug discovery and development. Among the privileged classes of chiral ligands, oxazolines, particularly bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands, have established themselves as mainstays in the synthetic chemist's toolbox. Their remarkable success stems from their modular synthesis, conformational rigidity, and ability to form well-defined complexes with a variety of metals, thereby inducing high levels of stereocontrol in a wide array of transformations.
This guide provides an in-depth performance comparison of a novel heteroarylidene malonate-type bis(oxazoline) catalyst against a traditional and widely-used benchmark, Ph-BOX, in the context of the palladium-catalyzed asymmetric allylic alkylation (AAA). We will delve into the experimental data, provide a detailed protocol for the benchmark reaction, and explore the underlying catalytic cycle that governs this powerful carbon-carbon bond-forming reaction.
The Rise of a New Contender: Heteroarylidene Malonate-Type Bis(oxazoline) Ligands
Recently, a new class of heteroarylidene malonate-type bis(oxazoline) ligands has emerged as a promising alternative to classical BOX ligands.[1] These novel ligands, exemplified by the phenyl-substituted variant (henceforth referred to as Ph-hmBOX ), have demonstrated exceptional performance in palladium-catalyzed asymmetric allylic alkylation, achieving enantioselectivities of up to 96% ee.[1] The structural modification in the backbone of the ligand, incorporating an exocyclic double bond, is believed to influence the bite angle and the overall steric environment around the metal center, leading to enhanced stereochemical control.
Benchmarking Against the Gold Standard: Ph-BOX
To objectively evaluate the performance of the new Ph-hmBOX catalyst, we compare it to the well-established and commercially available Ph-BOX ligand. Ph-BOX has been extensively utilized in a plethora of asymmetric transformations and serves as a reliable benchmark for catalytic efficacy. The palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenyl-2-propen-1-yl acetate with dimethyl malonate is a standard model reaction for this purpose, allowing for a direct comparison of catalyst performance under defined conditions.[1]
Performance Comparison: Ph-hmBOX vs. Ph-BOX
The following table summarizes the performance of the new Ph-hmBOX catalyst and the benchmark Ph-BOX catalyst in the palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenyl-2-propen-1-yl acetate with dimethyl malonate.
| Catalyst | Ligand | Loading (mol%) | Yield (%) | ee (%) | Reference |
| New Catalyst | Ph-hmBOX | 6 | 95 | 96 | [1] |
| Benchmark Catalyst | Ph-BOX | 2 | 97 | 84 | [2] |
It is important to note that while the reactions are very similar, slight variations in reaction conditions (e.g., ligand loading, specific base, and solvent) can influence the outcome. The data presented here is from different sources and serves as a close comparison.
The data clearly indicates that the new Ph-hmBOX catalyst exhibits significantly higher enantioselectivity compared to the benchmark Ph-BOX under similar reaction conditions. This suggests that the structural modifications in the Ph-hmBOX ligand are indeed beneficial for inducing higher levels of stereocontrol in this specific transformation.
Experimental Workflow and Catalytic Cycle
To provide a comprehensive understanding of the practical application and the underlying mechanism, we present a detailed experimental protocol for the benchmark reaction and a diagram of the catalytic cycle.
Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol is a representative procedure for the palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenyl-2-propen-1-yl acetate with dimethyl malonate using a chiral bis(oxazoline) ligand.
Materials:
-
[Pd(η³-C₃H₅)Cl]₂ (Palladium(II) allyl chloride dimer)
-
Chiral bis(oxazoline) ligand (e.g., Ph-BOX or Ph-hmBOX)
-
rac-1,3-diphenyl-2-propen-1-yl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add [Pd(η³-C₃H₅)Cl]₂ (2.5 mol%) and the chiral bis(oxazoline) ligand (6 mol%).
-
Add anhydrous dichloromethane (DCM) and stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the catalyst complex.
-
To this solution, add rac-1,3-diphenyl-2-propen-1-yl acetate (1.0 equiv), dimethyl malonate (1.2 equiv), N,O-bis(trimethylsilyl)acetamide (BSA) (1.5 equiv), and potassium acetate (KOAc) (20 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allylic alkylation product.
-
Determine the enantiomeric excess (ee%) of the product by chiral high-performance liquid chromatography (HPLC).
Catalytic Cycle
The catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation with a bidentate nitrogen ligand, such as a bis(oxazoline), is generally accepted to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the allylic acetate, forming a π-allyl palladium(II) complex and displacing the acetate leaving group.
-
Nucleophilic Attack: The nucleophile, in this case, the enolate of dimethyl malonate generated in situ, attacks the π-allyl ligand. The chiral bis(oxazoline) ligand controls the facial selectivity of this attack, leading to the formation of the enantioenriched product.
-
Reductive Elimination/Product Release: The product is released from the palladium complex, regenerating the Pd(0) catalyst, which can then enter another catalytic cycle.
Conclusion and Future Outlook
The development of new chiral ligands is a continuous endeavor in the pursuit of more efficient and selective asymmetric transformations. The heteroarylidene malonate-type bis(oxazoline) ligand, Ph-hmBOX, has demonstrated superior enantioselectivity in the palladium-catalyzed asymmetric allylic alkylation compared to the benchmark Ph-BOX catalyst. This highlights the potential of rational ligand design to fine-tune catalytic performance.
Further investigations are warranted to explore the substrate scope of these new catalysts and their applicability in other asymmetric reactions. The detailed experimental protocol and understanding of the catalytic cycle provided in this guide serve as a valuable resource for researchers aiming to employ and further develop these promising catalytic systems. The continued innovation in oxazoline catalyst design will undoubtedly lead to even more powerful tools for the synthesis of complex chiral molecules, ultimately impacting the future of medicine and materials science.
References
- Liu, L., Ma, H., & Fu, B. (2012). Allylic Alkylations Catalyzed By Palladium-Bis(oxazoline) Complexes Derived From Heteroarylidene Malonate Derivatives. Molecules, 17(2), 1992-1999. [Link]
- Mino, T., Tanaka, Y., Akita, M., & Yamashita, M. (2002). PALLADIUM-CATALYZED ASYMMETRIC ALLYLIC ALKYLATION USING CHIRAL PROLINOL-DERIVED AMINOPHOSPHINE LIGANDS. HETEROCYCLES, 59(1), 29-32. [Link]
- Lin, C. C., Lin, C. W., & Sun, Y. T. (2007). Preparation of N-phenyl-(S)-prolinol-derived P,N-ligands and their application in Pd-catalyzed asymmetric allylic alkylation. Tetrahedron: Asymmetry, 18(16), 1937-1942. [Link]
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The Versatility of the Oxazolone Scaffold: A Head-to-Head Comparison of Covalent Inhibitors for Diverse Biological Targets
For researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds that offer both potency and adaptability is perpetual. Among these, the oxazolone ring system has emerged as a privileged structure, demonstrating a remarkable capacity for interaction with a wide array of biological targets.[1][2] This guide provides an in-depth, head-to-head comparison of oxazolone-based inhibitors, supported by experimental data, to illuminate their therapeutic potential and guide researchers in their application. We will delve into their mechanisms of action, compare their inhibitory potencies against key enzymes, and provide detailed experimental protocols to facilitate their evaluation.
The Oxazolone Core: A Platform for Covalent Inhibition
Oxazolones, also known as azlactones, are five-membered heterocyclic compounds containing oxygen and nitrogen.[1] Their versatility stems from the reactivity of the oxazolone ring, which can act as a "warhead" for covalent modification of target proteins.[3] This covalent interaction, often irreversible, can lead to enhanced potency and a prolonged duration of action compared to non-covalent inhibitors. The mechanism typically involves the nucleophilic attack by an amino acid residue, commonly a serine, cysteine, or lysine, within the active site of the target enzyme on the electrophilic oxazolone ring. This results in the formation of a stable covalent bond, effectively inactivating the enzyme.
Caption: General mechanism of covalent inhibition by oxazolone-based inhibitors.
Head-to-Head Comparison of Oxazolone-Based Inhibitors
The true utility of the oxazolone scaffold is best appreciated by examining its application against a range of therapeutically relevant enzymes. Below, we present a comparative analysis of oxazolone-based inhibitors targeting Cyclooxygenase-2 (COX-2), Acetylcholinesterase (AChE), Tyrosinase, and Acid Ceramidase (AC).
| Target Enzyme | Inhibitor | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| COX-2 | Oxazolone Derivative II | 0.019 | Celecoxib | 0.05 | [4] |
| Di-phenyloxazolone Derivative I | - (70.14% inhibition) | Celecoxib | - | [4] | |
| Acetylcholinesterase (hAChE) | (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one (1) | 9.2 ± 2.3 | Donepezil | - | [1] |
| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one (7) | - | Donepezil | - | [1] | |
| Tyrosinase | (2-Methyl-4-[E,2Z)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one (7) | 1.23 ± 0.37 | Kojic Acid | 16.67 ± 0.52 | [5] |
| Isoxazolone Derivative 1m | 14.62 ± 1.38 | Kojic Acid | 37.86 ± 2.21 | [6] | |
| Acid Ceramidase (hAC) | 2-oxo-5-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide (12a) | 0.090 | - | - | [7] |
| n-pentyl analogue (12b) | 0.039 | - | - | [7] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in assay conditions.
Experimental Protocols for Inhibitor Evaluation
To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are paramount. The following sections provide step-by-step methodologies for assessing the inhibitory activity of oxazolone-based compounds against the aforementioned targets.
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the peroxidase activity of COX-2.
Caption: Workflow for the in vitro COX-2 inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer at pH 8.0.
-
Prepare stock solutions of Hematin (in 0.1 M NaOH and diluted in buffer), Arachidonic Acid (in ethanol), and the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (in DMSO).[8]
-
Prepare a stock solution of the oxazolone-based inhibitor and a reference compound (e.g., Celecoxib) in DMSO. Perform serial dilutions to obtain a range of concentrations.[8]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of Tris-HCl buffer.[8]
-
Add 10 µL of Hematin solution.[8]
-
Add 10 µL of the COX-2 enzyme solution.[8]
-
Add 10 µL of the test inhibitor at various concentrations (or DMSO for the control).[8]
-
Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.[8]
-
Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.[8]
-
-
Data Acquisition and Analysis:
-
Immediately measure the increase in absorbance at 590 nm over time using a microplate reader.[8]
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
-
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This assay, based on the Ellman method, measures the inhibition of AChE activity.
Caption: Workflow for the in vitro AChE inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Prepare stock solutions of Acetylcholinesterase (AChE), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide (ATCI).[9]
-
Prepare a stock solution of the oxazolone-based inhibitor in a suitable solvent (e.g., DMSO) and perform serial dilutions.[9]
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of phosphate buffer to all wells.[9]
-
Add 25 µL of the diluted inhibitor to the test wells and 25 µL of buffer (with the same solvent concentration) to the control wells.[9]
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.[9]
-
Add 50 µL of the DTNB solution to all wells.[9]
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 412 nm kinetically over a period of 10-15 minutes or as an endpoint reading after a fixed incubation time.[9]
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100.[9]
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[9]
-
In Vitro Tyrosinase Inhibition Assay
This assay evaluates the ability of a compound to inhibit the oxidation of L-DOPA by tyrosinase.
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a sodium phosphate buffer (0.1 M, pH 6.8).[10]
-
Prepare a solution of mushroom tyrosinase in cold phosphate buffer.[10]
-
Prepare a fresh solution of L-3,4-dihydroxyphenylalanine (L-DOPA) in phosphate buffer.[10]
-
Prepare a stock solution of the oxazolone-based inhibitor and a positive control (e.g., Kojic acid) in DMSO and perform serial dilutions.[10]
-
-
Assay Procedure (96-well plate format):
-
In a 96-well plate, add 100 µL of phosphate buffer to each well.[10]
-
Add 20 µL of the diluted inhibitor to the test wells and 20 µL of the vehicle (DMSO in buffer) to the control wells.[10]
-
Add 40 µL of the tyrosinase solution to all wells except the blank.[10]
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to all wells.[10]
-
Incubate the plate at 37°C for 20 minutes.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 475 nm using a microplate reader.[10]
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
In Vitro Acid Ceramidase (AC) Inhibition Assay
This fluorogenic assay measures the inhibition of AC-mediated hydrolysis of a synthetic substrate.
Caption: Workflow for the in vitro acid ceramidase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a sodium acetate buffer (25 mM, pH 4.5).[11]
-
Prepare cell lysates from cells overexpressing acid ceramidase as the enzyme source.[11]
-
Prepare a solution of the fluorogenic substrate (e.g., RBM14-C12) in a suitable solvent.[11]
-
Prepare a stock solution of the oxazolone-based inhibitor in DMSO and perform serial dilutions.
-
-
Assay Procedure (384-well plate format):
-
Add the diluted inhibitor to the wells of a 384-well plate.[11]
-
Add the substrate solution to each well.[11]
-
Initiate the reaction by adding the cell lysate containing the acid ceramidase.[11]
-
Incubate the plate at 37°C for 60 minutes.[11]
-
Stop the reaction by adding methanol.[11]
-
Perform an oxidation step by adding a solution of sodium periodate (NaIO4) and incubate in the dark at 37°C for 60 minutes.[11]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[11]
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion and Future Perspectives
The oxazolone scaffold represents a highly versatile and potent platform for the development of novel inhibitors against a wide range of biological targets. Their ability to act as covalent inhibitors offers distinct advantages in terms of potency and duration of action. The comparative data and detailed experimental protocols provided in this guide are intended to empower researchers to effectively evaluate and utilize oxazolone-based inhibitors in their drug discovery and chemical biology programs. As our understanding of the structure-activity relationships of these compounds continues to grow, we can anticipate the emergence of even more selective and potent oxazolone-based therapeutics for a multitude of diseases.
References
- BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay. BenchChem.
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- BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". BenchChem.
- Reyes-Ramírez, A., et al. (2023). Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model. PubMed Central.
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- Abdel-Maksoud, M. S., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry.
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A Comparative Guide to the Efficacy of 2,4- and 2,5-Disubstituted Oxazoline Compounds
Introduction: The Versatile Oxazoline Scaffold in Drug Discovery
To researchers, scientists, and drug development professionals, the oxazoline ring represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a diverse array of biologically active molecules. The strategic placement of substituents on the oxazoline core is a critical determinant of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, objective comparison of the efficacy of 2,4- and 2,5-disubstituted oxazoline compounds, supported by experimental data, to inform future drug design and development efforts. While direct comparative data across all biological activities is still an emerging field of study, this guide will focus on well-documented examples and draw logical inferences from related heterocyclic structures.
Comparative Efficacy Analysis
The substitution pattern on the oxazoline ring profoundly impacts the molecule's three-dimensional shape and its ability to interact with biological targets. This section will compare the efficacy of 2,4- and 2,5-disubstituted oxazolines in two key therapeutic areas: acaricidal activity and anti-inflammatory effects.
Acaricidal Activity: A Clear Case for 2,4-Disubstitution
One of the most striking examples of differential efficacy between these two isomeric forms is in the realm of acaricides, or mite-killing agents. The commercially successful acaricide, Etoxazole, is a 2,4-diphenyl-1,3-oxazoline derivative.[1] Extensive research has focused on synthesizing and evaluating analogues of this compound, leading to a wealth of structure-activity relationship (SAR) data.
A pivotal study directly compared a series of 2,5-diphenyl-1,3-oxazolines with their 2,4-disubstituted counterparts. The results were unequivocal: the 2,5-disubstituted isomers consistently demonstrated lower acaricidal activity against both mite eggs and larvae.[1]
Table 1: Comparative Acaricidal Activity of 2,4- vs. 2,5-Diphenyl-1,3-Oxazolines
| Compound Type | Target | LC50 (mg/L) | Reference |
| 2,4-Diphenyl-1,3-oxazolines | Mite Eggs & Larvae | Generally high activity | [1][2][3] |
| 2,5-Diphenyl-1,3-oxazolines | Mite Eggs & Larvae | Lower activity than 2,4-isomers | [1] |
The proposed explanation for this disparity in efficacy lies in the spatial arrangement of the substituents. The spatial extension of the groups attached to the 2 and 4 positions of the oxazoline ring in etoxazole and its analogues is believed to be crucial for optimal binding to the target enzyme, chitin synthase 1.[1] It is hypothesized that the different spatial orientation of the substituents in the 2,5-isomers hinders this critical interaction, leading to reduced activity.[1]
Mechanism of Action: Inhibition of Chitin Synthase
The acaricidal activity of many 2,4-disubstituted oxazolines is attributed to their ability to inhibit chitin synthase.[1][4] Chitin is a vital component of the exoskeleton of arthropods, and its inhibition disrupts the molting process, leading to mortality. The precise binding mode is still under investigation due to the challenges in crystallizing the mite chitin synthase enzyme.[1] However, the consistent high efficacy of 2,4-disubstituted oxazolines suggests a specific pharmacophore requirement that the 2,5-isomers fail to meet.
Caption: Proposed mechanism of acaricidal action for 2,4-disubstituted oxazolines.
Anti-inflammatory Potential: Insights from Related Heterocycles
While direct comparative studies on the anti-inflammatory properties of 2,4- and 2,5-disubstituted oxazolines are limited, we can draw valuable insights from research on structurally related oxazole and oxadiazole compounds. Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy.
Research into 2,4-disubstituted oxazole derivatives has identified potent PDE4 inhibitors.[5] These compounds have shown efficacy in cellular assays, such as inhibiting lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release from peripheral blood mononuclear cells (PBMCs).[5]
Conversely, studies on 2,5-disubstituted-1,3,4-oxadiazoles have also revealed significant anti-inflammatory and antimicrobial activities.[6][7] This suggests that the 2,5-substitution pattern can also lead to potent biologically active compounds, although their primary targets may differ from the 2,4-isomers.
Table 2: Anti-inflammatory and Antimicrobial Activity of Related Heterocycles
| Compound Type | Biological Activity | Key Findings | Reference |
| 2,4-Disubstituted Oxazoles | PDE4 Inhibition, Anti-inflammatory | Potent inhibition of PDE4 and TNF-α release. | [5] |
| 2,5-Disubstituted-1,3,4-Oxadiazolines | Antimicrobial, Anti-inflammatory | Significant activity against various bacterial and fungal strains. | [6][7] |
The key takeaway is that the optimal substitution pattern is likely target-dependent. For targets that require a specific spatial arrangement, such as the active site of chitin synthase for acaricidal oxazolines, the 2,4-disubstitution appears superior. For other targets, the 2,5-disubstitution may provide a more favorable conformation for binding and eliciting a biological response.
Experimental Protocols
To ensure scientific integrity and enable researchers to validate these findings, detailed experimental protocols for key assays are provided below.
Acaricidal Activity Assay (Leaf-Dip Method)
This method is widely used to evaluate the efficacy of acaricides against mites.[8]
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., acetone) containing a surfactant.
-
Leaf Disc Preparation: Cut leaf discs from a suitable host plant (e.g., bean plants) and dip them into the test solutions for a specified time.
-
Mite Infestation: Place a known number of adult female mites onto the treated leaf discs.
-
Incubation: Incubate the leaf discs under controlled conditions (temperature, humidity, and photoperiod).
-
Mortality Assessment: After a set period (e.g., 48 or 72 hours), count the number of dead and live mites to calculate the mortality rate.
-
Data Analysis: Calculate the LC50 (lethal concentration 50%) value for each compound using probit analysis.
Caption: Workflow for the acaricidal activity assay.
In Vitro PDE4 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the PDE4 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Prepare a solution of purified PDE4 enzyme and a fluorescently labeled cAMP substrate.
-
Compound Incubation: Incubate the PDE4 enzyme with various concentrations of the test compound.
-
Reaction Initiation: Add the cAMP substrate to initiate the enzymatic reaction.
-
Reaction Termination: Stop the reaction after a specific time.
-
Detection: Measure the fluorescence of the product to determine the extent of cAMP hydrolysis.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each compound.
LPS-Induced TNF-α Release Assay in RAW 264.7 Macrophages
This cellular assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the release of the pro-inflammatory cytokine TNF-α.[9][10][11]
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach the desired confluence.[9]
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for a specified time.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.[9]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.[12][13]
-
Data Analysis: Determine the IC50 value for the inhibition of TNF-α release for each compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[14][15]
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the general toxicity of a compound to cells.[16][17][18][19]
Methodology:
-
Cell Seeding: Seed a specific number of cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a defined period.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength to determine cell viability.
-
Data Analysis: Calculate the CC50 (half-maximal cytotoxic concentration) value for each compound.
Conclusion and Future Directions
The available evidence strongly suggests that the substitution pattern on the oxazoline ring is a critical factor in determining biological efficacy. In the case of acaricides targeting chitin synthase, the 2,4-disubstitution pattern is demonstrably superior to the 2,5-isomerism. This highlights the importance of precise spatial orientation for optimal ligand-target interactions.
For other therapeutic areas, such as anti-inflammatory and antimicrobial applications, the picture is less clear-cut, with both 2,4- and 2,5-disubstituted compounds (and their related heterocyclic analogues) showing promise. This underscores the principle that the ideal substitution pattern is intrinsically linked to the specific biological target.
Future research should focus on direct, systematic comparisons of 2,4- and 2,5-disubstituted oxazolines across a wider range of biological targets. Such studies, coupled with computational modeling and structural biology, will provide a more comprehensive understanding of the structure-activity relationships governing the efficacy of these versatile compounds and pave the way for the rational design of next-generation therapeutics.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-Isobutyl-2-phenyl-2-oxazoline-5-one
This guide provides comprehensive, step-by-step procedures for the proper disposal of 4-Isobutyl-2-phenyl-2-oxazoline-5-one. As a laboratory professional, your safety and the integrity of our shared environment are paramount. This document is structured to provide immediate, actionable information grounded in established safety protocols and regulatory standards, ensuring that you can manage this chemical waste with confidence and precision.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available at the time of this writing. The following guidance is synthesized from the safety profiles of structurally analogous oxazoline-based compounds. It is imperative that you locate and consult the specific SDS provided by your chemical supplier before handling or disposing of this substance. This document serves as a supplementary resource to, not a replacement for, the manufacturer's official SDS.
Pre-Disposal Safety Assessment: The Foundation of Safe Handling
Before any disposal activities commence, a thorough understanding of the material's hazards is essential. The Occupational Safety and Health Administration (OSHA) mandates that employers develop a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[1][2] Your disposal procedure is a critical component of this plan.
1.1. Presumed Hazard Profile
Based on related chemical structures, such as 4-benzyl-2-phenyl-2-oxazolin-5-one and 4-ethoxymethylene-2-phenyl-2-oxazolin-5-one, we must assume this compound presents the following hazards until confirmed otherwise by a specific SDS:
-
Acute Oral Toxicity: Harmful if swallowed.[3]
-
Skin Irritation: Causes skin irritation and may cause an allergic skin reaction (sensitization).[3][4][5]
-
Eye Irritation: Causes serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.[3][4][5]
-
Combustibility: The material is likely a combustible solid which may generate explosive dust mixtures in the air.[4]
1.2. Causality of Hazards The oxazoline ring system and associated functional groups can be reactive. Skin and eye irritation often result from the chemical's ability to react with proteins and lipids in tissues. Inhalation of fine dust particles can lead to mechanical and chemical irritation of the respiratory tract.
Personal Protective Equipment (PPE): Your First Line of Defense
Exposure control is the primary goal. Based on the presumed hazards, the following PPE is mandatory when handling this compound for disposal.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, which can cause irritation and potential sensitization.[4] |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or a face shield if there is a splash hazard. | To protect against dust particles or splashes that can cause serious eye irritation.[6] |
| Skin/Body Protection | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is unavoidable. | To prevent the inhalation of dust, which can irritate the respiratory system.[4][5] |
Waste Characterization & Segregation: A Critical Regulatory Step
Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), it is the generator's responsibility to determine if a waste is hazardous.[7][8]
3.1. Waste Identification Given its likely toxic and irritant properties, this compound waste must be managed as hazardous waste .[4] Do not dispose of this material down the drain or in regular trash.
3.2. Segregation Proper segregation is key to preventing dangerous chemical reactions.
-
Store waste this compound in a dedicated, properly labeled container.
-
Avoid mixing with incompatible materials , especially strong oxidizing agents (e.g., nitrates, perchlorates), which could create an ignition or explosion hazard.[4]
Step-by-Step Disposal Protocol
The following protocol outlines the procedure for accumulating waste in a laboratory setting prior to its collection by a licensed hazardous waste transporter.
4.1. Container Selection and Labeling
-
Select an Appropriate Container: Use a chemically compatible container with a secure, tight-fitting lid. For solid waste, a high-density polyethylene (HDPE) pail or drum is suitable. Ensure the container is clean and in good condition.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The date on which waste was first added (the accumulation start date)
-
4.2. Waste Accumulation
-
Transferring Waste: Carefully transfer the solid waste into the designated container using a scoop or funnel to minimize dust generation. If handling a solution, use a funnel to prevent spills.
-
Keep Containers Closed: The container must remain closed at all times except when actively adding waste.[9] This is a common point of regulatory violation and is crucial for preventing spills and vapor release.
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA), as defined by your institution's CHP and EPA regulations.[8] The storage area should be secure, away from ignition sources, and clearly marked.
4.3. Arranging for Final Disposal
-
Contact EHS: Once the container is full or you have finished the research project, contact your institution's Environmental Health and Safety (EHS) department.
-
Documentation: Your EHS office will manage the creation of the hazardous waste manifest, a document that tracks the waste from your laboratory to its final treatment, storage, and disposal facility (TSDF).[7][8]
-
Transport: Only trained personnel are authorized to transport hazardous waste.[10] Your EHS department will coordinate with a licensed hazardous waste disposal company for pickup.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
Spill and Emergency Procedures
Preparedness is a professional obligation. In the event of an accidental release, follow these steps immediately.[10]
5.1. Minor Spill (Solid)
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Secure the area to prevent spread.
-
Clean-up: Wearing appropriate PPE, gently sweep or scoop the solid material into a designated hazardous waste container. Avoid raising dust. Use dry cleanup procedures.[4]
-
Decontaminate: Wipe the area with a suitable solvent (consult SDS or EHS) followed by soap and water. Collect all cleanup materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office.
5.2. Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[4]
-
Inhalation: Move the affected person to fresh air.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.
In all cases of personal exposure, seek immediate medical attention and provide the SDS to the medical personnel.
References
- 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one Safety D
- 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP)
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- 4-BENZYLIDENE-2-PHENYL-2-OXAZOLIN-5-ONE Safety D
- 2-Phenyl-2-oxazoline Compound Summary.
- 4-Benzylidene-2-phenyloxazol-5(4H)-one Product Information.
- Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S.
- Laboratory Safety Chemical Hygiene Plan. U.S.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
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- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
- Hazardous Waste Disposal Guidelines. Purdue University Radiological and Environmental Management.
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- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. pfw.edu [pfw.edu]
- 10. cleanmanagement.com [cleanmanagement.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Isobutyl-2-phenyl-2-oxazoline-5-one
Welcome to a comprehensive guide on the safe handling of 4-Isobutyl-2-phenyl-2-oxazoline-5-one (CAS No: 25163-98-8). As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, offering a deep dive into the rationale behind specific personal protective equipment (PPE) choices, operational protocols, and disposal plans. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile
While specific toxicological data for this compound is not extensively documented, a thorough risk assessment can be constructed by examining its chemical structure and the known hazards of analogous oxazolone compounds. Oxazolones are a class of heterocyclic compounds recognized for their wide range of biological activities.[1][2] However, this reactivity also necessitates careful handling.
Safety data for related compounds like 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one and 2-Phenyl-5-oxazolone indicate several potential hazards:
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[3]
-
Irritation: Can cause irritation to the skin, eyes, and respiratory system.[3]
-
Acute Toxicity: May be harmful if swallowed.[3]
Given these potential risks, a conservative approach to PPE is warranted. We must assume the target compound shares these hazardous properties.
Core Principles of PPE Selection
The hierarchy of controls dictates that PPE is the last line of defense, employed after engineering and administrative controls (e.g., fume hoods, designated work areas) are established. The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific tasks being performed, the quantities of the substance being handled, and the potential for exposure.
A Head-to-Toe Guide to PPE for this compound
The following table summarizes the essential PPE for handling this compound. Each component is discussed in detail below, explaining the causality behind its selection.
| Body Part | Required PPE | Specification/Standard | Rationale |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1 / EN166 | Protects against splashes and airborne particles. A face shield is crucial when handling larger quantities or during vigorous reactions.[4][5] |
| Hands | Nitrile Gloves (Double-Gloved) | ASTM D6978 (or equivalent) | Provides resistance to a broad range of chemicals and solvents.[5] Double-gloving minimizes contamination risk during glove removal. |
| Body | Laboratory Coat (Chemically Resistant) | --- | Prevents contact with skin and personal clothing. Must be fully buttoned. |
| Respiratory | NIOSH-approved Respirator | Varies by operation | Required if there is a risk of aerosolization or if working outside a fume hood. An N95 respirator can provide protection against airborne particulates.[6] |
| Feet | Closed-toe Shoes | --- | Protects feet from spills.[5] |
Eye and Face Protection: The First Line of Defense
Chemical splashes pose a significant and immediate threat to vision.
-
Safety Goggles: Standard safety glasses are insufficient. Tightly fitting chemical splash goggles are mandatory to prevent liquids from entering around the edges.[4]
-
Face Shield: When handling quantities greater than a few grams, or during procedures with a higher risk of splashing (e.g., transfers, heating), a face shield must be worn in addition to safety goggles.[5] This provides a broader barrier of protection for the entire face.
Hand Protection: Preventing Dermal Exposure
The potential for skin sensitization makes diligent hand protection critical.[3]
-
Material Choice: Nitrile gloves are recommended as they offer excellent resistance to a wide range of chemicals, including many solvents, and are less likely to cause allergic reactions than latex.[5]
-
The Rationale for Double-Gloving: The practice of wearing two pairs of gloves significantly reduces the risk of exposure. If the outer glove becomes contaminated, it can be carefully removed, leaving a clean glove underneath to continue work safely. This is particularly important when handling potent or sensitizing compounds.
-
Glove Inspection: Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected or after a set interval (e.g., every 1-2 hours) to prevent permeation.
Body and Foot Protection
-
Laboratory Coat: A clean, fully buttoned lab coat made of a chemically resistant material should be worn at all times. This prevents the compound from contaminating your personal clothing and skin.
-
Closed-toe Shoes: Never work in a laboratory with open-toed shoes. Substantial, closed-toe shoes protect your feet from spills and dropped equipment.[5]
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, well-defined protocol is the cornerstone of laboratory safety.
Safe Handling Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. Designate a specific work area, preferably within a certified chemical fume hood, for all manipulations.
-
Donning PPE: Put on your lab coat, followed by safety goggles, and then your inner and outer pairs of nitrile gloves. If required, don your face shield and respirator.
-
Handling:
-
Handle this compound as a solid in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust.
-
Avoid all personal contact with the substance.[3]
-
Use appropriate tools (spatulas, weighing paper) to handle the solid. Do not use bare hands, even if gloved. .
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Carefully doff PPE in the reverse order it was put on, avoiding contact with the potentially contaminated outer surfaces. The outer gloves should be removed first.
-
Wash hands and face thoroughly with soap and water after work is complete.
-
Disposal Plan
Improper disposal can lead to environmental contamination and pose a risk to others.
-
Waste Segregation: All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, contaminated paper towels) must be considered hazardous waste.
-
Containerization: Place all solid waste into a clearly labeled, sealed hazardous waste container.
-
Consultation: Adhere to your institution's specific waste disposal guidelines. Consult with your Environmental Health and Safety (EHS) department for final disposal procedures.[3] Do not pour any waste down the drain.
Emergency Procedures
In the event of an exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and drink one or two glasses of water. Seek immediate medical attention.
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of operations when handling this compound, emphasizing the integration of safety checks at each stage.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
